Azilsartan
Beschreibung
Eigenschaften
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163712 | |
| Record name | Azilsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Colorless prisms from ethanol | |
CAS No. |
147403-03-0 | |
| Record name | Azilsartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azilsartan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azilsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZILSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212-214 °C | |
| Record name | Azilsartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Impurity Characterization of Azilsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan is a potent, selective AT1 subtype angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It is administered orally as the prodrug, this compound medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, this compound.[3] The chemical name for this compound medoxomil potassium, the common salt form, is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt.[4] The synthesis of this complex molecule involves multiple steps, and like any active pharmaceutical ingredient (API), the control of process-related impurities and degradation products is critical to ensure its quality, safety, and efficacy. This guide provides an in-depth overview of the synthetic processes for this compound and the characterization of its associated impurities.
Synthesis of this compound Medoxomil
Several synthetic routes for this compound medoxomil have been reported, often starting from key intermediates like methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester).[5][6] A common and commercially viable process involves the formation of the characteristic oxadiazolone ring, followed by hydrolysis and esterification to yield the final prodrug.
A prevalent synthetic pathway is outlined below:
-
Amidoxime Formation: The synthesis typically begins with the reaction of BEC methyl ester with hydroxylamine hydrochloride. This reaction is often carried out in the presence of a base like sodium bicarbonate or sodium methoxide in a solvent such as dimethyl sulfoxide (DMSO) to produce the amidoxime methyl ester intermediate.[6]
-
Cyclization: The amidoxime intermediate is then cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This is commonly achieved by reacting the amidoxime with an activating agent like ethyl chloroformate, followed by thermal cyclization, often in a high-boiling solvent like xylene.[5][7] An improved process utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethyl acetate for this cyclization step.[6]
-
Hydrolysis: The resulting methyl ester of this compound is then hydrolyzed to the carboxylic acid, this compound, which is the active drug moiety. This saponification is typically performed using an aqueous base such as sodium hydroxide.[5][7]
-
Esterification (Prodrug Formation): this compound is then converted to its prodrug form, this compound medoxomil. This is achieved by reacting this compound with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (medoxomil alcohol) or medoxomil chloride in the presence of a coupling agent or a base.[5][8]
-
Salt Formation: Finally, this compound medoxomil is often converted to its potassium salt, this compound kamedoxomil, by treatment with a potassium source like potassium 2-ethylhexanoate in a suitable solvent such as acetone or tetrahydrofuran.[5][9]
Experimental Protocols
Synthesis of Amidoxime Methyl Ester (Step 1) A mixture of hydroxylamine hydrochloride (16 g, 0.2302 mol) in ethanol (180 ml) is stirred at room temperature for 60 minutes. Sodium carbonate (18.7 g, 0.1764 mol) is added slowly over a period of 60 minutes to the mixture. The resulting mixture is maintained at 50°C for another 60 minutes. To this mixture, 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate (5 g, 0.0121 mol) is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Hydrolysis of this compound Ethyl Ester (Similar to Step 4) [7] The starting ethyl ester of this compound (250 g) is suspended in a solution of sodium hydroxide in water (56 g/800ml ). The suspension is heated at 50°C for 4 hours. After completion, the pH is adjusted to 4-5, causing the product to crystallize. The precipitate is filtered, washed, and dried to yield this compound.
Impurity Characterization
The identification and control of impurities in this compound are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure patient safety. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[]
Process-Related Impurities: Several process-related impurities have been identified and synthesized for characterization. These impurities often result from incomplete reactions or side reactions of intermediates.
-
Desethyl Impurity: This impurity can form during the synthesis of the 1,2,4-oxadiazole derivative, where the ethoxy group on the benzimidazole ring is lost.[8]
-
N-Alkylated Impurity: During the esterification of this compound with medoxomil chloride, alkylation can occur on the nitrogen atom of the oxadiazole ring, leading to an N-alkylated byproduct.[5]
-
Amide Methyl Ester and Amidoxime Acid: These impurities can form during the synthesis of the amidoxime methyl ester intermediate, particularly if reaction conditions are not carefully controlled.[6]
-
1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: An impurity arising from the starting materials or side reactions.[]
-
1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid: An impurity related to an unreacted intermediate.[]
Summary of Key this compound Impurities
| Impurity Name | Structure / Description | Source / Formation Pathway |
| This compound Methyl Ester | Methyl ester of the active moiety | Incomplete hydrolysis of the ester intermediate.[9] |
| This compound Ethyl Ester | Ethyl ester of the active moiety | Process-related impurity from synthesis.[9] |
| N-Alkylated Impurity | Medoxomil group attached to the oxadiazole nitrogen | Side reaction during the final esterification step.[5] |
| N,O-Dialkylated Impurity | Medoxomil groups on both the carboxylate and oxadiazole | Further alkylation of the N-alkylated impurity.[5] |
| Desethyl Impurity | Lacks the 2-ethoxy group on the benzimidazole ring | Forms during the synthesis of the 1,2,4-oxadiazol derivative.[8] |
| Amidoxime Acid | Carboxylic acid form of the amidoxime intermediate | Hydrolysis of the ester group in the amidoxime intermediate.[6] |
Analytical Methods for Characterization
A robust analytical methodology is essential for the separation, identification, and quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose, often coupled with mass spectrometry (LC-MS) for structural elucidation.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used to confirm the structures of synthesized impurities.[11]
Experimental Protocol: HPLC Method for Impurity Profiling
A validated HPLC method is crucial for quantifying impurities in this compound bulk drug.[11]
-
Chromatographic System: Waters HPLC with a UV detector.
-
Column: Inertsil ODS-3 column (250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient mixture of acetonitrile and a potassium dihydrogen orthophosphate buffer (10 mM, pH adjusted to 3.0 with phosphoric acid).[11]
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Quantitative Data for Impurity Analysis
The sensitivity of the analytical method is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
| Parameter | Value Range | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.9996 for this compound and its impurities | [11] |
| Limit of Quantitation (LOQ) | 1.04 - 2.20 ng | [11] |
| Mean Recovery | 93.0% - 109.7% | [11] |
Synthetic Step Yields
| Synthetic Transformation | Reported Yield | Reference |
| BEC Methyl Ester → Amidoxime Methyl Ester | 80% | [6] |
| Amidoxime Methyl Ester → this compound Methyl Ester DBU Salt | 95% | [6] |
| This compound Methyl Ester → this compound | 96% | [6] |
| This compound Medoxomil → this compound Kamedoxomil | 80% | [9] |
| Overall Yield (Commercial Process) | 36% | [5] |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. A thorough understanding of the potential process-related impurities and their formation pathways is essential for developing a robust manufacturing process. Validated analytical methods, primarily HPLC, are critical for monitoring and controlling these impurities within acceptable limits, ensuring the final API is of high quality, safe, and effective for the treatment of hypertension.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20200057662A - The derivative compounds of this compound, intermediates thereof, preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iajpr.com [iajpr.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US9233955B2 - Process for the preparation of this compound medoxomil - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Structural elucidation of potential impurities in this compound bulk drug by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Degradation Pathway of Azilsartan Medoxomil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of azilsartan medoxomil, a potent angiotensin II receptor blocker. Understanding the degradation profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes the key degradation products formed under various stress conditions, outlines the experimental protocols used to study its stability, and presents quantitative data from forced degradation studies.
Core Degradation Pathways and Products
This compound medoxomil is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1] Forced degradation studies have identified several key degradation products. The primary routes of degradation involve the hydrolysis of the ester and oxadiazole rings, as well as oxidative transformations.
A common degradation product observed under multiple stress conditions is the hydrolysis of the medoxomil ester group, leading to the formation of this compound acid.[1][2] Further degradation can occur on the oxadiazole and benzimidazole rings.
Key Degradation Products
Forced degradation studies have identified multiple degradation products (DPs). The structures of five major degradation products have been proposed based on mass spectrometry data.[1] Another study identified four degradation products, one of which was a known process-related impurity, and three were new degradation impurities.[3]
Here is a summary of notable degradation products:
-
DP1, DP2, and DP5: Observed under acidic hydrolysis conditions.[1]
-
DP3: Observed under alkaline hydrolysis conditions.[1]
-
DP4: A common degradation product found under all tested degradation conditions (acidic, alkaline, oxidative, and photolytic).[1]
-
Impurity-4: Identified as a major degradation product in several studies, particularly under hydrolytic and oxidative stress.[2]
-
De-ethylated this compound: Formation of a hydroxyl group in place of the ethoxy group on the benzimidazole ring.[3]
-
Decarboxylated this compound: Loss of the carboxylic acid group.[3]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on this compound medoxomil. These studies help in understanding the lability of the drug under different environmental conditions.
| Stress Condition | Reagent/Parameters | Duration | Degradation of this compound Medoxomil (%) | Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48% | Impurity-4 | [2] |
| 3N HCl | 24 hours at 60°C | - | - | [4] | |
| Alkaline Hydrolysis | 0.05 N NaOH | 20 minutes | 20.51% | Impurity-4 | [2] |
| 3N NaOH | 24 hours at 60°C | - | - | [4] | |
| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48% | Impurity-4 | [2] |
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | 26.04% | Impurity-1, Impurity-4 | [2] |
| 10% H₂O₂ | 24 hours at 60°C | - | - | [4] | |
| Thermal Degradation | Dry Heat | 6 hours at 105°C | 28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | [2] |
| Dry Heat | 24 hours at 105°C | - | - | [4] | |
| Photolytic Degradation | Sunlight | 30 minutes | - | - | [2] |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for replicating and comparing stability studies. The following protocols are based on published research.
Sample Preparation for Stress Studies
An accurately weighed quantity of this compound medoxomil tablet powder, equivalent to 40 mg of the active ingredient, is transferred to a 100 ml volumetric flask. 40 ml of diluent is added, and the flask is sonicated for 10 minutes to ensure complete dissolution.[5]
Acidic Degradation[2]
-
Reagent: 0.1 N Hydrochloric Acid
-
Procedure: A solution of this compound medoxomil is treated with 0.1 N HCl.
-
Duration: The reaction is carried out for 5 days.
-
Analysis: The resulting solution is analyzed by HPLC.
Alkaline Degradation[2]
-
Reagent: 0.05 N Sodium Hydroxide
-
Procedure: A solution of this compound medoxomil is treated with 0.05 N NaOH.
-
Duration: The reaction is carried out for 20 minutes.
-
Analysis: The resulting solution is analyzed by HPLC.
Oxidative Degradation[5]
-
Reagent: 30% Hydrogen Peroxide
-
Procedure: To the sample solution, 5 ml of 30% hydrogen peroxide is added. The mixture is refluxed for 2 hours at 60°C. After cooling to room temperature, the solution is diluted to the mark with diluent.
-
Analysis: The sample is filtered through a 0.2 µ nylon membrane filter and analyzed by HPLC.
Thermal Degradation[5]
-
Procedure: The powdered tablet sample is subjected to thermal stress in an oven at 105°C for 2 days.[5] An aliquot of the powder is then dissolved in a diluent, sonicated, and diluted to the final concentration for analysis.[5]
-
Analysis: The sample solution is filtered and analyzed by HPLC.
Photolytic Degradation
-
Procedure: The drug is exposed to sunlight for a specified period (e.g., 30 minutes).[2]
-
Analysis: The exposed sample is then prepared and analyzed by HPLC.
Visualization of Degradation Pathways
The following diagrams illustrate the logical flow of the degradation process and a typical experimental workflow for its analysis.
Caption: this compound Medoxomil Degradation under Various Stress Conditions.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on this compound: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. alliedacademies.org [alliedacademies.org]
In Vitro and In Vivo Pharmacological Profiles of Azilsartan: A Technical Guide
Introduction
Azilsartan is a potent, selective angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It is the eighth ARB to be approved for clinical use and demonstrates distinct pharmacological properties compared to other agents in its class.[3][4] Administered as the prodrug this compound medoxomil, it is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, this compound.[5][6][7] This guide provides an in-depth overview of the in vitro and in vivo pharmacology of this compound, tailored for researchers and drug development professionals.
In Vitro Pharmacological Profile
Mechanism of Action
This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[8] Angiotensin II is a primary pressor agent of the renin-angiotensin-aldosterone system (RAAS), inducing vasoconstriction, aldosterone synthesis and release, and sodium reabsorption.[1][5] By inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.[8] The drug is highly selective for the AT1 receptor, with over a 10,000-fold greater affinity for AT1 compared to the AT2 receptor.[4]
Receptor Binding Affinity and Kinetics
A distinguishing feature of this compound is its potent and persistent binding to the AT1 receptor.[9] It exhibits a very high affinity and a slow dissociation rate from the receptor compared to other ARBs.[9][10] This tight binding is attributed to its unique chemical structure, which includes a 5-oxo-1,2,4-oxadiazole ring instead of the traditional tetrazole ring found in many other sartans.[3][11] Molecular modeling suggests this moiety forms a stronger hydrogen bond with the Gln257 residue in the AT1 receptor, contributing to its potent and sustained receptor blockade.[3][11]
In washout studies, where the unbound drug is removed, this compound's inhibitory effect on angiotensin II binding persists to a much greater degree than other ARBs like olmesartan and valsartan, highlighting its slow dissociation kinetics.[3][12]
| Table 1: In Vitro AT1 Receptor Binding Affinity of Various ARBs | |
| Compound | IC50 (nM) - Without Washout |
| This compound | 2.6 |
| Olmesartan | 6.7 |
| Telmisartan | 5.1 |
| Irbesartan | 15.8 |
| Valsartan | 44.9 |
| Data sourced from reference[12] |
Inverse Agonist Activity
Beyond simple antagonism, this compound also functions as an inverse agonist at the AT1 receptor.[4] The wild-type AT1 receptor exhibits a slight but significant level of constitutive (agonist-independent) activity, which contributes to signaling pathways that promote vasoconstriction.[3] this compound has been shown to inhibit this basal activity, a property that may contribute to its superior blood pressure-lowering efficacy compared to neutral antagonists.[3][13] This inverse agonism is also linked to the strong interaction between its oxadiazole ring and the Gln257 residue of the receptor.[3]
Signaling Pathway & Experimental Workflow Visualizations
Angiotensin II Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, leading to physiological effects such as vasoconstriction.
Mechanism of this compound Action
This diagram illustrates how this compound competitively blocks the AT1 receptor, preventing Angiotensin II from binding and initiating the downstream signaling cascade.
In Vivo Pharmacological Profile
Antihypertensive Efficacy
In various animal models of hypertension, including spontaneously hypertensive rats (SHR) and renal hypertensive dogs, this compound demonstrates potent and long-lasting antihypertensive effects.[14][15] Oral administration of this compound medoxomil leads to a significant reduction in blood pressure that is sustained over a 24-hour period.[3][14] Comparative studies have shown that this compound produces a more potent and stable antihypertensive effect than other ARBs, such as olmesartan and candesartan, in these models.[14] For instance, a 32 mg dose of this compound medoxomil was found to inhibit the maximal pressor effect of an angiotensin II infusion by about 90% at peak plasma concentration and by approximately 60% after 24 hours in healthy human subjects.[5]
| Table 2: In Vivo Antihypertensive Effects of this compound Medoxomil | |||
| Animal Model | Dose | Effect | Reference |
| Normotensive Rats | Oral | Longer-lasting inhibition of Ang II-induced pressor response vs. olmesartan and candesartan. | [14] |
| Spontaneously Hypertensive Rats (SHR) | Single & Repeated Oral Doses | More potent and persistent blood pressure reduction vs. olmesartan and candesartan. | [14] |
| Renal Hypertensive Dogs | 0.3-3 mg/kg, Oral | Dose-dependent blood pressure reduction; effect sustained for 24 hours at 3 mg/kg. | [14] |
| Spontaneously Hypertensive Obese Rats (SHROB) | Oral, 56 days | Antihypertensive effects, improved vascular endothelial function, and reduced renal and cardiac injury. | [15] |
Pharmacokinetics
Following oral administration, the prodrug this compound medoxomil is rapidly and completely hydrolyzed to the active drug, this compound, during absorption.[5][16] The prodrug itself is not detected in plasma.[5][6]
-
Absorption: Peak plasma concentrations of this compound are reached within 1.5 to 3 hours.[5][7] The absolute bioavailability is approximately 60%, and absorption is not affected by food.[5]
-
Distribution: this compound is highly bound to plasma proteins (>99%) and has an apparent volume of distribution of about 16 L.[5] It demonstrates minimal crossing of the blood-brain barrier in rats.[5]
-
Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9 into two inactive metabolites, M-I and M-II.[5][6]
-
Elimination: The elimination half-life of this compound is approximately 11 hours, with steady-state concentrations achieved within five days of once-daily dosing.[5][6] About 55% is eliminated in the feces and 42% in the urine (with 15% as unchanged drug).[5]
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound like this compound for the AT1 receptor.
Detailed Steps:
-
Membrane Preparation: Rat liver or adrenal glands, which are rich in AT1 receptors, are homogenized in a suitable buffer.[17][18] The homogenate undergoes differential centrifugation to isolate the crude membrane fraction containing the receptors.
-
Binding Incubation: A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[12][19]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[3]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled AT1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.[17]
Protocol 2: In Vivo Blood Pressure Measurement in Rats
This protocol outlines the invasive method for direct and continuous blood pressure monitoring in anesthetized rats, considered the gold standard for preclinical cardiovascular studies.[20][21]
Detailed Steps:
-
Anesthesia: The rat is anesthetized using an appropriate agent (e.g., urethane or pentobarbital).[20][21]
-
Surgical Preparation: A surgical incision is made in the neck to expose the carotid artery.
-
Cannulation: A catheter filled with heparinized saline is inserted into the carotid artery and secured.[20] This catheter is connected to a pressure transducer. For intravenous drug administration, the jugular vein can also be cannulated.[21]
-
Stabilization: The animal is allowed to stabilize for a period to ensure a steady baseline blood pressure reading.[20]
-
Data Acquisition: The pressure transducer converts the arterial pressure wave into an electrical signal, which is recorded by a data acquisition system, providing real-time measurements of systolic, diastolic, and mean arterial pressure.[20]
-
Drug Administration: this compound medoxomil or other test agents can be administered orally (via gavage) or intravenously, and the subsequent changes in blood pressure are monitored over time.[22][23] Alternative, less invasive methods include tail-cuff plethysmography or implantable radio-telemetry for conscious, freely moving animals.[24][25][26]
This compound possesses a unique pharmacological profile characterized by potent, highly selective, and persistent AT1 receptor blockade. Its in vitro properties, including high affinity, slow dissociation kinetics, and inverse agonism, translate into a robust and sustained antihypertensive effect in vivo. These distinct characteristics may underlie its superior blood pressure-lowering efficacy observed in both preclinical models and clinical trials, making it a significant agent in the therapeutic class of angiotensin II receptor blockers.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker this compound compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential pharmacology and benefit/risk of this compound compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study [frontiersin.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker this compound compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abstract [lifescience.co.jp]
- 15. This compound decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist this compound Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iworx.com [iworx.com]
- 22. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between this compound medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
Azilsartan's Mechanism of Action at the AT1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular interactions and downstream signaling consequences of Azilsartan's binding to the Angiotensin II Type 1 (AT1) receptor. This compound, a potent angiotensin II receptor blocker (ARB), exhibits a unique pharmacological profile characterized by high-affinity binding, slow dissociation, and inverse agonist properties, distinguishing it from other members of its class.
High-Affinity Binding and Slow Dissociation Kinetics
This compound demonstrates a superior ability to bind to the AT1 receptor with high affinity and exhibits a remarkably slow dissociation rate. This prolonged receptor occupancy contributes to its potent and sustained antihypertensive effects.[1] The binding affinity of this compound and other ARBs is quantified through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).
Data Presentation: Comparative Binding Affinities of ARBs at the AT1 Receptor
The following tables summarize the binding affinities of this compound in comparison to other commonly prescribed ARBs. The data is presented as IC50 values, with and without a "washout" step. The washout experiment is particularly revealing, as it highlights the slow dissociation of this compound from the AT1 receptor. A low IC50 value after washout indicates that the drug remains bound to the receptor for an extended period, continuing to exert its blocking effect.
Table 1: IC50 Values for Inhibition of [¹²⁵I]-Angiotensin II Binding to Human AT1 Receptors (Without Washout)
| Angiotensin II Receptor Blocker | IC50 (nM) |
| This compound | 2.6 [2] |
| Olmesartan | 6.7[2] |
| Telmisartan | 5.1[2] |
| Valsartan | 44.9[2] |
| Irbesartan | 15.8[2] |
| Candesartan | - |
| Losartan | - |
Table 2: IC50 Values for Inhibition of [¹²⁵I]-Angiotensin II Binding to Human AT1 Receptors (With 5-hour Washout)
| Angiotensin II Receptor Blocker | IC50 (nM) |
| This compound | 7.4 [2] |
| Olmesartan | 242.5[2] |
| Telmisartan | 191.6[2] |
| Valsartan | >10,000[2] |
| Irbesartan | >10,000[2] |
| Candesartan | - |
| Losartan | - |
Table 3: Comparative Binding Affinities (Ki and Kd) of Various ARBs
| Angiotensin II Receptor Blocker | Ki (nM) | Kd (nM) |
| This compound | - | - |
| Candesartan | 3.4[3] | - |
| Irbesartan | - | Lowest among 8 ARBs[4] |
| Olmesartan | - | - |
| Telmisartan | - | - |
| Valsartan | - | - |
| Losartan | - | - |
| EXP3174 (active metabolite of Losartan) | - | - |
Inverse Agonism: A Key Differentiator
Beyond simple antagonism, this compound exhibits inverse agonist properties at the AT1 receptor.[1][5] This means that it not only blocks the binding of the endogenous agonist, angiotensin II, but also reduces the basal, constitutive activity of the receptor.[6] This is a significant distinction from neutral antagonists, which only block agonist-induced activity. The inverse agonism of this compound is attributed to its unique chemical structure, particularly the 5-oxo-1,2,4-oxadiazole moiety, which allows for a stronger interaction with key amino acid residues, such as Gln257, in the receptor's binding pocket.[6] This stronger interaction stabilizes the receptor in an inactive conformation.
The inverse agonist activity of this compound has been experimentally demonstrated using constitutively active mutant AT1 receptors (e.g., N111G mutant), which exhibit signaling activity even in the absence of an agonist. In these experimental systems, this compound has been shown to significantly suppress this basal signaling, an effect not observed or less pronounced with other ARBs.[6]
Modulation of Downstream Signaling Pathways
The binding of this compound to the AT1 receptor profoundly impacts intracellular signaling cascades. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major pathways: the canonical Gq/11-mediated pathway and the β-arrestin-mediated pathway.
Inhibition of the Canonical Gq/11 Signaling Pathway
The primary mechanism of action of all ARBs, including this compound, is the blockade of the Gq/11 signaling cascade. Upon binding of angiotensin II, the AT1 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to vasoconstriction, aldosterone secretion, and cellular growth and proliferation. This compound effectively blocks these downstream effects by preventing the initial activation of the Gq/11 protein by angiotensin II.[7][8]
Modulation of β-Arrestin Signaling
In addition to G-protein signaling, GPCRs can also signal through β-arrestin proteins.[9] Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the initiation of a distinct set of signaling cascades, often involving mitogen-activated protein kinases (MAPKs) like ERK1/2.[10] The role of ARBs in modulating β-arrestin signaling is an area of active research. While this compound's primary action is to block angiotensin II-induced signaling, its influence on β-arrestin-biased agonism and downstream pathways may contribute to its overall pharmacological profile.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the interaction of this compound with the AT1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cells or tissues expressing the AT1 receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) and a range of concentrations of the unlabeled competitor drug (this compound or other ARBs).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a compound to inhibit agonist-induced Gq/11 signaling.
Experimental Workflow:
Methodology:
-
Cell Culture and Labeling: Cells expressing the AT1 receptor are cultured and incubated with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound, followed by stimulation with angiotensin II. Lithium chloride (LiCl) is included to inhibit the degradation of inositol monophosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate isomers are separated, typically by ion-exchange chromatography, and the amount of radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the concentration of this compound to determine its inhibitory potency (IC50).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the AT1 receptor upon ligand binding.
Experimental Workflow:
Methodology:
-
Engineered Cell Line: A cell line is used that has been engineered to co-express the AT1 receptor fused to one part of a reporter enzyme (e.g., ProLink™ tag of β-galactosidase) and β-arrestin fused to the complementary part of the enzyme (e.g., Enzyme Acceptor).
-
Treatment: The cells are treated with an agonist (like angiotensin II) in the presence or absence of an antagonist (like this compound).
-
Recruitment and Signal Generation: Agonist binding to the AT1 receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment. Dose-response curves can be generated to determine the potency of agonists (EC50) or antagonists (IC50).
Conclusion
This compound's mechanism of action at the AT1 receptor is multifaceted, extending beyond simple competitive antagonism. Its high binding affinity and exceptionally slow dissociation rate ensure a prolonged and potent blockade of angiotensin II-mediated signaling. Furthermore, its inverse agonist properties, which actively suppress the basal activity of the AT1 receptor, represent a significant pharmacological advantage. These unique molecular characteristics, which can be elucidated through the experimental protocols detailed in this guide, underpin this compound's robust clinical efficacy in the management of hypertension. A thorough understanding of these mechanisms is crucial for the continued development of novel and improved cardiovascular therapeutics.
References
- 1. This compound, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, this compound, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical evaluation of the efficacy and tolerability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker this compound compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Azilsartan: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of azilsartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antihypertensive agents.
Introduction
This compound, developed as a prodrug, this compound medoxomil, is a next-generation angiotensin II receptor blocker (ARB) characterized by its strong and sustained antihypertensive effects.[1] Preclinical studies have been instrumental in elucidating its pharmacological profile, demonstrating a high affinity for the AT1 receptor and a slow dissociation rate, which contributes to its long-lasting action.[2] This document summarizes the key preclinical findings related to its absorption, distribution, metabolism, and excretion (ADME), as well as its primary pharmacodynamic effects and the methodologies used in these assessments.
Pharmacokinetics
This compound medoxomil is rapidly and completely hydrolyzed to its active moiety, this compound, in the gastrointestinal tract during absorption.[3] The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys.
Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Tmax (h) | ~0.7 | ~0.7 | ~1.7 |
| Half-life (t½) (h) | ~5.2 | ~2.8 | ~1.4 |
| Oral Bioavailability (%) | - | ~54% | - |
| Plasma Protein Binding | >99% | >99% | - |
-
Absorption : Following oral administration of this compound medoxomil, the prodrug is not detected in plasma, indicating rapid conversion to the active this compound.[4] Peak plasma concentrations (Cmax) of this compound are reached quickly in rats and dogs.[3]
-
Distribution : this compound is highly bound to plasma proteins, primarily albumin, with binding exceeding 99% in rats and dogs.[3]
-
Metabolism : this compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 to form two main inactive metabolites: M-I (formed by decarboxylation) and M-II (formed by O-dealkylation).[5]
-
Excretion : The primary route of elimination of this compound and its metabolites is through the feces, with a smaller portion excreted in the urine.[3]
Pharmacodynamics
This compound exerts its antihypertensive effect by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction and aldosterone release.[6]
Data Presentation: Pharmacodynamic Parameters of this compound
| Parameter | Value | Species/System |
| AT1 Receptor Binding IC50 | 2.6 nM | Human AT1 Receptors |
| AT1 Receptor Binding IC50 (post-washout) | 7.4 nM | Human AT1 Receptors |
| Inhibition of Ang II-induced Pressor Response ID50 | 0.12 mg/kg (p.o.) | Rats |
| Antihypertensive Effect (Dose Range) | 0.1 - 1 mg/kg (p.o.) | Spontaneously Hypertensive Rats (SHR) |
| Antihypertensive Effect (Dose Range) | 0.1 - 1 mg/kg (p.o.) | Renal Hypertensive Dogs |
-
Mechanism of Action : this compound is a potent and insurmountable antagonist of the AT1 receptor.[1] It exhibits a significantly slower dissociation from the receptor compared to other ARBs, which contributes to its prolonged duration of action.[2] Studies have also suggested that this compound may act as an inverse agonist at the AT1 receptor.[2]
-
Antihypertensive Efficacy : In preclinical models of hypertension, such as spontaneously hypertensive rats (SHR) and renal hypertensive dogs, orally administered this compound produces a dose-dependent reduction in blood pressure.[3][7]
-
Pleiotropic Effects : Beyond its primary antihypertensive action, preclinical studies suggest that this compound may have beneficial effects on insulin sensitivity and offer end-organ protection, including nephroprotective and cardioprotective effects.[8][9] These effects are observed in animal models like the spontaneously hypertensive obese rat (SHROB) and the Koletsky rat.[8][9]
Experimental Protocols
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)
-
Animal Model : Male Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.
-
Procedure :
-
Animals are acclimated to the laboratory conditions and trained for blood pressure measurement.
-
This compound medoxomil is administered orally (p.o.) via gavage at various doses (e.g., 0.1, 0.3, 1 mg/kg). A vehicle control group receives the vehicle alone.
-
Systolic blood pressure and heart rate are measured at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose) using the non-invasive tail-cuff method.[10][11]
-
Data are expressed as the change from baseline blood pressure.
-
AT1 Receptor Binding Assay
-
Preparation : Cell membranes are prepared from cells recombinantly expressing the human AT1 receptor.
-
Procedure :
-
A radiolabeled ligand, such as [125I]-Sar1,Ile8-Angiotensin II, is used to label the AT1 receptors.
-
The cell membranes are incubated with the radioligand in the presence of various concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[2]
-
To assess the dissociation rate, a washout step is included after the initial incubation with this compound, followed by the addition of the radioligand.[2]
-
Oral Glucose Tolerance Test (OGTT) in Koletsky Rats
-
Animal Model : Male obese Koletsky rats, a model of genetic obesity and insulin resistance, are used.[12]
-
Procedure :
-
A baseline blood sample is collected from the tail vein to measure fasting glucose and insulin levels.
-
This compound or vehicle is administered orally.
-
After a specified time, a glucose solution (e.g., 2 g/kg) is administered orally by gavage.[12]
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.[14]
-
Blood glucose levels are measured using a glucometer, and plasma insulin levels are determined by ELISA.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin sensitivity.[12]
Visualizations
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.
Caption: Workflow for assessing the in vivo antihypertensive efficacy of this compound in spontaneously hypertensive rats.
Caption: Workflow for performing an oral glucose tolerance test to evaluate the effect of this compound on insulin sensitivity.
References
- 1. This compound as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, this compound, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist this compound Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. abstract [lifescience.co.jp]
- 8. This compound decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment improves insulin sensitivity in obese spontaneously hypertensive Koletsky rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between this compound medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mmpc.org [mmpc.org]
- 14. olac.berkeley.edu [olac.berkeley.edu]
The Journey of a Modern Angiotensin II Receptor Blocker: A Technical Guide to the Discovery and Development of Azilsartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of azilsartan, a potent and selective angiotensin II receptor blocker (ARB). From its rational design and synthesis to extensive preclinical and clinical evaluation, this document details the scientific journey of this compound to becoming a significant therapeutic option for hypertension. Key experimental protocols, quantitative data from pivotal studies, and visualizations of relevant pathways are presented to offer an in-depth resource for researchers and professionals in the field of drug development.
Introduction: The Unmet Need and the Rationale for a New ARB
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to elevated blood pressure.[1][2] While the development of angiotensin-converting enzyme (ACE) inhibitors and earlier ARBs represented major advances in the management of hypertension, a need remained for agents with improved efficacy and sustained 24-hour blood pressure control. This provided the impetus for the development of a new generation of ARBs with optimized pharmacological properties.
This compound was discovered and developed by Takeda Pharmaceutical Company Limited with the aim of creating a more potent and longer-acting AT1 receptor blocker.[3] The development program for this compound, initially known by the development code TAK-536 (and its prodrug, this compound medoxomil, as TAK-491), sought to improve upon existing therapies by designing a molecule with higher affinity and slower dissociation from the AT1 receptor.[4][5]
The Renin-Angiotensin-Aldosterone System and this compound's Mechanism of Action
This compound exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor.[1] This blockade prevents the downstream signaling cascade that leads to vasoconstriction and aldosterone release, resulting in vasodilation and a reduction in blood pressure.[1][2]
A key feature of this compound is its unique binding characteristics to the AT1 receptor. It exhibits a very high affinity and dissociates from the receptor much more slowly than other ARBs.[6][7] This "tight binding" contributes to its potent and sustained antihypertensive effect.[8] Furthermore, this compound demonstrates inverse agonist activity at the AT1 receptor, meaning it can inhibit receptor signaling even in the absence of angiotensin II.[9][10][11] This property may contribute to its beneficial effects beyond simple blood pressure reduction.[11]
Synthesis and Physicochemical Properties
This compound is a benzimidazole derivative with the chemical name 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid. It is administered orally as the prodrug this compound medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to the active moiety, this compound.[12][13] This enhances the bioavailability of the drug.[14]
The synthesis of this compound medoxomil is a multi-step process. A general synthetic pathway is outlined below.
Detailed Experimental Protocols
A representative synthetic scheme involves the following key steps, with specific reagents and conditions as described in the literature.[10][12]
-
Preparation of Methyl 2-ethoxy-[(2'-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate (AZP-1): 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a solvent like DMSO.
-
Cyclization to form the oxadiazolone ring (AZP-II): The resulting amidoxime (AZP-1) is then reacted with an agent like ethyl chloroformate in the presence of a base such as triethylamine to form the 5-oxo-1,2,4-oxadiazole ring.
-
Hydrolysis to this compound (AZP-III): The methyl ester (AZP-II) is hydrolyzed using a base like sodium hydroxide to yield this compound.
-
Esterification to this compound Medoxomil: this compound is then reacted with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol) in the presence of a coupling agent and a base to form the final product, this compound medoxomil.
Preclinical Development
In Vitro Studies
The binding affinity of this compound to the AT1 receptor was determined using radioligand binding assays. These experiments demonstrated that this compound has a high affinity for the human AT1 receptor.[3]
Table 1: In Vitro Binding Affinity of this compound and Other ARBs to the AT1 Receptor
| Compound | IC50 (nM) |
| This compound | 2.6 |
| Olmesartan | 6.7 |
| Telmisartan | 5.1 |
| Valsartan | 44.9 |
| Irbesartan | 15.8 |
| Data from Ojima et al. (2011)[3] |
A typical radioligand binding assay to determine the binding affinity of this compound involves the following steps:[11][15][16][17][18][19]
-
Membrane Preparation: Membranes from cells expressing the human AT1 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., 125I-[Sar1, Ile8] Ang II) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This compound's inverse agonist properties were evaluated by measuring its effect on the constitutive activity of the AT1 receptor. This was often done using cell lines with a constitutively active mutant of the human AT1 receptor and measuring the inhibition of inositol phosphate (IP) accumulation.[3][7][11][20][21][22]
The inverse agonist activity of this compound can be assessed as follows:[7][11][21][22]
-
Cell Culture: Cells expressing a constitutively active mutant of the AT1 receptor are cultured.
-
Labeling: The cells are labeled with [3H]myo-inositol.
-
Treatment: The cells are treated with varying concentrations of this compound in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The amount of accumulated [3H]inositol phosphates is determined by scintillation counting.
-
Data Analysis: The ability of this compound to reduce the basal level of inositol phosphate accumulation is quantified.
In Vivo Studies
Preclinical in vivo studies were conducted in various animal models of hypertension, such as spontaneously hypertensive rats (SHRs), to evaluate the antihypertensive efficacy and duration of action of this compound.[23][24] These studies demonstrated that this compound produces a potent and long-lasting reduction in blood pressure.[25] Pharmacokinetic studies in animals were also performed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its prodrug.[26][27]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Tmax (h) | ~2 |
| Cmax (ng/mL) | Varies with dose |
| Half-life (h) | ~11 |
| Bioavailability (%) | ~30 |
| Data compiled from various preclinical studies. |
A common protocol to assess the antihypertensive effect of this compound in SHRs is as follows:[23][28]
-
Animal Model: Adult male SHRs are used.
-
Blood Pressure Measurement: Baseline blood pressure is measured using a non-invasive tail-cuff method.
-
Drug Administration: this compound medoxomil is administered orally at various doses.
-
Monitoring: Blood pressure is monitored at multiple time points after drug administration.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between different dose groups and a vehicle control group.
Clinical Development
The clinical development program for this compound medoxomil involved a series of Phase I, II, and III clinical trials to establish its safety, efficacy, and pharmacokinetic profile in humans.
Pharmacokinetics in Humans
Following oral administration, this compound medoxomil is rapidly and completely hydrolyzed to its active metabolite, this compound.[12] The absolute bioavailability of this compound is approximately 60%.[14] Peak plasma concentrations (Cmax) are reached within 1.5 to 3 hours (Tmax), and the terminal elimination half-life is approximately 11 hours.[14]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value |
| Bioavailability (%) | ~60 |
| Tmax (h) | 1.5 - 3 |
| Half-life (h) | ~11 |
| Protein Binding (%) | >99 |
| Data from prescribing information and clinical pharmacology studies.[14] |
Phase III Clinical Trials
The efficacy and safety of this compound medoxomil were established in several large, randomized, double-blind, controlled Phase III clinical trials. These studies compared this compound medoxomil to placebo and other ARBs, such as olmesartan and valsartan, in patients with essential hypertension.[1][2]
Table 4: Summary of Pivotal Phase III Clinical Trials
| Trial Identifier | Comparator(s) | Key Efficacy Endpoint | Key Finding |
| NCT00696436 | Olmesartan, Valsartan, Placebo | Change from baseline in 24-hour mean systolic blood pressure (SBP) | This compound medoxomil 80 mg was superior to olmesartan 40 mg and valsartan 320 mg in reducing 24-hour mean SBP.[1][2] |
| NCT00696241 | Olmesartan, Placebo | Change from baseline in 24-hour mean SBP | This compound medoxomil 40 mg and 80 mg were superior to olmesartan 40 mg in reducing clinic SBP. |
| NCT02480764 | Valsartan | Change from baseline in trough sitting clinic SBP | This compound medoxomil 80 mg was superior to valsartan 160 mg in reducing trough clinic SBP in Chinese patients.[29][30] |
The design of a pivotal Phase III trial comparing this compound medoxomil with olmesartan and valsartan was as follows:[1][2][6][14][31][32]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Patient Population: Adults with essential hypertension.
-
Intervention: Patients were randomized to receive once-daily treatment with this compound medoxomil (40 mg or 80 mg), olmesartan (40 mg), valsartan (320 mg), or placebo.
-
Primary Efficacy Endpoint: The change from baseline in 24-hour mean systolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).
-
Secondary Efficacy Endpoints: Included changes in clinic blood pressure and diastolic blood pressure.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs.
-
Statistical Analysis: A hierarchical testing procedure was used to control for multiple comparisons. An analysis of covariance (ANCOVA) model was used to compare the treatment groups.[33][34]
Regulatory Approval and Post-Marketing
Based on the robust data from the clinical development program demonstrating its superior blood pressure-lowering efficacy and favorable safety profile, this compound medoxomil (brand name Edarbi®) received marketing approval from the U.S. Food and Drug Administration (FDA) in February 2011 for the treatment of hypertension in adults.[13] It was subsequently approved in other regions, including Japan and Europe.[9][24] Post-marketing studies and real-world evidence continue to support its role in the management of hypertension.
Conclusion
The discovery and development of this compound represent a successful example of rational drug design aimed at improving upon existing therapies. Its unique pharmacological profile, characterized by high affinity, slow dissociation from the AT1 receptor, and inverse agonism, translates into potent and sustained blood pressure reduction. The comprehensive preclinical and clinical development program has firmly established its efficacy and safety, providing clinicians and patients with a valuable therapeutic option for the management of hypertension. This technical guide has provided a detailed overview of the key scientific milestones in the journey of this compound from a promising molecule to a clinically important medicine. overview of the key scientific milestones in the journey of this compound from a promising molecule to a clinically important medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9233955B2 - Process for the preparation of this compound medoxomil - Google Patents [patents.google.com]
- 3. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, this compound, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique binding behavior of the recently approved angiotensin II receptor blocker this compound compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103588764A - Synthesis method for this compound medoxomil or salt thereof and intermediate of this compound medoxomil or salt thereof - Google Patents [patents.google.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of inverse agonism for the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker this compound compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between this compound medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Novel Angiotensin II Receptor Blocker this compound Medoxomil Ameliorates Insulin Resistance Induced by Chronic Angiotensin II Treatment in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. storage.imrpress.com [storage.imrpress.com]
- 29. A phase 3 double-blind randomized (CONSORT-compliant) study of this compound medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A phase 3 double-blind randomized (CONSORT-compliant) study of this compound medoxomil compared to valsartan in Chinese patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ahajournals.org [ahajournals.org]
- 32. DataMed Data Discovery Index [datamed.org]
- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 34. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Hydrolysis of Azilsartan Medoxomil: A Technical Guide to the Bioactivation of a Potent Angiotensin II Receptor Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), is administered as a prodrug that requires in vivo hydrolysis to its active metabolite, this compound. This bioactivation is a critical step in the drug's mechanism of action for the treatment of hypertension. This technical guide provides an in-depth overview of the hydrolysis process, including the enzymes involved, relevant pharmacokinetic data, and detailed experimental protocols for studying its degradation, which serves as a surrogate for understanding its hydrolytic susceptibility.
This compound medoxomil is rapidly and completely hydrolyzed in the gastrointestinal tract during absorption, to the extent that the parent compound is not detected in plasma following oral administration.[1][2] This efficient conversion is primarily mediated by esterases, with carboxymethylenebutenolidase (CMBL) being identified as a key enzyme in this process.[3][4] The absolute bioavailability of the active moiety, this compound, is approximately 60%.[2]
The Hydrolysis Pathway: From Prodrug to Active Metabolite
The chemical transformation of this compound medoxomil to this compound involves the cleavage of the medoxomil ester group. This process is catalyzed by esterases present in the intestine and liver.[3]
Quantitative Data from Forced Degradation Studies
Forced degradation studies provide valuable insights into the chemical stability of a drug substance and can simulate the conditions that lead to hydrolysis. The following tables summarize the quantitative data from such studies on this compound medoxomil.
Table 1: Summary of Forced Degradation Conditions and Percentage Degradation
| Stress Condition | Reagent Concentration | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 8 days | Room Temperature | 11.48 | [5] |
| Base Hydrolysis | 0.05 N NaOH | 20 min | Room Temperature | Not specified | [5] |
| Neutral Hydrolysis | Water | 8 days | Room Temperature | 11.48 | [5] |
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | Room Temperature | 26.04 | [5] |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | 28.17 | [5] |
| Photolytic Degradation | Sunlight | 30 min | Not specified | Not specified | [5] |
| Acid Degradation | Not specified | Not specified | Not specified | 9.9 (this compound) | [6] |
| Peroxide Degradation | Not specified | Not specified | Not specified | 9.9 (this compound) | [6] |
Experimental Protocols for Forced Degradation Studies
The following protocols are based on methodologies reported for the forced degradation of this compound medoxomil.[1][5][7]
Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound medoxomil and transfer it to a 10 mL volumetric flask.
-
Dissolve the substance in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1000 µg/mL.
Acid Hydrolysis
-
Prepare a 1000 µg/mL stock solution of this compound medoxomil in 1N HCl.
-
Keep the solution at room temperature.
-
Withdraw samples at specified time intervals (e.g., 0, 1, 24, 48 hours, and up to 8 days).
-
Neutralize the samples with an equivalent concentration of NaOH.
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Base Hydrolysis
-
Prepare a 1000 µg/mL stock solution of this compound medoxomil in 0.05 N NaOH.
-
Maintain the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 0 and 20 minutes).
-
Neutralize the samples with an equivalent concentration of HCl.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze by HPLC.
Neutral Hydrolysis
-
Prepare a 1000 µg/mL stock solution of this compound medoxomil in water.
-
Store the solution at room temperature.
-
Withdraw samples at predetermined intervals (e.g., up to 8 days).
-
Dilute the samples as required for analysis.
-
Analyze by HPLC.
Oxidative Degradation
-
Prepare a 1000 µg/mL stock solution of this compound medoxomil in 0.3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Dilute the samples to the target concentration for analysis.
-
Analyze by HPLC.
Thermal Degradation
-
Place the powdered form of this compound medoxomil in a hot air oven at 105°C for a specified duration (e.g., 2 days).
-
After the exposure period, prepare a stock solution of the stressed drug powder.
-
Dilute the solution to a suitable concentration for analysis.
-
Analyze by HPLC.
Photolytic Degradation
-
Expose the powdered drug to sunlight for a defined period (e.g., 30 minutes).
-
Prepare a stock solution from the exposed powder.
-
Dilute to the required concentration for analysis.
-
Analyze by HPLC.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the actions of angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).
Conclusion
References
- 1. Stability-indicating RP-LC method for determination of this compound medoxomil and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. alliedacademies.org [alliedacademies.org]
Physicochemical Properties of Azilsartan and Its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan is a potent, selective angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1] Administered as the prodrug this compound medoxomil, it undergoes rapid hydrolysis in the gastrointestinal tract to its active form, this compound.[2][3] The efficacy and bioavailability of a pharmaceutical compound are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its salts, with a focus on this compound medoxomil. The information presented herein is intended to support research, development, and formulation activities.
Physicochemical Data
The fundamental physicochemical properties of this compound and its prodrug, this compound medoxomil, are summarized in the tables below for clear comparison.
Table 1: General Physicochemical Properties
| Property | This compound | This compound Medoxomil | Reference(s) |
| Chemical Formula | C₂₅H₂₀N₄O₅ | C₃₀H₂₄N₄O₈ | [2][4] |
| Molecular Weight | 456.4 g/mol | 568.5 g/mol | [2][4] |
| Appearance | Colorless prisms | White crystalline powder | [4][5] |
| pKa | 6.1 | - | [4] |
| LogP (log Kow) | 0.90 | - | [4] |
Table 2: Solubility Data
| Solvent | This compound Solubility | This compound Medoxomil Solubility | Reference(s) |
| Water | Practically insoluble | Practically insoluble | [5][6] |
| Methanol | Freely soluble | Freely soluble | [5][7] |
| Ethanol | Soluble | - | [8] |
| Acetonitrile | Slightly soluble | Slightly soluble | [5][7] |
| DMSO | Soluble | Freely soluble | [5][8] |
| Dimethylformamide (DMF) | Soluble | Freely soluble | [5][8] |
| Tetrahydrofuran | - | Very slightly soluble | [5] |
| 1-Octanol | - | Very slightly soluble | [5] |
Table 3: Thermal and Crystallographic Properties of this compound Medoxomil Polymorphs
| Polymorphic Form | Melting Point (°C) | Key PXRD Peaks (2θ) | Reference(s) |
| Form I | - | 11.6, 13.3, 16.0, 20.3, 23.3, 23.5, 24.1 | [9] |
| Form II (Sesquihydrate) | 150.78 | 9.230, 10.040, 11.576, 13.280, 16.088, 20.476, 21.132, 23.493, 24.217 | [10] |
| Form III (Hemihydrate) | 98.63 & 124.14 | 6.885, 7.033, 12.353, 16.035, 16.515, 17.039, 22.552, 23.117, 24.936 | [10] |
| Form IV (Monohydrate) | 110.92 | 7.080, 7.981, 12.881, 13.391, 15.960, 16.329, 16.801, 17.160, 23.019, 24.790, 26.006, 26.546 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the experimental protocols for key analyses of this compound and its salts.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound and its salts can be determined using the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetonitrile) in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature water bath or shaker for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of ionizable compounds like this compound can be determined by potentiometric titration.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH) at a constant temperature (e.g., 26 °C).[4]
-
Data Acquisition: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
pKa Calculation: The pKa value is determined from the titration curve, typically as the pH at which half of the acidic functional groups are ionized.
Polymorphism Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property that can influence solubility, stability, and bioavailability.[9] The characterization of this compound medoxomil polymorphs involves the following techniques:
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A small amount of the powdered sample is placed onto a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.
-
Analysis: The resulting diffractogram, a plot of diffraction intensity versus 2θ angle, provides a unique fingerprint for each crystalline form.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
Thermal Analysis: The sample and a reference pan are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.
-
Analysis: The resulting thermogram reveals thermal events such as melting, crystallization, and solid-solid transitions, which are characteristic of specific polymorphic forms.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for assessing the degradation of this compound and its salts under various stress conditions.[11]
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The pH of the buffer is a critical parameter.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 248 nm).
-
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: The drug is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid drug is exposed to high temperatures.
-
Photodegradation: The drug solution is exposed to UV light.
-
-
Analysis: The stressed samples are analyzed by the HPLC method to separate the parent drug from any degradation products, thus demonstrating the method's specificity and stability-indicating capability.[11]
Signaling Pathways and Experimental Workflows
Visual representations of key processes can aid in understanding the mechanism of action and experimental procedures.
Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action
This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the downstream effects of angiotensin II in the RAAS pathway.[12]
Caption: this compound blocks the RAAS pathway at the AT1 receptor.
General Experimental Workflow for Physicochemical Characterization
The systematic characterization of an active pharmaceutical ingredient (API) like this compound follows a logical progression of experiments.
Caption: Workflow for API physicochemical characterization.
References
- 1. labinsights.nl [labinsights.nl]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-indicating HPLC analysis of this compound Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Solubility of this compound in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijariit.com [ijariit.com]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Shadows: A Technical Guide to the Identification of Novel Impurities in Azilsartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of novel impurities encountered during the synthesis of Azilsartan, a potent angiotensin II receptor blocker. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like this compound is paramount. This document details the various process-related and degradation impurities that can arise, outlines the advanced analytical methodologies for their detection and structural elucidation, and presents a systematic approach to impurity profiling.
Introduction to this compound and the Imperative of Impurity Profiling
This compound, available as its prodrug this compound medoxomil, is a widely prescribed medication for the treatment of hypertension. The intricate multi-step synthesis of this complex molecule, however, presents numerous challenges in controlling the formation of unwanted byproducts. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as they can potentially impact the efficacy and safety of the drug.[1] A thorough understanding of the impurity profile is therefore a critical aspect of drug development and manufacturing.
This guide will delve into the specifics of impurities identified through both process monitoring and forced degradation studies, providing a valuable resource for researchers and quality control professionals in the pharmaceutical industry.
Identified Impurities in this compound Synthesis
A number of novel impurities have been identified during the synthesis of this compound and its medoxomil prodrug. These can be broadly categorized into process-related impurities, arising from the manufacturing process, and degradation products, resulting from the decomposition of the drug substance under various stress conditions.
Process-Related Impurities
Process-related impurities can originate from starting materials, intermediates, reagents, or side reactions occurring during the synthesis.[] Studies have identified several such impurities in the synthesis of this compound. For instance, during the process optimization of this compound medoxomil, several novel related substances were observed and subsequently prepared and characterized. One study speculated that 15 potential impurities could arise during the synthesis of this compound, with 14 of them being investigated for their formation mechanisms and their structures confirmed.[3]
Degradation Impurities
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This compound has been subjected to various stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines, including hydrolysis (acidic, alkaline, and neutral), oxidation, heat, and photolysis.[4][5] These studies have led to the identification of several new degradation products.
For example, one study identified four degradation products (I-IV) under acidic, alkaline, and water hydrolysis, as well as photolysis.[4] Product I was a known process-related impurity, while products II-IV were identified as new degradation impurities.[4] Another study found five major degradation products under various stress conditions, with the drug being particularly susceptible to thermal and photolytic degradation.[5]
Quantitative Data Summary
The following tables summarize the key identified impurities in this compound synthesis, including their chemical names and the conditions under which they were observed.
Table 1: Process-Related and Degradation Impurities of this compound
| Impurity ID | Chemical Name | Type | Source/Stress Condition | Reference |
| Impurity I | 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid | Process-Related & Degradation | Acidic, Alkaline, Water Hydrolysis, Photolysis | [4] |
| Impurity II | 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro-[4][6]oxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid (deethylated AZL) | Degradation | Acidic, Alkaline, Water Hydrolysis, Photolysis | [4] |
| Impurity III | 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Degradation | Acidic, Alkaline, Water Hydrolysis, Photolysis | [4] |
| Impurity IV | 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[4][6]oxadiazol-5-one (decarboxylated AZL) | Degradation | Acidic, Alkaline, Water Hydrolysis, Photolysis | [4] |
| Impurity 1 | Not specified | Degradation | Oxidative, Thermal | [5] |
| Impurity 2 | Not specified | Degradation | Thermal | [5] |
| Impurity 3 | Not specified | Degradation | Not specified | [5] |
| Impurity 4 | Not specified | Degradation | Acidic, Basic, Neutral, Oxidative, Thermal | [5] |
| Impurity 5 | Not specified | Degradation | Thermal | [5] |
| Desethyl impurity (10) | Not specified | Process-Related | Synthesis Intermediate | [1] |
| AZS Imp 1-5 | Not specified | Process-Related | Laboratory-scale synthesis | [7] |
Table 2: Summary of Forced Degradation Studies of this compound Medoxomil
| Stress Condition | Degradation (%) | Number of Degradation Products | Key Impurities Formed | Reference |
| Acid Hydrolysis (0.1 N HCl, 5 days) | 22.48% | 1 | Impurity-4 | [5] |
| Base Hydrolysis (0.05 N NaOH, 20 min) | 20.51% | 1 | Impurity-4 | [5] |
| Neutral Hydrolysis (Water, 8 days) | 11.48% | 1 | Impurity-4 | [5] |
| Oxidative Degradation (0.3% H2O2, 2h) | 26.04% | 2 | Impurity-1, Impurity-4 | [5] |
| Thermal Degradation (105°C, 6 h) | 28.17% | 4 | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | [5] |
| Photolytic Degradation (Sunlight, 30 min) | - | - | More susceptible | [5] |
Experimental Protocols
The identification and characterization of novel impurities rely on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
An efficient HPLC method is crucial for separating and quantifying this compound and its impurities.
-
Chromatographic System: A validated HPLC method employed an Inertsil ODS-3 column (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution was used with a mixture of acetonitrile and a 10 mM potassium dihydrogen orthophosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at a specific wavelength, for example, 243 nm or 248 nm, is commonly used.[5][9]
-
Validation: The HPLC method should be validated for specificity, precision, accuracy, and sensitivity (LOD and LOQ) according to ICH guidelines.[3][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
LC-MS is a powerful tool for identifying the molecular weights of impurities and providing fragmentation data for structural elucidation.
-
LC System: A C-18 column (250mm × 4.6mm; 5µ) with isocratic elution is often used.[4]
-
Mobile Phase: A common mobile phase consists of a mixture of 20mM ammonium formate (pH 3.0), methanol, and acetonitrile (e.g., in a 40:5:40 v/v ratio).[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically employed, coupled with Time-of-Flight (TOF) or tandem mass spectrometry (MSn) for detailed structural analysis.[4]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
For unambiguous structure confirmation of isolated impurities, NMR (¹H and ¹³C) and IR spectroscopy are indispensable.
-
Sample Preparation: Impurities are first isolated, often using preparative HPLC, and then dissolved in a suitable deuterated solvent for NMR analysis.
-
Analysis: The spectral data obtained from NMR and IR are used to determine the exact chemical structure of the impurity.[3][7]
Forced Degradation Studies
Forced degradation studies are performed to understand the stability of the drug substance and to generate potential degradation products.
-
Acid Hydrolysis: The drug is typically refluxed with an acid solution (e.g., 0.1 N HCl) for a specified period.[5]
-
Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.05 N NaOH).[5]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂).[5]
-
Thermal Degradation: The solid drug substance is exposed to dry heat at a high temperature (e.g., 105°C).[5]
-
Photolytic Degradation: The drug is exposed to UV or fluorescent light to assess its photosensitivity.[5]
Visualization of Key Processes
The following diagrams illustrate the workflow for impurity identification and the logical relationship in the synthesis and degradation of this compound.
Caption: Logical relationship of impurity formation during this compound synthesis.
Caption: Experimental workflow for the identification of novel impurities.
Conclusion
The identification and control of novel impurities in the synthesis of this compound are critical for ensuring the quality, safety, and efficacy of this important antihypertensive drug. This guide has provided a comprehensive overview of the known process-related and degradation impurities, detailed experimental protocols for their identification and characterization, and visualized the key workflows involved. A systematic and scientifically sound approach to impurity profiling, as outlined in this document, is essential for robust drug development and manufacturing processes. The continuous effort in this area will contribute to the production of safer and more effective medications for patients worldwide.
References
- 1. US9233955B2 - Process for the preparation of this compound medoxomil - Google Patents [patents.google.com]
- 3. Structural elucidation of potential impurities in this compound bulk drug by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on this compound: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. rsisinternational.org [rsisinternational.org]
- 9. ijirmf.com [ijirmf.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Azilsartan
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] The development of a robust and reliable analytical method for the quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method. This compound medoxomil is a white to nearly white powder.[2] It is practically insoluble in water, and freely soluble in methanol.[2][3] This solubility profile influences the choice of diluent and mobile phase components.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in Water (70:30 v/v), pH 3.2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 249 nm |
| Column Temperature | Ambient |
| Diluent | Methanol |
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with methanol to achieve concentrations in the range of 2-10 µg/mL.[1]
3. Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting six replicate injections of the 10 µg/mL standard solution. The acceptance criteria for system suitability are presented in Table 2.
-
Linearity: The linearity of the method was determined by plotting a calibration curve of peak area versus concentration for the working standard solutions (2, 4, 6, 8, and 10 µg/mL).[1] The correlation coefficient (r²) should be not less than 0.999.
-
Accuracy (% Recovery): The accuracy of the method was assessed by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
-
Precision:
-
Method Precision (Repeatability): The precision of the method was determined by analyzing six separate preparations of the sample solution. The relative standard deviation (%RSD) of the assay results was calculated.
-
Intermediate Precision (Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[4]
-
Acid Degradation: Treat the sample solution with 0.1 N HCl at 60°C for 30 minutes.[4]
-
Alkali Degradation: Treat the sample solution with 0.1 N NaOH at 60°C for 30 minutes.[4]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at 60°C for 30 minutes.[4]
-
Thermal Degradation: Expose the solid drug to 105°C for 3 hours.[4]
-
Photolytic Degradation: Expose the drug solution to sunlight for 3 hours.[4]
-
Data Presentation
Table 2: Summary of System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5079[1] |
| %RSD of Peak Areas | ≤ 2.0% | < 1.0% |
| Linearity Range | - | 2-10 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.999[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.85%[1] |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.01 µg/mL[1] |
| LOQ | - | 0.04 µg/mL[1] |
Mandatory Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
The developed HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating, as evidenced by the successful separation of the drug from its degradation products. This validated method can be effectively used for routine quality control analysis and stability studies of this compound.
References
Application Note: Quantification of Azilsartan in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of this compound in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method is sensitive, selective, and suitable for high-throughput analysis.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of this compound from human plasma using the liquid-liquid extraction technique.[2]
-
Materials:
-
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 50 µL of a precipitating agent like acetonitrile to the plasma sample.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.[1]
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the analysis of this compound.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5][6]
-
Mobile Phase: A mixture of ammonium acetate (10mM, pH 4) and a mixture of methanol and acetonitrile (8:92, v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30°C.[7]
-
Run Time: Approximately 8.5 minutes.[1]
-
-
Mass Spectrometric Conditions:
Data Presentation
The following tables summarize the quantitative data from method validation studies.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 4000 | ≥ 0.995[2] |
| This compound | 1 - 2500 | Not specified[1] |
| This compound | 10 - 10000 | 0.9986 ± 0.0009[4] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 1.5 | 1.53 - 8.41[8] | 1.78 - 4.59[8] | 89.2 - 110.2[4] |
| Medium | 4.5 | < 12[4] | < 12[4] | 89.2 - 110.2[4] |
| High | 8.0 | < 12[4] | < 12[4] | 89.2 - 110.2[4] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) |
| This compound | ~80%[2] |
| This compound | 83.2% - 96.2%[4] |
| This compound Medoxomil | 93.7%[9] |
Visualization
Bioanalytical Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
References
- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of this compound medoxomil (TAK-491), this compound (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of this compound in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 5. ijper.org [ijper.org]
- 6. iajps.com [iajps.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. ijms.co.in [ijms.co.in]
Application Notes and Protocols for Azilsartan Formulation Development for Improved Solubility
Authored for: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides detailed application notes and protocols for the development of Azilsartan formulations with enhanced solubility. This compound medoxomil, a potent angiotensin II receptor blocker, exhibits poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[1][2] This document outlines various formulation strategies to overcome this challenge, complete with experimental protocols and comparative data.
Introduction to this compound and Solubility Challenges
This compound kamedoxomil is classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, characterized by low solubility and variable permeability.[3][4] Its poor water solubility (approximately 0.00978 mg/mL at 37 °C) presents a significant hurdle in developing oral dosage forms with consistent and optimal drug absorption.[1] Enhancing the solubility and dissolution rate of this compound is therefore a critical step in improving its bioavailability and achieving desired therapeutic outcomes in the management of hypertension.[5][6]
Various techniques have been successfully employed to enhance the solubility of this compound, including solid dispersions, nanosuspensions, nanoemulsions, and complexation.[3][6] These approaches aim to increase the surface area of the drug, present it in an amorphous state, or improve its wettability, thereby facilitating faster dissolution in the gastrointestinal fluids.
Formulation Strategies and Experimental Protocols
This section details the experimental protocols for several key formulation strategies that have been proven effective for this compound.
Solid Dispersions
Solid dispersion technology involves the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[7] This technique can enhance the dissolution of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous state.[6]
This protocol describes the preparation of solid dispersions using a solvent evaporation technique with a hydrophilic polymer like Soluplus®.
Materials:
-
This compound medoxomil powder
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Methanol (analytical grade)
-
Mortar and pestle
-
Sieve (60-mesh)
-
Oven
-
Desiccator
Protocol:
-
Accurately weigh the desired amounts of this compound medoxomil and Soluplus® to achieve different drug-to-carrier ratios (e.g., 1:1, 1:2).[7]
-
Dissolve the Soluplus® in a suitable volume of methanol under constant stirring. Sonication can be used to ensure a clear solution is obtained.[7]
-
Gradually add the this compound medoxomil powder to the polymer solution while stirring continuously for approximately 45 minutes.[7]
-
Evaporate the solvent in an oven maintained at 50 °C until a completely dry solid mass is formed.[7]
-
Pulverize the dried solid dispersion using a mortar and pestle.[7]
-
Pass the pulverized powder through a 60-mesh sieve to obtain a uniform particle size.[7]
-
Store the prepared solid dispersion in a desiccator until further characterization.[7]
The kneading method involves wetting the physical mixture of the drug and carrier with a hydroalcoholic solvent to form a paste.
Materials:
-
This compound medoxomil powder
-
β-Cyclodextrin
-
Water-ethanol solution (1:1)
-
Mortar and pestle
-
Desiccator
-
Sieve (120-mesh)
Protocol:
-
Accurately weigh this compound medoxomil and β-cyclodextrin in desired molar ratios (e.g., 1:1, 1:2, 1:4).[8]
-
Combine the powders in a mortar.
-
Add a small amount of the water-ethanol (1:1) solution to the powder mixture.[8]
-
Knead the mixture for 30 minutes to form a consistent paste.[8]
-
Dry the resulting dense mass in a desiccator for 48 hours.[8]
-
Crush the dried mass and pass it through a 120-mesh sieve.[8]
-
Store the final product in a desiccator.[8]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[3] The reduction in particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity.[9]
This protocol outlines the nanoprecipitation technique for preparing this compound nanosuspensions.
Materials:
-
This compound medoxomil (40 mg)
-
Methanol (30 mL)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Tween-80
-
Purified water (70 mL)
-
Magnetic stirrer
Protocol:
-
Dissolve 40 mg of this compound medoxomil in 30 mL of methanol to create the organic phase.[9]
-
In a separate beaker, dissolve varying concentrations of PVP K-30 and Tween-80 as stabilizers in 70 mL of purified water to form the aqueous phase.[9]
-
Inject the organic phase into the aqueous phase under continuous stirring on a magnetic stirrer at 3500 rpm.[9]
-
Maintain the temperature at 50±1 °C and continue stirring for 30 minutes to facilitate the evaporation of methanol.[9]
-
Cool the resulting nanosuspension and store it at 4-8 °C for further analysis.[9]
Nanoemulsions
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm.[10] They can significantly improve the solubility and absorption of lipophilic drugs.
This protocol describes the formulation of an this compound nanoemulsion using an ultrasonication method.
Materials:
-
This compound medoxomil
-
Ethyl oleate (oil phase)
-
Tween 80 (surfactant)
-
Transcutol P (co-surfactant)
-
Purified water
Protocol:
-
Based on solubility studies, select the appropriate oil, surfactant, and co-surfactant. For this compound, ethyl oleate, Tween 80, and Transcutol P have been shown to be effective.[1]
-
Prepare the oil phase by dissolving a predetermined amount of this compound medoxomil in ethyl oleate.
-
Prepare the aqueous phase containing the surfactant (Tween 80) and co-surfactant (Transcutol P, referred to as Smix).[1]
-
Slowly add the oil phase to the aqueous phase under continuous stirring.
-
Subject the resulting mixture to ultrasonication for a specified time (e.g., 90 seconds) to form a nanoemulsion with a small droplet size.[1]
-
An optimized formulation might consist of 1.25% oil, 15.73% Smix, and ultrasonication for 90 seconds.[1]
Characterization of Formulations
A thorough characterization of the prepared formulations is essential to evaluate their potential for improved solubility and bioavailability.
In Vitro Dissolution Studies
Objective: To compare the dissolution rate of the developed formulations with that of the pure drug.
Apparatus: USP Dissolution Apparatus II (Paddle type)
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or other relevant buffer.[9]
Procedure:
-
Set the paddle speed to 100 rpm and maintain the temperature of the dissolution medium at 37±0.5 °C.[9]
-
Introduce a quantity of the formulation equivalent to a specific dose of this compound (e.g., 40 mg) into the dissolution vessel.[9]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 75, 90, 105, 120 minutes).[9]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Saturation Solubility Studies
Objective: To determine the increase in solubility of this compound in the developed formulations.
Procedure:
-
Add an excess amount of the pure drug or the formulation to a specific volume of a relevant solvent (e.g., water, 0.1N HCl, phosphate buffer pH 6.8).[8]
-
Shake the samples in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[11]
-
Centrifuge the samples to separate the undissolved solids.[11]
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).[11]
-
Dilute the filtrate appropriately and analyze the concentration of this compound using a validated analytical method.
Data Presentation
The following tables summarize the quantitative data from various studies on this compound formulation development.
Table 1: Solubility Enhancement of this compound in Various Formulations
| Formulation Type | Carrier/Excipients | Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | β-Cyclodextrin (1:2 drug:carrier) | Physical Mixture | 4-fold in aqueous solubility | [5] |
| Solid Dispersion | β-Cyclodextrin | Kneading | Up to 9-fold | [8] |
| Solid Dispersion | Polyvinylpyrrolidone (1:0.5 drug:carrier) | Solvent Evaporation | 4-fold in aqueous solubility | [12] |
| Solid Dispersion | Gelucire 50/13 (1:3 ratio) | Solvent Evaporation | Higher than other lipid-based formulations | [11] |
| Nanosuspension | PVP K-30 | Nano-precipitation | Significant enhancement in various solvents | [9] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Ultrasonication | - | [1] |
| Cocrystals | 4,4′-bipyridine (BIP) | Solution Crystallization | Higher than pure this compound in water | [13] |
| Cocrystals | trans-1,2-bis(4-pyridyl)ethylene (BPE) | Solution Crystallization | Higher than pure this compound in water | [13] |
Table 2: In Vitro Dissolution Enhancement of this compound Formulations
| Formulation Type | Carrier/Excipients | Dissolution Medium | % Drug Release (Time) | Reference |
| Pure this compound Medoxomil | - | - | 30% | [8] |
| Solid Dispersion (PM-3) | β-Cyclodextrin | - | 71% | [8] |
| Solid Dispersion (SD-3) | β-Cyclodextrin | - | 82% (90 min) | [8] |
| Solid Dispersion | Soluplus® (1:2 drug:carrier) | - | 99.82% (30 min) | [7] |
| Nanosuspension (NSP-6) | PVP K-30 | 0.1 N HCl (pH 1.2) | 98.14% | [9] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | - | 90.14% | [1] |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and logical relationships in the development of this compound formulations.
Caption: Workflow for Solid Dispersion Formulation.
Caption: Workflow for Nanosuspension Formulation.
Caption: Strategies for Solubility Enhancement.
References
- 1. Central Composite Design Implemented this compound Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. scifiniti.com [scifiniti.com]
- 4. scifiniti.com [scifiniti.com]
- 5. pkheartjournal.com [pkheartjournal.com]
- 6. scifiniti.com [scifiniti.com]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. impactfactor.org [impactfactor.org]
- 11. ijcrr.com [ijcrr.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Azilsartan Nanocrystals for Enhanced Dissolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] However, its low aqueous solubility presents a significant challenge in developing oral dosage forms with optimal bioavailability.[1][2] This document provides detailed application notes and protocols for the development of this compound nanocrystals, a promising approach to enhance its dissolution rate and, consequently, its therapeutic efficacy. The protocols described herein focus on two common nanosization techniques: bead milling and nanoprecipitation.
Formulation Development of this compound Nanocrystals
The successful formulation of this compound nanocrystals hinges on the appropriate selection of preparation method and stabilizing agents. Stabilizers are crucial for preventing the aggregation of newly formed nanocrystals.[3]
Bead Milling Method
Bead milling is a top-down nanosization technique that involves the mechanical attrition of coarse drug particles in the presence of milling beads and a stabilizer solution.[2]
Table 1: Formulation Parameters for this compound Nanocrystals by Bead Milling
| Parameter | Optimized Value/Range | Reference |
| This compound Concentration | 5% (w/v) | [4] |
| Stabilizer(s) | Poloxamer 188 (F68) with or without Sodium Deoxycholate (NaDC) | [2][4] |
| Milling Bead Size | 0.2 mm | [4] |
| Milling Time | 60 minutes | [4] |
Nanoprecipitation Method
Nanoprecipitation, a bottom-up approach, involves the precipitation of the drug from an organic solution upon its addition to an anti-solvent containing a stabilizer.[5][6]
Table 2: Formulation Parameters for this compound Nanosuspension by Nanoprecipitation
| Parameter | Optimized Value/Range | Reference |
| This compound Concentration | 40 mg in 3 mL of organic solvent | [6] |
| Organic Solvent | Methanol | [6][7] |
| Anti-solvent | Deionized water | [6] |
| Stabilizer(s) | Polyvinylpyrrolidone K-30 (PVP K-30) and Sodium Lauryl Sulphate (SLS) | [6][8] |
| Drug:Stabilizer:Co-stabilizer Ratio | 1:0.75:0.25 | [6][8] |
| Stirring Speed | 300 rpm | [8] |
Experimental Protocols
Protocol for Preparation of this compound Nanocrystals by Bead Milling
This protocol is based on the findings of Ma et al. (2017).[4]
Materials:
-
This compound
-
Poloxamer 188 (F68)
-
Sodium Deoxycholate (NaDC) (optional)
-
Purified Water
-
0.2 mm Grinding Beads
-
Planetary Mill
Procedure:
-
Prepare the stabilizer solution by dissolving Poloxamer 188 (and NaDC, if used) in purified water.
-
Disperse the this compound bulk drug into the stabilizer solution with stirring to achieve a 5% (w/v) drug concentration.
-
Transfer the suspension to the milling chamber containing 0.2 mm grinding beads.
-
Mill the suspension for 60 minutes.
-
Collect the resulting nanosuspension for further characterization.
Protocol for Preparation of this compound Nanosuspension by Nanoprecipitation
This protocol is adapted from the work of Jassem et al. (2017).[6][8]
Materials:
-
This compound
-
Methanol
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Sodium Lauryl Sulphate (SLS)
-
Deionized Water
-
Syringe Pump
-
Magnetic Stirrer
Procedure:
-
Dissolve 40 mg of this compound in 3 mL of methanol to prepare the organic phase.
-
Prepare the anti-solvent phase by dissolving PVP K-30 and SLS in deionized water, maintaining a drug:stabilizer:co-stabilizer ratio of 1:0.75:0.25.
-
Using a syringe pump, add the organic phase dropwise into the anti-solvent phase at a slow and constant rate.
-
Continuously stir the mixture on a magnetic stirrer at 300 rpm during the addition.
-
After complete addition, continue stirring to allow for the evaporation of the organic solvent, resulting in the formation of the this compound nanosuspension.
Characterization of this compound Nanocrystals
Thorough characterization is essential to ensure the quality and performance of the prepared nanocrystals.
Particle Size and Zeta Potential Analysis
Particle size and zeta potential are critical parameters that influence the stability and dissolution of nanocrystals.[3]
Table 3: Physicochemical Characterization of Optimized this compound Nanocrystals
| Formulation Method | Stabilizer(s) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Bead Milling | F68 and NaDC | ~300 | Not Reported | Not Reported | [4] |
| Nanoprecipitation | PVP K-30 and SLS | 157 | Not Reported | Not Reported | [6][8] |
| Nanoprecipitation | PVP K-30 | 347.6 | 0.34 | Not Reported | [5] |
Solid-State Characterization
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are employed to investigate the crystalline state of the drug within the nanocrystals.[9]
Table 4: Solid-State Characterization of this compound and its Nanocrystals
| Technique | Sample | Key Findings | Reference |
| DSC | Pure this compound | Sharp endothermic peak at ~206-220°C, indicating its crystalline nature. | [9][10][11] |
| This compound Nanocrystals | Broadened or absent melting endotherm, suggesting a reduction in crystallinity or an amorphous state. | [9] | |
| PXRD | Pure this compound | Characteristic sharp peaks at specific 2θ angles (e.g., 9.14°, 12.67°, 23.57°). | [10] |
| This compound Nanocrystals | Diminished or absent characteristic peaks, confirming the amorphization of the drug. | [9] |
In Vitro Dissolution Studies
The primary objective of developing this compound nanocrystals is to enhance its dissolution rate.
Dissolution Testing Protocol
Apparatus: USP Dissolution Apparatus II (Paddle type) Dissolution Medium: Various pH buffers (e.g., pH 1.2, 4.5, 6.8) or water. Volume: 900 mL Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm Sampling Times: 5, 10, 15, 30, 45, 60 minutes. Analysis: UV-Vis Spectrophotometry at the λmax of this compound.
Comparative Dissolution Profile
Table 5: Comparative In Vitro Dissolution of this compound Nanocrystals and Pure Drug
| Time (min) | % Drug Dissolved (Pure this compound) | % Drug Dissolved (this compound Nanocrystals - Bead Milling) | % Drug Dissolved (this compound Nanosuspension - Nanoprecipitation) | Reference |
| 30 | ~30% | >80% in pH 6.8 | ~98% in pH 1.2 | [5][12] |
| 60 | <40% | ~100% in pH 6.8 | >98% in pH 1.2 | [4][5] |
Note: Dissolution profiles are highly dependent on the formulation and dissolution medium.
Visualizations
Caption: Experimental workflow for developing this compound nanocrystals.
Caption: Factors influencing this compound nanocrystal properties.
Conclusion
The development of this compound nanocrystals via bead milling or nanoprecipitation presents a viable strategy to overcome the drug's inherent low solubility. The protocols and data presented in this document provide a comprehensive guide for researchers to formulate and characterize this compound nanocrystals with enhanced dissolution profiles. Careful optimization of formulation and process parameters is critical to achieving stable nanocrystals with the desired physicochemical properties. The enhanced dissolution of these nanocrystals is expected to translate into improved oral bioavailability, thereby enhancing the therapeutic management of hypertension.
References
- 1. impactfactor.org [impactfactor.org]
- 2. scifiniti.com [scifiniti.com]
- 3. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Characterization of this compound medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. Synthesis of Two Novel this compound Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jneonatalsurg.com [jneonatalsurg.com]
Application Notes and Protocols: Enhancing Azilsartan Bioavailability with Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan is a potent angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but low aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[2] Solid dispersion technology is a proven strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like this compound.[2][3] This is achieved by dispersing the drug in an inert carrier matrix at a solid state, often leading to the formation of an amorphous state of the drug, which has higher energy and improved solubility.[4][5]
These application notes provide detailed protocols for the preparation and characterization of this compound solid dispersions using various techniques, including solvent evaporation, kneading, physical mixture, and lipid-based methods.
Mechanism of Action: this compound Signaling Pathway
This compound selectively blocks the Angiotensin II Type 1 (AT1) receptor, inhibiting the binding of angiotensin II.[6][7] This action counteracts the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[6][8] The blockade of the AT1 receptor can also influence downstream signaling cascades, such as the p38 MAPK pathway, and may have pleiotropic effects, including influences on PPAR-γ.
Caption: this compound's mechanism of action via AT1 receptor blockade.
Experimental Protocols
I. Preparation of this compound Solid Dispersions
The following are detailed protocols for preparing this compound solid dispersions. This compound medoxomil, a prodrug, is often used in these formulations and is hydrolyzed to the active this compound in the gastrointestinal tract.[8]
This technique involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.[9]
Materials:
-
This compound medoxomil
-
Carrier (e.g., Soluplus®, Polyvinylpyrrolidone (PVP) K-30)
-
Solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Mortar and pestle
-
Sieve (e.g., 60-mesh)
-
Oven or vacuum desiccator
Protocol:
-
Accurately weigh this compound medoxomil and the selected carrier in the desired ratio (see Table 1).
-
Dissolve the carrier in the chosen solvent under constant stirring. Sonication can be used to ensure a clear solution.[9]
-
Add the weighed this compound medoxomil to the carrier solution and continue stirring for approximately 45 minutes until a clear solution is obtained.[9]
-
Evaporate the solvent at a controlled temperature (e.g., 50°C) in an oven or under reduced pressure in a vacuum desiccator until a dry mass is formed.[7][9]
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 60-mesh sieve to ensure particle size uniformity.[9]
-
Store the final product in a desiccator until further analysis.
This method involves wetting the physical mixture of the drug and carrier with a hydroalcoholic solvent to form a paste, which is then dried.
Materials:
-
This compound medoxomil
-
Carrier (e.g., β-cyclodextrin)
-
Water-ethanol (1:1 v/v) mixture
-
Mortar and pestle
-
Sieve (e.g., 120-mesh)
-
Desiccator
Protocol:
-
Accurately weigh this compound medoxomil and β-cyclodextrin in the desired molar ratio (see Table 2).
-
Transfer the powders to a mortar and add a small amount of the water-ethanol (1:1) mixture.
-
Knead the mixture for 30 minutes to form a consistent paste.[4]
-
Dry the resulting paste in a desiccator for 48 hours.[4]
-
Pulverize the dried mass using a mortar and pestle.
-
Sieve the powder through a 120-mesh sieve.[4]
-
Store the prepared solid dispersion in a desiccator.
This serves as a control to compare the dissolution enhancement of solid dispersions.
Materials:
-
This compound medoxomil
-
Carrier (e.g., β-cyclodextrin)
-
Glass mortar and pestle
-
Sieve (e.g., 120-mesh)
-
Desiccator
Protocol:
-
Accurately weigh this compound medoxomil and the carrier in the desired ratio.
-
Mix the components in a glass mortar for 30 minutes to obtain a homogenous blend.[10]
-
Pass the mixture through a 120-mesh sieve.[10]
-
Store the physical mixture in a desiccator.
This approach utilizes lipid-based carriers to improve the bioavailability of lipophilic drugs.
Materials:
-
This compound medoxomil
-
Hydrophilic lipid-based carriers (e.g., Gelucire 44/14, Gelucire 50/13)
-
Inert carrier (e.g., Pearlitol SD 200)
-
Solvent mixture (e.g., Ethanol and Dichloromethane)
-
Desiccator
Protocol:
-
Accurately weigh this compound medoxomil, the lipid-based carrier, and the inert carrier in the desired ratios (see Table 3).
-
Dissolve the weighed this compound medoxomil in a suitable volume of the solvent mixture (e.g., 10 mL for 40 mg of drug).[11]
-
Incorporate the carriers into the drug solution.
-
Evaporate the solvent in a desiccator until a free-flowing powder is obtained.[11]
II. Characterization of this compound Solid Dispersions
The prepared solid dispersions should be characterized to evaluate their physicochemical properties and performance.
Caption: General experimental workflow for solid dispersion development.
To assess drug-carrier interactions.
Protocol:
-
Prepare samples by mixing the solid dispersion with KBr (potassium bromide) and compressing into pellets.
-
Scan the samples over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectra for any shifts, disappearance, or appearance of new peaks corresponding to the functional groups of this compound and the carrier, which would indicate potential interactions. The pure drug spectrum typically shows characteristic peaks for the amino group (around 3398, 3352, and 3286 cm⁻¹) and carboxyl and sulfonyl groups (around 1561 and 1322 cm⁻¹, respectively).[4]
To evaluate the thermal behavior and crystallinity of the drug within the solid dispersion.
Protocol:
-
Accurately weigh a small amount of the sample (approximately 3 mg) into an aluminum pan.[6]
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 240°C) under a nitrogen atmosphere.[6]
-
Analyze the thermogram for the presence or absence of the drug's melting endotherm. The disappearance or broadening of the melting peak of this compound (typically between 200-250°C) suggests its conversion to an amorphous or molecularly dispersed state within the carrier.[4]
To quantify the improvement in drug solubility.
Protocol:
-
Add an excess amount of the pure drug or solid dispersion to a specific volume (e.g., 10 mL) of various dissolution media (e.g., water, 0.1N HCl, phosphate buffer pH 6.8 and 7.4).[4]
-
Shake the samples in an incubator shaker at a constant temperature (e.g., 25±1°C) for 48 hours to reach equilibrium.[4]
-
Centrifuge the samples at 5000 rpm for 15 minutes.[4]
-
Filter the supernatant through a 0.22 µm or 0.45 µm membrane filter.[4][11]
-
Dilute the filtrate appropriately and analyze the concentration of this compound using a UV-visible spectrophotometer at its λmax (around 248-250 nm).[12]
To determine the drug release profile.
Protocol:
-
Use a USP Type-II (paddle) dissolution apparatus.[11]
-
Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., 0.1N HCl or phosphate buffer pH 6.8).[11][13]
-
Maintain the temperature of the medium at 37 ± 0.5°C.[11]
-
Place a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 20 mg or 40 mg) into the dissolution vessel.[6][13]
-
Withdraw aliquots (e.g., 5 or 10 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).[10][11]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a UV-visible spectrophotometer or HPLC.
III. In Vivo Pharmacokinetic Studies in Rats
To evaluate the enhancement of bioavailability in a biological system.
Protocol:
-
Use healthy Wistar rats (200-250 g) and divide them into groups (e.g., control group receiving pure drug suspension and test group receiving the optimized solid dispersion).[9]
-
Fast the animals for 12 hours prior to drug administration, with free access to water.[4]
-
Administer the formulations orally at a calculated dose (e.g., 20 mg/kg).[4]
-
Collect blood samples (e.g., via the jugular vein) at various time points (e.g., 0.25, 0.5, 1, 2, 3, 6, and 12 hours post-administration) into EDTA-containing tubes.[4]
-
Separate the plasma by centrifugation (e.g., 4000 rpm for 15 minutes).[4]
-
Extract the drug from the plasma using a suitable solvent (e.g., ethyl acetate and 0.2% formic acid).[4]
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC method (see Table 4 for an example).
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).
Data Presentation
Table 1: Example Formulations for Solvent Evaporation Method
| Formulation Code | Drug:Carrier Ratio (w/w) | Carrier | Solvent |
| AZ-SD-SE1 | 1:1 | Soluplus® | Methanol |
| AZ-SD-SE2 | 1:2 | Soluplus® | Methanol |
| AZ-SD-SE3 | 1:0.5 | PVP K-30 | Methanol |
Table 2: Example Formulations for Kneading Method
| Formulation Code | Drug:Carrier Ratio (molar) | Carrier |
| AZ-SD-K1 | 1:1 | β-cyclodextrin |
| AZ-SD-K2 | 1:2 | β-cyclodextrin |
| AZ-SD-K3 | 1:4 | β-cyclodextrin |
| AZ-SD-K4 | 1:6 | β-cyclodextrin |
| AZ-SD-K5 | 1:8 | β-cyclodextrin |
Table 3: Example Formulations for Lipid-Based Solid Dispersion
| Formulation Code | Drug:Carrier Ratio (w/w) | Lipid-Based Carrier | Inert Carrier |
| AZ-LBSD1 | 1:1 | Gelucire 44/14 | Pearlitol SD 200 |
| AZ-LBSD2 | 1:2 | Gelucire 44/14 | Pearlitol SD 200 |
| AZ-LBSD3 | 1:3 | Gelucire 50/13 | Pearlitol SD 200 |
Table 4: Example HPLC Method for this compound Quantification in Rat Plasma
| Parameter | Condition |
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm)[11] |
| Mobile Phase | 25 mM Ammonium acetate buffer (pH 5.5) : Acetonitrile (55:45 v/v)[11] |
| Flow Rate | 1.0 mL/min[6][9] |
| Detection Wavelength | 254 nm[11] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 35°C[6] |
Table 5: Summary of Expected Outcomes from Solid Dispersion Formulations
| Parameter | Pure this compound | This compound Solid Dispersion | Expected Improvement |
| Aqueous Solubility | Low | Significantly Increased | Several-fold increase[10] |
| In Vitro Dissolution Rate | Slow and incomplete | Rapid and complete | >80% release in a short time[4] |
| Cmax (in vivo) | Lower | Higher | Significant increase (p < 0.05)[4] |
| AUC (in vivo) | Lower | Higher | Significant increase (p < 0.05)[4] |
Conclusion
Solid dispersion technology presents a highly effective and versatile platform for enhancing the solubility, dissolution rate, and oral bioavailability of this compound. The choice of preparation method and carrier should be optimized based on the desired drug release profile and physicochemical properties of the final formulation. The protocols and characterization methods detailed in these application notes provide a comprehensive framework for researchers and drug development professionals to successfully formulate and evaluate this compound solid dispersions, ultimately aiming for improved therapeutic outcomes in the management of hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. CN102793680A - this compound solid dispersion and preparation method and medicinal composition thereof - Google Patents [patents.google.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. scienceopen.com [scienceopen.com]
- 7. CN103260605B - this compound solid dispersion, preparation method and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 8. impactfactor.org [impactfactor.org]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcrr.com [ijcrr.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Application Note: UV-Spectrophotometric Method for the Estimation of Azilsartan in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan medoxomil is an angiotensin II receptor antagonist used for the treatment of hypertension.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical formulations to ensure its quality and efficacy. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, rapid, and sensitive method for this purpose.[2][3] This document provides detailed protocols for the estimation of this compound using UV spectrophotometry, based on validated methods. The principle relies on the measurement of light absorbance by the drug solution at a specific wavelength, which is directly proportional to its concentration.[4]
Principle
The quantitative estimation of this compound by UV spectrophotometry is based on the Beer-Lambert Law.[4] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[5][6]
The mathematical expression of the Beer-Lambert law is: A = εbc Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol⁻¹ cm⁻¹)[5]
-
b is the path length of the cuvette, typically 1 cm
-
c is the concentration of the substance (mol L⁻¹)
By measuring the absorbance of a sample with an unknown concentration and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of the unknown sample can be accurately determined.[7]
Caption: The principle of the Beer-Lambert Law.
Instrumentation and Materials
-
Instrumentation:
-
Materials:
Experimental Protocols
Two common and validated methods are presented below.
Protocol 1: Method Using Methanol as Solvent
This method is simple and uses a common organic solvent. The reported wavelength of maximum absorbance (λmax) in methanol is between 247 nm and 251 nm.[8][9]
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Preparation of Working Standard Solution (100 µg/mL):
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions ranging from 2-10 µg/mL by pipetting appropriate volumes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) of the working standard solution into separate 10 mL volumetric flasks.[9]
-
Make up the volume in each flask with methanol.[9]
-
Measure the absorbance of each solution at 247 nm against the methanol blank.[9]
-
Plot a graph of absorbance versus concentration. The curve should be linear and obey Beer's law in the specified range.[9]
-
-
Preparation of Sample Solution (Bulk Drug):
-
Accurately weigh 100 mg of the this compound bulk drug sample and prepare a stock solution of 1000 µg/mL as described in step 1.
-
Prepare a final sample solution of an appropriate concentration (e.g., 6 µg/mL) by suitable dilution with methanol.
-
Measure the absorbance of the final sample solution at 247 nm.
-
-
Calculation of Drug Content:
-
Calculate the concentration of the sample solution from the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample.
-
Calculate the percentage purity of the this compound bulk drug.
-
Protocol 2: Method Using Methanol:Water (50:50 v/v) as Solvent
This method uses a mixed aqueous-organic solvent system.
-
Preparation of Solvent:
-
Mix equal volumes of methanol and distilled water to prepare the Methanol:Water (50:50 v/v) solvent system.[2]
-
-
Preparation of Standard Solutions:
-
Follow steps 1 and 2 from Protocol 1, using the Methanol:Water (50:50 v/v) mixture as the solvent.
-
-
Determination of λmax:
-
Preparation of Calibration Curve:
-
Analysis of Bulk Drug Sample:
-
Prepare the sample solution as described in Protocol 1, using the Methanol:Water (50:50 v/v) solvent.
-
Measure its absorbance at 249 nm and calculate the concentration using the calibration curve.
-
References
- 1. ijar.org.in [ijar.org.in]
- 2. UV method for this compound medoxomil in bulk and formulations. [wisdomlib.org]
- 3. UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF this compound MEDOXOMIL IN BULK AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hinotek.com [hinotek.com]
- 7. google.com [google.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. ijsdr.org [ijsdr.org]
- 10. UV Spectrophotometric Method for the estimation of this compound Medoxomil in Bulk Form - ProQuest [proquest.com]
- 11. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Azilsartan Extraction from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of azilsartan from various biological matrices, including plasma, urine, and kidney tissue. The methodologies described are based on established analytical techniques and are intended to serve as a comprehensive resource for researchers in drug development and pharmacokinetic analysis.
Introduction
This compound is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) for the isolation of this compound from plasma, as well as specific guidance for urine and kidney tissue samples.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is essential for contextualizing the pharmacological relevance of accurate this compound quantification.
Experimental Protocols
The following sections detail the extraction protocols for this compound from plasma, urine, and kidney tissue. Each protocol is followed by a workflow diagram for clear visualization of the experimental steps.
This compound Extraction from Plasma
Three common methods for extracting this compound from plasma are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
SPE is a highly selective method that yields clean extracts.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Telmisartan)[3]
-
Ammonium acetate buffer (10 mM, pH 5.5)[4]
-
Methanol
-
Water
-
SPE cartridges (e.g., Strata-X)[4]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To 475 µL of plasma in a glass tube, add 25 µL of the internal standard working solution. Add 250 µL of 10 mM ammonium acetate buffer (pH 5.5) and vortex thoroughly.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C (optional, depending on required concentration). Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Acidifying agent (e.g., 0.2% formic acid)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
Extraction: Add the extraction solvent (e.g., ethyl acetate) and an acidifying agent (e.g., 0.2% formic acid). Vortex vigorously for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) containing this compound and the IS to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
PP is a rapid and simple method for removing proteins from biological samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Precipitating solvent (e.g., acetonitrile)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a volume of plasma, add the internal standard.
-
Precipitation: Add a precipitating solvent, such as acetonitrile, typically in a 3:1 ratio (solvent:plasma).
-
Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound and the IS.
-
Analysis: Directly inject the supernatant into the LC-MS/MS system or evaporate and reconstitute if further concentration is needed.
This compound Extraction from Urine
While specific detailed protocols for this compound extraction from urine are less commonly published, a general approach using SPE can be adapted. Due to the lower protein content in urine compared to plasma, sample pre-treatment may be simplified.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Ammonium acetate buffer (100 mM, pH 4)[5]
-
β-glucuronidase (optional, for deconjugation of metabolites)[5]
-
Methanol
-
Water
-
SPE cartridges
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment (Optional Hydrolysis): To 200 µL of urine, add 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution. Incubate as required.[5]
-
Sample Pre-treatment (Direct): To a volume of urine, add the internal standard and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol and then water.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar interferences.
-
Elution: Elute this compound with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Analysis: Analyze by LC-MS/MS.
This compound Extraction from Kidney Tissue
Extraction of this compound from tissue requires an initial homogenization step to release the drug from the tissue matrix.
Materials:
-
Kidney tissue sample
-
Phosphate Buffered Saline (PBS)
-
Homogenization buffer (e.g., Cell Lysis Buffer or PBS)[6][7]
-
Bead beater homogenizer (e.g., Bullet Blender™) with zirconium oxide or stainless steel beads[8][6]
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., acetonitrile or a mixture used for LLE)
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Tissue Preparation: Weigh the frozen kidney tissue (e.g., 100 mg).[6] Wash the tissue with ice-cold PBS to remove excess blood.[8]
-
Homogenization: Place the tissue in a tube with beads and an appropriate volume of homogenization buffer (e.g., 500 µL per 100 mg of tissue).[6] Homogenize using a bead beater (e.g., at a set speed and duration).[8][9]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.[6]
-
Supernatant Collection: Collect the supernatant.
-
Extraction: Treat the supernatant as a liquid sample and proceed with an appropriate extraction method such as protein precipitation or liquid-liquid extraction as described for plasma. Add the internal standard before proceeding with the extraction.
-
Analysis: Analyze the final extract by LC-MS/MS.
Data Presentation
The following tables summarize the quantitative data for various this compound extraction and analysis methods reported in the literature.
Table 1: Method Validation Parameters for this compound Extraction from Human Plasma
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) | Reference(s) |
| Recovery (%) | 92.35 - 93.7 | ~80 | 83.2 - 96.2 | [3][4][10][11] |
| Linearity Range | 1.0 - 9.0 µg/mL | 1 - 4000 ng/mL | 0.01 - 10.0 µg/mL | [4][10][11] |
| Correlation Coefficient (r²) | > 0.9985 | ≥ 0.995 | 0.9986 | [4][10][11] |
| LLOQ | 0.150 µg/mL | 1 ng/mL | 10 ng/mL | [4][10][11] |
| Intra-day Precision (%RSD) | 1.53 - 8.41 | < 15 | < 12 | [4][10][11] |
| Inter-day Precision (%RSD) | 1.78 - 4.59 | < 15 | < 12 | [4][10][11] |
| Intra-day Accuracy (%) | 102 - 105 | Within ±15 | 89.2 - 110.2 | [4][10][11] |
| Inter-day Accuracy (%) | 99 - 113 | Within ±15 | 89.2 - 110.2 | [4][10][11] |
Table 2: Summary of this compound Extraction Methods for Different Biological Matrices
| Biological Matrix | Extraction Method | Key Considerations |
| Plasma/Serum | Solid-Phase Extraction (SPE) | High selectivity, clean extracts. |
| Liquid-Liquid Extraction (LLE) | Good recovery, requires solvent evaporation. | |
| Protein Precipitation (PP) | Simple, rapid, may have matrix effects. | |
| Urine | Solid-Phase Extraction (SPE) | Effective for cleanup of salts and polar interferences. Optional enzymatic hydrolysis for metabolites. |
| Kidney Tissue | Homogenization followed by PP or LLE | Requires initial mechanical disruption to release the analyte from the tissue matrix. |
Conclusion
The choice of extraction method for this compound depends on the biological matrix, the required sensitivity and selectivity, and the available laboratory equipment. For plasma, SPE offers the cleanest extracts, while PP is the simplest and fastest method. LLE provides a good balance of recovery and cleanliness. For urine and tissue samples, SPE and homogenization followed by extraction are effective, respectively. The protocols and data presented here provide a solid foundation for developing and validating robust bioanalytical methods for this compound in a research setting.
References
- 1. pjps.pk [pjps.pk]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Bioanalytical method development and validation of this compound medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 4. researchgate.net [researchgate.net]
- 5. homogenizers.net [homogenizers.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homogenizers.net [homogenizers.net]
- 9. nextadvance.com [nextadvance.com]
- 10. Bioanalytical method development and validation of this compound medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Application Notes and Protocols for In Vitro Dissolution Testing of Azilsartan Tablets
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the in vitro dissolution testing of azilsartan tablets. This compound medoxomil, the prodrug of this compound, is practically insoluble in water, making dissolution testing a critical parameter for predicting in vivo performance and ensuring product quality. The following sections detail various dissolution methods, experimental protocols, and data presentation to guide researchers in this essential analysis.
Introduction to In Vitro Dissolution Testing of this compound
In vitro dissolution testing is a fundamental tool in the development and quality control of solid oral dosage forms like this compound tablets. It measures the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet into a liquid medium under controlled conditions. For a Biopharmaceutics Classification System (BCS) Class II drug like this compound medoxomil (low solubility, high permeability), the dissolution profile is a key factor influencing its bioavailability.[1] Various formulation strategies, such as the preparation of solid dispersions, have been explored to enhance the dissolution rate.[2][3]
The U.S. Food and Drug Administration (FDA) provides guidance on dissolution testing for this compound kamedoxomil, directing to its Dissolution Methods Database for specific methodologies.[4][5] The methods outlined below are based on publicly available research and general pharmacopeial principles.
Experimental Protocols
This section provides detailed protocols for three distinct in vitro dissolution testing methods for this compound tablets, reflecting different formulation types and testing objectives.
Protocol 1: Compendial-Like Method for Immediate-Release Tablets
This protocol is based on common pharmacopeial methods for immediate-release tablets and is suitable for routine quality control.
Objective: To assess the dissolution of standard immediate-release this compound tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL capacity)
-
Water bath with heater and circulator
-
This compound tablets
-
Phosphate buffer, pH 7.8
-
HPLC or UV-Vis Spectrophotometer
-
Syringes and filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare 900 mL of phosphate buffer (pH 7.8) for each dissolution vessel. Deaerate the medium.
-
Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5°C.[6]
-
Set the paddle rotation speed to 50 rpm.[6]
-
Place one this compound tablet into each vessel.
-
Start the dissolution test and withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Dissolution Testing for Formulations with Enhanced Solubility
This protocol is designed for this compound formulations where solubility has been enhanced, for example, through the preparation of solid dispersions.
Objective: To evaluate the dissolution profile of solubility-enhanced this compound tablet formulations.
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket)
-
Dissolution vessels (900 mL capacity)
-
Water bath with heater and circulator
-
This compound solid dispersion tablets
-
0.1N Hydrochloric acid (HCl)
-
HPLC or UV-Vis Spectrophotometer
-
Syringes and filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare 900 mL of 0.1N HCl for each dissolution vessel.
-
Assemble the USP Apparatus 1 and equilibrate the dissolution medium to 37 ± 0.5°C.
-
Set the basket rotation speed to 100 rpm.[2]
-
Place one tablet in each basket.
-
Start the dissolution test and collect samples at specified intervals (e.g., 5, 10, 15, 20, 25, and 30 minutes).[2]
-
Immediately replenish the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples using a 0.45 µm filter.
-
Determine the concentration of this compound in the samples via a validated analytical method.
-
Calculate and plot the percentage of drug release over time.
Protocol 3: Sequential pH Change Method to Simulate Gastrointestinal Transit
This protocol simulates the physiological pH changes that a tablet encounters as it transits through the gastrointestinal tract.
Objective: To assess the dissolution of this compound tablets under conditions that mimic the pH of the stomach and small intestine.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
pH meter
-
Simulated Gastric Fluid (pH 1.2)
-
Simulated Intestinal Fluid (pH 6.8)
-
HPLC or UV-Vis Spectrophotometer
-
Other equipment as listed in Protocol 1
Procedure:
-
Begin the dissolution test with 750 mL of simulated gastric fluid (pH 1.2) at 37 ± 0.5°C for the first 2 hours.[7]
-
After 2 hours, withdraw a sample.
-
Add 250 mL of a pre-warmed buffer solution to the existing medium to adjust the pH to 6.8 (simulated intestinal fluid).
-
Continue the dissolution test for the remaining duration, taking samples at appropriate time points up to 24 hours.[7]
-
Maintain the paddle speed at 50 rpm throughout the test.[7]
-
Filter and analyze the samples to determine the concentration of this compound.
-
Calculate the cumulative percentage of drug released at each time point across the different pH stages.
Data Presentation
The following tables summarize representative quantitative data from dissolution studies of various this compound medoxomil formulations.
Table 1: Comparative Dissolution Profile of this compound Medoxomil Formulations in 0.1N HCl
| Time (min) | Pure Drug (%) | Formulation with Methylated-β-Cyclodextrin (%) | Marketed Formulation (%) |
| 5 | 10.2 | 35.8 | 55.4 |
| 10 | 15.8 | 62.7 | 68.9 |
| 15 | 20.1 | 78.4 | 80.2 |
| 20 | 28.9 | 85.6 | 85.9 |
| 25 | 38.4 | 90.2 | 89.7 |
| 30 | 46.8 | 99.7 | 92.7 |
Data adapted from a study on solid dispersions.[2]
Table 2: Dissolution of this compound Kamedoxomil Fast Dissolving Tablets in Phosphate Buffer (pH 7.8)
| Time (min) | Formulation SD2 (%) | Formulation SD3 (%) | Formulation EF4 (%) | Edarbi® 40mg Tablets (%) |
| 5 | 75 | 78 | 80 | 60 |
| 10 | 85 | 88 | 90 | 75 |
| 15 | 92 | 95 | 96 | 85 |
| 20 | 98 | 99 | 99 | 92 |
| 30 | 99 | 99 | 99 | 98 |
Data represents selected formulations from a study on fast-dissolving tablets.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the in vitro dissolution testing of this compound tablets.
Caption: General workflow for in vitro dissolution testing of tablets.
References
Application Note: Identification and Quantification of Azilsartan Metabolites in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Azilsartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is administered as the prodrug this compound medoxomil, which is rapidly hydrolyzed to its active form, this compound (TAK-536), in the gastrointestinal tract.[1][2][3] The subsequent metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP2C9, leading to the formation of two main inactive metabolites: M-I and M-II.[1][2][4] M-I is formed through decarboxylation, and M-II, the major metabolite, is formed via O-dealkylation.[2][4][5] Systemic exposure to M-II is approximately 50% of this compound exposure, while M-I exposure is less than 1%.[4][5] This application note details a robust LC-MS/MS method for the simultaneous identification and quantification of this compound and its primary metabolites, M-I and M-II, in human plasma.
Metabolic Pathway of this compound
This compound undergoes biotransformation to form two primary metabolites. The major metabolic pathway involves O-dealkylation to form M-II, while a minor pathway involves decarboxylation to produce M-I. Both metabolites are pharmacologically inactive.[2][4][5]
Caption: Metabolic pathway of this compound medoxomil.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound and its metabolites following oral administration of this compound medoxomil.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Elimination Half-Life (h) |
| This compound (TAK-536) | 831.3 - 888.3 | 1.5 - 4.0 | 6350.3 - 7433.3 | ~11[2][4] |
| M-I | - | - | - | - |
| M-II | - | - | - | - |
Data presented as ranges from studies with varying dosages. Specific Cmax and AUC for metabolites are not detailed in the provided search results, but systemic exposure to M-II is approximately 50% and M-I is less than 1% of this compound exposure.[4][5]
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of this compound medoxomil, this compound, M-I, and M-II in human plasma is outlined below.[3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 20 µL of 0.8 mol/L hydrochloric acid and 25 µL of internal standard solution (structural analogues of the analytes) in methanol.[6]
-
Vortex the mixture.
-
Add 500 µL of 0.1 mmol/L ammonium acetate buffer (pH 4.0).[6]
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
2. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Water/Acetonitrile/Acetic Acid (40:60:0.05, v/v/v)[3] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient |
| Total Run Time | 8.5 min[3] |
3. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Instrument | Tandem Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI)[3] |
| Polarity | Positive Ion Mode[3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound, M-I, M-II, and internal standards should be optimized. |
Experimental Workflow
The overall workflow for the identification and quantification of this compound metabolites is depicted below.
Caption: LC-MS workflow for this compound metabolite analysis.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the simultaneous determination of this compound and its primary metabolites, M-I and M-II, in human plasma. This methodology is crucial for pharmacokinetic studies and in the broader context of drug development to understand the metabolic fate of this compound. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of this compound medoxomil (TAK-491), this compound (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on this compound: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Azilsartan-Loaded Mesoporous Silica Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of azilsartan-loaded mesoporous silica nanoparticles (MSNs). The aim is to offer a comprehensive guide for researchers involved in the development and analysis of similar drug delivery systems.
Introduction
This compound is an angiotensin II receptor blocker used for the treatment of hypertension. However, its poor aqueous solubility can limit its bioavailability. Mesoporous silica nanoparticles have emerged as promising carriers to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound. Their high surface area, tunable pore size, and large pore volume allow for significant drug loading and subsequent controlled release. This document outlines the key characterization techniques to assess the physicochemical properties and in vitro performance of this compound-loaded MSNs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters obtained from the characterization of this compound-loaded MSNs and provide a comparison with MSNs loaded with other poorly soluble drugs.
Table 1: Physicochemical Properties of this compound-Loaded Mesoporous Silica Nanoparticles [1]
| Parameter | Value |
| Particle Size (nm) | 98 - 100 |
| Surface Area (m²/g) | 322 |
| Pore Diameter (nm) | 3.07 |
| Drug Loading (%) | 82 |
| Entrapment Efficiency (%) | 81 |
Table 2: In Vitro Drug Release of this compound from Mesoporous Silica Nanoparticles [1]
| Time (minutes) | Cumulative Release (%) |
| 5 | > 20 |
| 10 | > 40 |
| 15 | > 60 |
| 30 | > 80 |
| 45 | 68 - 82 |
Table 3: Comparative Physicochemical Properties of Mesoporous Silica Nanoparticles Loaded with Poorly Soluble Drugs
| Drug | Particle Size (nm) | Surface Area (m²/g) | Pore Diameter (nm) | Drug Loading (%) | Reference |
| This compound | 98 - 100 | 322 | 3.07 | 82 | [1] |
| Telmisartan | Not Specified | Not Specified | 12.9 | ~60 | [2] |
| Valsartan | Not Specified | Not Specified | Not Specified | 40.12 | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound-loaded MSNs.
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and size of the nanoparticles.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of the this compound-loaded MSN powder in a suitable volatile solvent like ethanol.[4]
-
Sonicate the dispersion for a few minutes to break up agglomerates.
-
Place a drop of the suspension onto a clean SEM stub covered with conductive carbon tape.
-
Allow the solvent to evaporate completely in a dust-free environment. For biological samples, fixation and dehydration steps may be necessary.[5]
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Instrumentation and Parameters:
-
Use a Scanning Electron Microscope.
-
Set the acceleration voltage to an appropriate level (e.g., 5-20 kV) to achieve good resolution without damaging the sample.
-
Select an appropriate working distance and spot size for optimal imaging.
-
Capture images at various magnifications to observe both the overall particle distribution and the morphology of individual particles.[6]
-
-
Data Analysis:
-
Analyze the captured images to determine the shape, size distribution, and surface texture of the nanoparticles.
-
Use image analysis software to measure the diameters of a statistically significant number of particles to calculate the average particle size and size distribution.
-
Brunauer-Emmett-Teller (BET) Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of the MSNs.
Protocol:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the dried this compound-loaded MSN powder (typically 50-100 mg).
-
Degas the sample under vacuum at an elevated temperature (e.g., 100-200°C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface and pores. The degassing temperature should be below the decomposition temperature of the drug.
-
-
Instrumentation and Parameters:
-
Use a surface area and porosimetry analyzer.
-
Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).
-
Collect adsorption and desorption data over a range of relative pressures (P/P₀).
-
-
Data Analysis:
-
Calculate the specific surface area using the BET equation from the linear part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35).[7]
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.
-
Calculate the pore size distribution using the Barrett-Joyner-Halenda (BJH) method applied to the desorption branch of the isotherm.[8]
-
X-ray Diffraction (XRD)
Objective: To analyze the crystalline or amorphous nature of the encapsulated this compound.
Protocol:
-
Sample Preparation:
-
Place a sufficient amount of the this compound-loaded MSN powder onto a sample holder.
-
Gently press the powder to create a flat, smooth surface to ensure uniform X-ray exposure.
-
-
Instrumentation and Parameters:
-
Use a powder X-ray diffractometer.
-
Utilize Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 5° to 50° with a step size of, for example, 0.02° and a specific scan speed.
-
-
Data Analysis:
-
Record the diffraction patterns for pure this compound, blank MSNs, and this compound-loaded MSNs.
-
Compare the diffraction patterns. The presence of sharp peaks in the pattern of pure this compound indicates its crystalline nature.[9]
-
The absence or significant reduction in the intensity of these characteristic peaks in the pattern of the drug-loaded MSNs suggests that the drug is in an amorphous or non-crystalline state within the mesopores.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present and to confirm the loading of this compound into the MSNs.
Protocol:
-
Sample Preparation:
-
Prepare pellets by mixing a small amount of the sample (pure this compound, blank MSNs, or this compound-loaded MSNs) with dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used which requires minimal sample preparation.[11]
-
-
Instrumentation and Parameters:
-
Use a Fourier-Transform Infrared Spectrometer.
-
Record the spectra in the wavenumber range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the KBr pellet or the empty ATR crystal before scanning the sample.
-
-
Data Analysis:
-
Compare the FTIR spectra of pure this compound, blank MSNs, and this compound-loaded MSNs.
-
Identify the characteristic absorption peaks of this compound and the silica network.
-
The presence of characteristic peaks of this compound in the spectrum of the loaded MSNs confirms the successful loading of the drug. Shifts in peak positions may indicate interactions between the drug and the silica matrix.[12]
-
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the MSNs over time in a simulated physiological fluid.
Protocol:
-
Apparatus and Medium:
-
Use a USP dissolution apparatus (e.g., paddle type, Apparatus 2).
-
Prepare a dissolution medium, for instance, phosphate buffer saline (PBS) at pH 7.4, to simulate intestinal fluid. The choice of medium can be varied to simulate different physiological environments (e.g., simulated gastric fluid, pH 1.2).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
-
Procedure:
-
Accurately weigh an amount of this compound-loaded MSNs equivalent to a specific dose of this compound and place it in the dissolution vessel containing the pre-warmed medium. Alternatively, the sample can be placed in a dialysis bag.[13]
-
Set the paddle speed to a constant rate (e.g., 50 or 100 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes, and so on), withdraw a specific volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the collected samples through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the characterization techniques.
References
- 1. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spherical mesoporous silica nanoparticles for loading and release of the poorly water-soluble drug telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Silver Nanoparticles from Artemisia Sieberi and Calotropis Procera Medical Plant Extracts and Their Characterization using SEM Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. materialneutral.info [materialneutral.info]
- 7. measurlabs.com [measurlabs.com]
- 8. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 9. azonano.com [azonano.com]
- 10. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting azilsartan HPLC analysis for peak tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of azilsartan. This guide provides detailed solutions to common issues, particularly peak tailing, that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing for this compound in reversed-phase HPLC is often a result of a combination of factors related to its chemical properties and the chromatographic conditions. The primary causes include:
-
Secondary Silanol Interactions: this compound, being an acidic compound with polar functional groups, can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions are a common cause of peak tailing for basic and some acidic compounds.[3][4]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa values of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1] For optimal peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column frit or at the head of the column can lead to peak distortion.[5] A void at the column inlet can also cause significant tailing.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can contribute to band broadening and peak tailing.[1]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a tailed peak.[6]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[5]
Q2: How can I troubleshoot and resolve peak tailing for my this compound peak?
A systematic approach is essential for effectively troubleshooting peak tailing. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for this compound peak tailing.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
This compound is an acidic compound, and controlling the mobile phase pH is critical to ensure it is in a single ionic state.
Issue: Peak tailing is observed with a mobile phase pH that is close to the pKa of this compound.
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the lowest pKa of this compound. This will ensure the carboxylic acid group is fully protonated, minimizing secondary interactions with the stationary phase.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine this compound's pKa: The pKa values for this compound are approximately 3.6 (carboxylic acid) and 4.8 (oxadiazole).
-
Prepare Buffered Mobile Phase: Prepare a mobile phase with a pH of approximately 2.5-3.0. A phosphate or formate buffer is suitable for this pH range. For example, a mobile phase of methanol and 0.1% orthophosphoric acid in water (pH adjusted to 3.2) has been shown to be effective.[7]
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound and observe the peak shape.
Data Presentation: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 4.5 | 1.8 | Severe Tailing |
| 4.0 | 1.5 | Moderate Tailing |
| 3.5 | 1.2 | Acceptable |
| 3.0 | 1.05 | Symmetrical |
Note: The above data is illustrative. Actual results may vary depending on the column and other chromatographic conditions.
Guide 2: Column Selection and Care
The choice of HPLC column and its condition are paramount for good peak shape.
Issue: Peak tailing persists even after optimizing the mobile phase pH.
Solution:
-
Use an End-capped Column: Modern, high-purity silica columns that are well end-capped will have fewer accessible silanol groups, reducing the potential for secondary interactions.
-
Column Cleaning: If the column is contaminated, a regeneration procedure should be performed.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged and require replacement.
Experimental Protocol: HPLC Column Cleaning
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Isopropanol: Flush the column in the reverse direction with HPLC-grade isopropanol at a low flow rate (e.g., 0.5 mL/min) for 30 minutes.
-
Flush with Stronger Solvents (if necessary): For stubborn contaminants, a sequence of solvents from non-polar to polar (e.g., hexane, dichloromethane, methanol, water) can be used. Always ensure miscibility between solvents.
-
Re-equilibrate: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Guide 3: System and Sample Optimization
Even with the correct mobile phase and a good column, other factors can contribute to peak tailing.
Issue: Peak tailing is still present after addressing mobile phase and column issues.
Solution:
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible. Ensure all fittings are properly tightened to avoid dead volume.
-
Optimize Sample Concentration and Solvent:
-
Perform a linearity study to ensure you are working within the optimal concentration range for your detector.
-
Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Data Presentation: Recommended HPLC Methods for this compound Analysis
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |
| Column | C18 (4.6 x 250 mm, 5 µm) | Enable C18G (250 x 4.6 mm, 0.5 µm) | Inertsil C18 (250 x 4.5 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid (pH 3.2) (70:30 v/v) | Acetonitrile: 0.1% Trifluoroacetic Acid in water (40:60 v/v) | Buffer: Methanol: Water (pH 3.5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | 249 nm | 240 nm | 240 nm |
| Injection Volume | 10 µL | 20 µL | 20 µL |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the causes of peak tailing and their respective solutions for this compound analysis.
Caption: Causes and solutions for this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ijper.org [ijper.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. ijariit.com [ijariit.com]
Optimizing mobile phase composition for azilsartan HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of azilsartan.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: this compound has a pKa value around 6.1. Operating the mobile phase at a pH below 3 will ensure the analyte is fully protonated, minimizing interactions with silanols.
-
Solution 2: Use a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Solution 4: Check for Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting the sample.
-
Issue 2: Inadequate Resolution Between this compound and Impurities/Degradants
-
Question: I am unable to achieve baseline separation between this compound and a known impurity. How can I improve the resolution?
-
Answer: Insufficient resolution can be addressed by modifying the mobile phase composition to alter the selectivity of the separation.
-
Solution 1: Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Solution 2: Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve selectivity.
-
Solution 3: Adjust Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds. Evaluate the effect of pH adjustments within a stable range for the column.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
-
Answer: Fluctuating retention times are typically indicative of issues with the HPLC system or mobile phase preparation.
-
Solution 1: Ensure Proper Mobile Phase Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
-
Solution 2: Check for Leaks: Inspect the HPLC system for any potential leaks in the pump, injector, or fittings.
-
Solution 3: Verify Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and thoroughly mixed. Inconsistent composition can lead to retention time drift.
-
Solution 4: Control Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
-
A1: A common starting point is a gradient elution using a buffered aqueous phase and an organic modifier. For example, a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The gradient can be optimized based on the specific impurities that need to be resolved.
-
-
Q2: How does the choice of buffer affect the separation?
-
A2: The buffer helps to control the pH of the mobile phase and maintain the ionization state of this compound, which is crucial for consistent retention and peak shape. Common buffers include phosphate, acetate, and formate. The choice of buffer should be compatible with the detection method (e.g., avoid non-volatile buffers like phosphate with mass spectrometry).
-
-
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
-
A3: Yes, methanol can be used as an alternative to acetonitrile. Methanol is a more polar solvent and can offer different selectivity for this compound and its impurities. It is important to re-optimize the gradient profile when switching organic modifiers.
-
Experimental Protocols
Protocol 1: Method Development for this compound and its Impurities
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from its potential impurities.
-
Column Selection:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program: See Table 1.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed standard solution containing this compound and known impurities at appropriate concentrations.
-
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Diagrams
Caption: Troubleshooting workflow for common HPLC issues.
Caption: HPLC method development workflow for this compound.
Addressing matrix effects in bioanalytical assays for azilsartan
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalytical quantification of azilsartan.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how can it affect my this compound assay?
A: The matrix effect is the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound bioanalysis, components from biological matrices like plasma (e.g., phospholipids, salts, and metabolites) can interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source.[4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the assay.[2][3]
Q2: How is the matrix effect for this compound quantitatively assessed?
A: The matrix effect is typically quantified by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[3] The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. This assessment should be performed using at least six different lots of the biological matrix.
Q3: What are the most common sources of matrix effects when analyzing this compound in plasma?
A: For plasma samples, the most common sources of matrix effects are phospholipids from cell membranes, which are notorious for causing ion suppression in LC-MS/MS analysis.[4] Other sources include endogenous metabolites, proteins, and salts that may not have been completely removed during the sample preparation process.
Q4: Which sample preparation techniques are recommended to minimize matrix effects for this compound analysis?
A: More rigorous sample preparation techniques are highly effective at reducing matrix effects by removing interfering components. For this compound, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been shown to be effective.[5][6] SPE, in particular, can yield high recovery and cleaner extracts.[6] Protein precipitation is a simpler method but may result in more significant matrix effects as it is less selective in removing interferences.
Q5: What type of internal standard (IS) is recommended for this compound assays to compensate for matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and matrix effects, thus providing the most accurate compensation.[7] However, if a SIL-IS is unavailable, a structural analog can be used. For this compound, compounds like telmisartan have been successfully employed as internal standards.[6][8]
Troubleshooting Guide
Q1: I am observing significant and inconsistent ion suppression for this compound. What are the initial troubleshooting steps?
A: If you are experiencing ion suppression, a systematic approach is necessary.
-
Confirm the Issue: First, confirm that the issue is ion suppression by conducting a post-column infusion experiment.[1] This will help identify at what retention times the suppression is occurring.
-
Review Sample Preparation: Your sample cleanup may be insufficient. If you are using protein precipitation, consider switching to a more selective method like SPE or LLE.[7][9]
-
Chromatographic Separation: Modify your chromatographic method to separate this compound from the suppression zone identified in the post-column infusion experiment.[1] This could involve changing the gradient, the mobile phase composition, or the analytical column.
-
Check for Phospholipid Contamination: If phospholipids are suspected, incorporate a phospholipid removal strategy into your sample preparation, or use a column specifically designed to trap phospholipids.
Q2: My this compound recovery is low and varies between different plasma lots. How can I improve this?
A: Low and inconsistent recovery often points to issues with the extraction procedure.
-
Optimize Extraction pH: Ensure the pH of your sample and extraction solvents is optimal for this compound, which is an acidic compound.
-
Evaluate Extraction Solvents (for LLE): Test a panel of different organic solvents to find the one that provides the best recovery for this compound.
-
Optimize SPE Protocol: If using SPE, ensure the conditioning, loading, washing, and elution steps are fully optimized. The choice of sorbent is also critical.
-
Use a Suitable Internal Standard: An appropriate internal standard, preferably a stable isotope-labeled one, can help compensate for variability in recovery between samples.[10]
Q3: Can I adjust my mass spectrometer settings to reduce matrix effects?
A: While less effective than optimizing sample preparation and chromatography, some adjustments to the MS parameters can help.[9] Optimizing parameters like spray voltage, gas flows, and source temperature can sometimes improve the signal-to-noise ratio in the presence of matrix components. Additionally, consider switching the ionization polarity; negative ionization is sometimes less prone to matrix effects than positive ionization.[2][9]
Data and Protocols
Table 1: Comparison of Sample Preparation Methods for this compound
| Sample Preparation Method | Analyte/IS | Matrix | Average Recovery (%) | Observed Matrix Effect | Reference |
| Solid-Phase Extraction (SPE) | This compound Medoxomil / Telmisartan | Human Plasma | 93.7% | Not specified, but method showed high precision and accuracy | [6][8] |
| Liquid-Liquid Extraction (LLE) | This compound / Chlorthalidone | Rat and Human Plasma | ~80% | No matrix effect was observed | [5] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Conditions | Reference |
| Chromatography | ||
| Column | C18 or C8 reverse-phase column | [5][6] |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium acetate, formic acid, or phosphate buffer) | [5][6][11] |
| Flow Rate | 0.7 - 1.5 mL/min | [5][6] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode | [5][11] |
| Detection | Multiple Reaction Monitoring (MRM) | [5][11] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a generalized procedure based on published methods.[6]
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene tube, add the internal standard (e.g., Telmisartan).
-
Vortex mix for 30 seconds.
-
Add 500 µL of an appropriate buffer (e.g., phosphate buffer) to adjust the pH. Vortex again.
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a C8 cartridge) by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Elute this compound and the IS from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., mobile phase or a high-percentage organic solvent like methanol or acetonitrile) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a generalized procedure based on published methods.[5]
-
Sample Pre-treatment:
-
To 200 µL of plasma in a glass tube, add the internal standard.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
-
Separation and Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube, being careful not to aspirate any of the lower aqueous layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the solution to an autosampler vial for analysis.
-
Visual Guides
Caption: A logical workflow for troubleshooting matrix effects in this compound bioassays.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Simultaneous determination of this compound and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation of this compound medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijms.co.in [ijms.co.in]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Azilsartan Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of azilsartan and its prodrug, this compound medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound medoxomil?
A1: this compound medoxomil (AZM) is susceptible to degradation under several conditions, primarily hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolytic degradation is observed in acidic, basic, and neutral conditions.[1][2][4] The ester linkage of the medoxomil group is a primary target for hydrolysis, leading to the formation of this compound and other related impurities. One common degradation product observed under all these conditions is 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid (this compound).[1][2]
Q2: What is the impact of pH on the stability of this compound formulations?
A2: The stability of this compound is significantly influenced by pH. The drug substance is unstable in aqueous solutions at pH 1 and pH 7 but is relatively stable in the pH range of 3 to 5.[5] Forced degradation studies have shown that this compound degrades under both acidic and alkaline conditions.[2][4] Therefore, maintaining the pH of the formulation within the optimal range of 3-5 is crucial for ensuring its stability. The use of pH regulating agents with a pH of not less than 5 has been explored to develop stable pharmaceutical compositions.[6]
Q3: What are the known impurities of this compound and how are they formed?
A3: Several process-related and degradation impurities of this compound have been identified. Forced degradation studies have characterized multiple degradation products. For instance, under acidic, alkaline, and water hydrolysis, as well as photolysis, four main degradation products have been identified:
-
I: 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (a known process-related impurity)[2]
-
II: 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro-[1][2][4]oxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid (deethylated AZL)[2]
-
III: 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid[2]
-
IV: 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1][2][4]oxadiazol-5-one (decarboxylated AZL)[2]
Other identified impurities include this compound medoxomil-Amide Impurity, this compound Medoxomil-Desethoxy Impurity, and this compound medoxomil-Dimer Impurity.[7]
Q4: How can the solubility of this compound be improved to enhance stability and bioavailability?
A4: this compound medoxomil is a BCS Class II drug, meaning it has low solubility and high permeability.[8] Several techniques can be employed to enhance its solubility and, consequently, its stability and bioavailability. These include:
-
Solid Dispersions: Preparing solid dispersions with carriers like Beta-cyclodextrin has been shown to significantly improve the dissolution rate.[9]
-
Nanoemulsions: Nanoemulsion formulations can improve aqueous solubility and intestinal permeability.[8]
-
Liquisolid Technology: This technique can significantly enhance the solubility and dissolution of this compound.[10]
-
Cocrystals: Formation of cocrystals with coformers like 4,4′-bipyridine (BIP) and trans-1,2-bis(4-pyridyl)ethylene (BPE) has been shown to improve solubility and dissolution rates.[11]
Q5: What are the critical considerations for packaging and storage of this compound formulations?
A5: this compound medoxomil is sensitive to humidity and light.[5] Therefore, packaging should provide adequate protection from both moisture and light to prevent degradation. It is also hygroscopic.[5] Storage should be in well-closed containers at controlled room temperature.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound medoxomil observed during pre-formulation studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of the medium | Conduct a pH-stability profile study. Test the stability of the drug substance in buffers ranging from pH 1 to 8. | Identify the optimal pH range for stability (typically pH 3-5) and select excipients that maintain the micro-environmental pH within this range. |
| Presence of reactive excipients | Perform drug-excipient compatibility studies using techniques like DSC or HPLC analysis of stressed binary mixtures. | Identify and replace incompatible excipients with inert alternatives. |
| Exposure to light | Conduct photostability studies as per ICH Q1B guidelines. | If found to be photolabile, protect the formulation from light during manufacturing and in the final packaging. |
| Oxidative degradation | Evaluate the impact of oxidative stress using agents like hydrogen peroxide. | If susceptible to oxidation, consider the inclusion of antioxidants in the formulation. |
Issue 2: High levels of a specific impurity detected in the stability batch.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the medoxomil ester | Characterize the impurity using LC-MS to confirm if it is this compound or a related hydrolytic degradant. Review the formulation for sources of moisture or high water activity. | Minimize moisture content in the formulation by using anhydrous excipients or by implementing a dry granulation process. Ensure appropriate packaging to protect from humidity. |
| Process-induced degradation | Analyze samples from different stages of the manufacturing process (e.g., wet granulation, drying, compression). | Identify the critical process parameter causing degradation (e.g., excessive heat during drying) and optimize the process to mitigate it. |
| Interaction with an excipient | Re-evaluate the drug-excipient compatibility data for the specific impurity observed. | Replace the problematic excipient with a non-reactive alternative. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Medoxomil
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48% | Impurity-4 | [4] |
| Base Hydrolysis | 0.05 N NaOH | 20 min | 20.51% | Impurity-4 | [4] |
| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48% | Impurity-4 | [4] |
| Oxidative | 0.3% H₂O₂ | 2 h | 26.04% | Impurity-1, Impurity-4 | [4] |
| Thermal (Dry Heat) | 105°C | 6 h | 28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | [4] |
| Photolytic | Sunlight | 30 min | - | - | [4] |
Note: The identities of "Impurity-1" through "Impurity-5" are specific to the referenced study and require further characterization for universal identification.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[12][13][14]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0 or phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) in an isocratic or gradient elution mode. A common ratio is a mixture of buffer, methanol, and acetonitrile.[2]
-
Flow Rate: Typically 0.8-1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase.
-
Sample Solution: For formulated products, weigh and finely powder a representative number of tablets. Extract the drug with a suitable solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to the desired concentration.
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the main peak from degradation products and excipients.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 2-10 µg/mL).[12]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Simplified degradation pathway of this compound Medoxomil.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on this compound: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound medoxomil potassium. | Sigma-Aldrich [sigmaaldrich.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Stabilized Pharmaceutical Compositions Of this compound [quickcompany.in]
- 7. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Central Composite Design Implemented this compound Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pkheartjournal.com [pkheartjournal.com]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. Stability-indicating HPLC analysis of this compound Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Minimizing degradation of azilsartan during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of azilsartan during sample preparation for analytical studies.
Troubleshooting Guide
This guide addresses common issues that can lead to this compound degradation during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Peak / Appearance of Unknown Peaks | Hydrolysis: this compound is susceptible to degradation in both acidic and alkaline conditions.[1][2][3][4][5] | - Maintain the pH of your sample solutions within a neutral range (pH 3-4 has been suggested for dilution).[3] - If acidic or basic conditions are necessary for your experiment, minimize the exposure time and consider performing the steps at a lower temperature. - Use freshly prepared buffers and verify the pH before use. |
| Inconsistent Results and Poor Recovery | Oxidative Degradation: Exposure to oxidizing agents can degrade this compound.[1][3][6] | - Avoid using solvents or reagents that may contain peroxides. Use fresh, high-purity solvents. - If the experimental procedure involves potential oxidants, consider degassing your solutions or working under an inert atmosphere (e.g., nitrogen). |
| Gradual Decrease in Analyte Concentration Over Time | Photodegradation: Exposure to light, particularly sunlight, can cause degradation of this compound.[1][2][3] | - Prepare and store samples in amber-colored vials or protect them from light using aluminum foil. - Minimize the exposure of samples to direct sunlight or strong artificial light during handling and analysis. |
| Degradation in Stock Solutions | Solvent and Temperature Effects: The choice of solvent and storage temperature can impact the stability of this compound in solution. The drug is practically insoluble in water but freely soluble in solvents like methanol, acetonitrile, dimethyl sulfoxide, and dimethyl formamide.[7] | - For stock solutions, use appropriate solvents where this compound is stable. Methanol and acetonitrile are commonly used.[6][8] - Store stock solutions at recommended temperatures (e.g., refrigerated or frozen) and for a validated period. Solution stability experiments have shown stability for up to 24 hours.[9] |
| Thermal Degradation | High-Temperature Exposure: this compound can degrade when exposed to high temperatures.[3][7] | - Avoid exposing samples to high temperatures during preparation steps like sonication. If sonication is necessary, use a water bath to control the temperature. - For long-term storage of solid material, adhere to the manufacturer's recommended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis (in acidic and basic conditions), oxidation, and photolysis.[1][2][3] Hydrolysis can lead to the cleavage of the ester linkage in the prodrug this compound medoxomil or other structural changes in the active this compound molecule.[1][2] Oxidative degradation can also occur, and the molecule is sensitive to light.[3][6]
Q2: I am observing a common degradation product in all my stressed samples. What could it be?
A2: Studies on forced degradation of this compound medoxomil have identified a common degradation product (DP 4) that is observed under hydrolytic (acid, base, neutral), oxidative, and photolytic stress conditions.[1] This suggests a common point of instability in the molecule.
Q3: What are the ideal solvent and pH conditions for preparing this compound samples?
A3: this compound is practically insoluble in water but soluble in organic solvents like methanol and acetonitrile.[6][7] For analytical purposes, a mixture of an organic solvent and an aqueous buffer is often used as the diluent. To minimize hydrolytic degradation, the pH of the final sample solution should be controlled, ideally within a slightly acidic to neutral range. A pH of 3.0 to 4.0 has been used in several validated HPLC methods.[2][9]
Q4: How should I store my prepared this compound samples before analysis?
A4: To minimize degradation, prepared samples should be stored in tightly capped, amber-colored autosampler vials to protect them from light and evaporation.[3] If analysis is not immediate, store the vials at a controlled low temperature, such as in a refrigerator or the autosampler cooler. Studies have indicated that this compound solutions can be stable for up to 24 hours.[9]
Q5: Are there any specific precautions to take when handling solid this compound?
A5: Solid this compound should be protected from light and high temperatures.[3][7] Store the solid material in a well-closed container in a cool, dark place as recommended by the supplier.
Quantitative Data Summary
The following tables summarize the degradation of this compound medoxomil (AZM) under various forced stress conditions as reported in the literature.
Table 1: Summary of this compound Medoxomil Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48% | [3] |
| Alkaline Hydrolysis | 0.05 N NaOH | 20 min | 20.51% | [3] |
| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48% | [3] |
| Oxidative | 0.3% H₂O₂ | 2 hours | 26.04% | [3] |
| Oxidative | Not Specified | Not Specified | 9.9% | [6] |
| Thermal (Dry Heat) | 105°C | 6 hours | 28.17% | [3] |
| Photolytic | Sunlight | 30 min | Not Quantified | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Medoxomil
This protocol outlines a general procedure for conducting forced degradation studies on this compound medoxomil to identify potential degradation products.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound medoxomil in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[3]
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., up to 5 days).[3] Periodically withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL), and analyze by HPLC.[3]
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.05 N NaOH. Keep the solution at room temperature for a shorter period due to faster degradation (e.g., 20 minutes).[3] Withdraw a sample, neutralize with 0.05 N HCl, dilute with mobile phase, and analyze.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 0.3% hydrogen peroxide (H₂O₂).[3] Keep the solution at room temperature for a specified time (e.g., 2 hours), then dilute with mobile phase and analyze.[3]
-
Thermal Degradation: Expose the solid powder of this compound medoxomil to dry heat in an oven at a high temperature (e.g., 105°C) for a set duration (e.g., 6 hours).[3] After exposure, cool the sample, weigh an appropriate amount, dissolve and dilute it in the mobile phase to the target concentration, and analyze.
-
Photolytic Degradation: Expose the solid powder of this compound medoxomil to direct sunlight for a specified period (e.g., 30 minutes to 8 hours).[3] After exposure, prepare a solution of the sample in the mobile phase and analyze.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method. The separation of this compound from its degradation products is crucial.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical relationship between causes and solutions for this compound degradation.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on this compound: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. ijariit.com [ijariit.com]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. rjptonline.org [rjptonline.org]
- 9. rsisinternational.org [rsisinternational.org]
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Azilsartan from Plasma
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful solid-phase extraction (SPE) of azilsartan from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in plasma important? A1: this compound is an angiotensin II receptor blocker (ARB) used to treat hypertension.[1] Its quantification in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal dosing and efficacy.[2][3]
Q2: Why is Solid-Phase Extraction (SPE) a preferred method for this compound? A2: SPE is a highly selective sample preparation technique that offers significant advantages over methods like protein precipitation or liquid-liquid extraction. For this compound analysis, SPE provides higher recovery rates, cleaner extracts with reduced matrix effects, requires less organic solvent, and demonstrates high reproducibility.[4][5]
Q3: What is the difference between this compound and its prodrug, this compound medoxomil, in plasma analysis? A3: this compound medoxomil is the orally administered prodrug.[6] It is rapidly and completely hydrolyzed to its active form, this compound, in the gastrointestinal tract during absorption.[7][8] Therefore, the parent prodrug is generally not detectable in plasma, making this compound the target analyte for quantification in systemic circulation.[1][9]
Q4: What are the key parameters to optimize for an effective this compound SPE method? A4: The main factors that require optimization are the choice of sorbent, sample pH, the composition and volume of conditioning, wash, and elution solvents, and the sample loading flow rate.[4] Proper optimization of these parameters is critical for achieving high recovery and minimizing interferences.
Troubleshooting Guide
This section addresses common problems encountered during the SPE of this compound from plasma.
Problem Area 1: Low Analyte Recovery (<85%)
Q: My this compound recovery is consistently low. What are the most likely causes? A: Low recovery is a common issue in SPE and can stem from several factors.[10] The primary causes include an inappropriate choice of sorbent, incorrect pH of the sample, a wash solvent that is too strong, or an elution solvent that is too weak to displace the analyte from the sorbent.[10][11] Additionally, incomplete elution due to insufficient solvent volume can also lead to poor recovery.
Q: How do I select the appropriate SPE sorbent for this compound? A: this compound is a nonpolar molecule, making a reversed-phase sorbent, such as C8 or C18, an appropriate choice.[5][12] The selection depends on the desired retention strength; C18 provides stronger hydrophobic retention than C8. The choice of sorbent's retention mechanism must match the analyte's chemistry to ensure proper binding.[10]
Q: this compound seems to be lost during the sample loading or washing steps. How can I prevent this? A: Analyte loss during these steps, known as breakthrough, indicates that the sorbent is not retaining the this compound effectively.[13]
-
During Loading: Decrease the sample loading flow rate to approximately 1 mL/min to allow sufficient interaction time between this compound and the sorbent.[4] Ensure the plasma sample is appropriately pre-treated, for example, by dilution with a buffer to facilitate binding.[14]
-
During Washing: The wash solvent may be too strong, causing premature elution of the analyte.[4] Use a weaker wash solvent (e.g., a lower percentage of organic solvent like methanol in water) that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.
Q: My recovery is still low even after optimizing the loading and washing steps. What about elution? A: If this compound is retained on the column but not efficiently eluted, the elution solvent is likely too weak.[13] this compound is freely soluble in methanol, making it an effective eluent.[15] Consider increasing the organic strength or volume of the elution solvent. For reversed-phase sorbents, using 100% methanol or a high-percentage methanol/acetonitrile mixture is common.[14][16]
Problem Area 2: Poor Reproducibility
Q: I am observing significant variation in my results between samples (%RSD > 15%). What could be the cause? A: Poor reproducibility can be caused by inconsistencies in the SPE procedure.[11] Common culprits include:
-
Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can prevent proper interaction and lead to variable retention. Always ensure the sorbent bed remains wetted.[10]
-
Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can affect interaction times and, consequently, recovery and reproducibility. Using a vacuum manifold with consistent pressure can help maintain uniform flow.[4]
-
Sample Overloading: Exceeding the binding capacity of the SPE cartridge will result in analyte loss and inconsistent results. Ensure the sorbent mass is adequate for the amount of analyte and matrix components being loaded.[4]
Problem Area 3: High Matrix Effects in LC-MS/MS
Q: My LC-MS/MS analysis shows significant ion suppression or enhancement. How can SPE help minimize this? A: Matrix effects are caused by co-eluting endogenous components from the plasma that interfere with the ionization of the analyte.
-
Optimize the Wash Step: This is the most critical step for removing interfering components. Experiment with different wash solvent compositions to find a balance that removes the maximum amount of matrix components without eluting the this compound.[13]
-
Use a More Selective Sorbent: If a standard C18 sorbent is not providing a clean enough extract, consider a polymeric reversed-phase sorbent or a mixed-mode sorbent that offers alternative retention mechanisms for better matrix cleanup.
Quantitative Data Summary
The following table summarizes recovery data from various validated methods for this compound extraction from plasma.
| Analyte | Extraction Method | Sorbent Type | Mean Recovery (%) | Key Findings | Reference |
| This compound | LLE | - | ~80% | No matrix effect observed. | [2] |
| This compound Medoxomil | SPE | Reversed-Phase C18 | 92.35% | Method successfully applied for bioavailability studies. | [16] |
| This compound | UPLC-MS/MS | - | 82.4% - 102.4% | Recovery was concentration-dependent across QC levels. | [17] |
| This compound Medoxomil | SPE | - | 93.7% | High recovery and precision achieved. | [3] |
| This compound Medoxomil | SPE | Strata-X (Polymeric Reversed-Phase) | 91.6% - 93.7% | SPE showed better results than protein precipitation or LLE. | [14] |
| This compound | SPE | Silica Gel | 84% - 92% | Simple and inexpensive SPE-HPLC-UV method. |
Note: Some studies quantify the prodrug this compound Medoxomil (AMP) from spiked plasma for validation purposes, while the target analyte in patient samples is this compound.
Experimental Protocols & Visualizations
General SPE Protocol for this compound from Plasma
This protocol is a representative workflow synthesized from published methods.[14][16] Optimization is required for specific laboratory conditions and instrumentation.
1. Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge to remove any particulate matter.
-
Take a 475 µL aliquot of plasma and spike with an internal standard.
-
Add 250 µL of 10 mM ammonium acetate buffer and vortex thoroughly.[14]
2. SPE Cartridge Procedure (Example using Reversed-Phase C18):
-
Conditioning: Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of purified water. Do not allow the cartridge to dry.[14]
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of purified water twice to remove polar interferences.[14]
-
Elution: Elute the retained this compound and internal standard with 1-2 mL of methanol into a clean collection tube.
3. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase used for the analytical method (e.g., HPLC or LC-MS/MS).
-
Vortex the reconstituted sample and inject it into the analytical instrument.
Visual Workflow for this compound SPE
Caption: A step-by-step workflow for the solid-phase extraction of this compound.
Troubleshooting Logic for Low Recovery
Caption: A decision tree for diagnosing and solving low recovery issues.
Prodrug Hydrolysis Pathway
Caption: The in-vivo conversion of this compound medoxomil to this compound.
References
- 1. This compound | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation of this compound medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 4. silicycle.com [silicycle.com]
- 5. ijms.co.in [ijms.co.in]
- 6. researchgate.net [researchgate.net]
- 7. This compound Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2019130277A1 - Pharmaceutical formulations of this compound medoxomil - Google Patents [patents.google.com]
- 9. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of this compound medoxomil (TAK-491), this compound (TAK-536), and its 2 metabolites in human plasma. | Semantic Scholar [semanticscholar.org]
- 10. welch-us.com [welch-us.com]
- 11. hawach.com [hawach.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Azilsartan Medoxomil Solid Dispersions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for enhancing the dissolution rate of azilsartan medoxomil (AZL-M) through solid dispersion techniques.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of AZL-M solid dispersions.
Q1: Why is the dissolution rate of my AZL-M solid dispersion not significantly improved compared to the pure drug?
A1: Several factors could be responsible for low dissolution enhancement:
-
Polymer Selection: The chosen polymer may not be optimal for preventing the crystallization of AZL-M or for maintaining a stable amorphous state. Polymers like Soluplus®, PVP K30, and HPMC have shown significant success in enhancing the dissolution of poorly soluble drugs.
-
Drug-to-Polymer Ratio: An inappropriate ratio can lead to drug recrystallization or incomplete dispersion. Studies often find that a 1:2 or 1:3 drug-to-polymer ratio provides a good balance for dissolution enhancement.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, spray drying) might not be achieving amorphization. The solvent evaporation technique, for instance, has been effectively used to prepare amorphous AZL-M solid dispersions.
-
Recrystallization: The amorphous drug may have converted back to a crystalline form during storage or even during the dissolution study. This can be confirmed using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Q2: How can I confirm that I have successfully formed an amorphous solid dispersion?
A2: You should use a combination of characterization techniques:
-
Powder X-ray Diffraction (PXRD): An amorphous form will show a halo pattern, whereas a crystalline form will exhibit sharp, distinct peaks. The absence of sharp peaks corresponding to crystalline AZL-M in the PXRD pattern of the solid dispersion indicates the formation of an amorphous state.
-
Differential Scanning Calorimetry (DSC): The DSC thermogram of an amorphous solid dispersion will typically show a single glass transition temperature (Tg) and the absence of the sharp endothermic peak corresponding to the melting point of crystalline AZL-M.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can reveal interactions (like hydrogen bonding) between the drug and the polymer, which helps stabilize the amorphous form. Shifts in characteristic peaks of the drug and polymer can indicate these interactions.
Q3: My solid dispersion shows phase separation or drug recrystallization upon storage. What can I do to improve stability?
A3: Improving the physical stability of the amorphous solid dispersion is crucial. Consider the following:
-
Polymer Choice: Use polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug. Polymers such as HPMCAS and Soluplus® are known for their ability to inhibit crystallization.
-
Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug-to-polymer ratios to ensure the drug is molecularly dispersed within the polymer matrix.
-
Storage Conditions: Store the solid dispersions in a desiccator at controlled room temperature to protect them from humidity and heat, which can induce crystallization.
Q4: What dissolution media are appropriate for testing AZL-M solid dispersions?
A4: Since AZL-M is a weakly acidic drug, its solubility is pH-dependent. It is common to test dissolution in different media to simulate the physiological pH of the gastrointestinal tract. A common choice is a phosphate buffer at pH 6.8, which is relevant to the intestinal environment where absorption primarily occurs. Some studies also use 0.1 N HCl to simulate gastric conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on AZL-M solid dispersions for easy comparison of formulation performance.
Table 1: Comparison of Dissolution Performance of AZL-M Solid Dispersions
| Formulation | Drug:Polymer Ratio | Polymer | Preparation Method | Dissolution Medium | % Drug Release at 60 min | Reference |
| Pure AZL-M | - | - | - | Phosphate Buffer (pH 6.8) | ~25% | |
| SD1 | 1:1 | Soluplus® | Solvent Evaporation | Phosphate Buffer (pH 6.8) | ~85% | |
| SD2 | 1:2 | Soluplus® | Solvent Evaporation | Phosphate Buffer (pH 6.8) | ~98% | |
| SD3 | 1:3 | Soluplus® | Solvent Evaporation | Phosphate Buffer (pH 6.8) | ~99% | |
| SD4 | 1:2 | PVP K30 | Solvent Evaporation | Phosphate Buffer (pH 6.8) | ~90% | |
| SD5 | 1:2 | HPMC E5 | Solvent Evaporation | Phosphate Buffer (pH 6.8) | ~78% |
Table 2: Physicochemical Properties of Polymers Used in AZL-M Solid Dispersions
| Polymer | Type | Key Properties for Solid Dispersions |
| Soluplus® | Graft copolymer | Amphiphilic nature, forms micelles, good solubilizer, inhibits crystallization. |
| PVP K30 | Polyvinylpyrrolidone | High hydrophilicity, good binder, forms hydrogen bonds with drugs. |
| HPMC | Hydroxypropyl Methylcellulose | Non-ionic cellulose ether, viscosity enhancer, inhibits drug precipitation. |
Detailed Experimental Protocols
Protocol 1: Preparation of AZL-M Solid Dispersion by Solvent Evaporation Method
-
Weighing: Accurately weigh this compound medoxomil and the selected polymer (e.g., Soluplus®) in the desired ratio (e.g., 1:2 w/w).
-
Dissolution: Dissolve both the drug and the polymer in a suitable common solvent, such as methanol or a dichloromethane:methanol mixture, under constant stirring using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing and Storage: Pulverize the dried solid dispersion using a mortar and pestle, pass it through a sieve (e.g., #60 mesh) to obtain a uniform particle size, and store it in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8) and maintain it at 37 ± 0.5°C.
-
Sample Introduction: Place a quantity of the solid dispersion powder equivalent to a specific dose of AZL-M (e.g., 40 mg) into the dissolution vessel.
-
Rotation Speed: Set the paddle rotation speed to a specified rate (e.g., 75 RPM).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of AZL-M in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical processes in the development of AZL-M solid dispersions.
Caption: Workflow for Development and Evaluation of Solid Dispersions.
Caption: Troubleshooting Logic for Poor Dissolution Enhancement.
Technical Support Center: Lyophilization of Azilsartan Nanocrystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the lyophilization of azilsartan nanocrystals for enhanced stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the lyophilization of this compound nanocrystals.
Question: After reconstitution of my lyophilized this compound nanocrystals, I observe a significant increase in particle size and polydispersity index (PDI). What could be the cause and how can I resolve this?
Answer:
An increase in particle size and PDI upon reconstitution is a common indicator of nanocrystal aggregation during the lyophilization process. This can be attributed to several factors:
-
Inadequate Cryoprotection: Cryoprotectants are essential to protect nanocrystals from the stresses of freezing and drying.[1][2] They form a glassy matrix that immobilizes the nanocrystals, preventing them from coming into close contact and aggregating.[3]
-
Solution: Ensure you are using an appropriate cryoprotectant at an optimal concentration. Sugars like sucrose and trehalose, and sugar alcohols like mannitol are commonly used.[3][4] The concentration of the cryoprotectant is also critical; a higher concentration generally provides better protection.[4] It is recommended to screen different cryoprotectants and their concentrations to find the optimal formulation for your specific this compound nanocrystal suspension.
-
-
Suboptimal Freezing Rate: The rate of freezing significantly impacts the size of the ice crystals formed, which in turn affects the stress on the nanocrystals.[5][6][7]
-
Solution: Generally, a faster freezing rate is preferred as it leads to the formation of smaller ice crystals, which are less damaging to the nanocrystals.[8] However, for some formulations, a slower freezing rate might be beneficial.[2] It is advisable to investigate the effect of different freezing rates on your formulation. A "critical freezing rate," below which nanocrystals cannot be redispersed, has been identified as a key parameter.[5][6][7]
-
-
Formulation pH: The pH of the nanosuspension can influence the surface charge of the nanocrystals, affecting their stability.
-
Solution: Ensure the pH of your this compound nanosuspension is optimized for maximum stability before lyophilization.
-
Question: The lyophilized cake of my this compound nanocrystals appears collapsed or shrunken. What does this indicate and how can I prevent it?
Answer:
Cake collapse occurs when the temperature of the product during primary drying exceeds its critical collapse temperature (Tc). This results in the loss of the porous structure of the cake, which can lead to difficulties in reconstitution and poor stability.
-
Cause: The shelf temperature during primary drying is too high, or the chamber pressure is not low enough to maintain the product temperature below the Tc.
-
Solution:
-
Determine the Collapse Temperature (Tc): Use a freeze-dry microscope to determine the Tc of your formulation.
-
Optimize Primary Drying Parameters: Set the shelf temperature during primary drying to be at least 2-5°C below the determined Tc. Ensure the chamber pressure is low enough to facilitate efficient sublimation while keeping the product temperature below Tc.
-
Ensure Complete Freezing: Incomplete freezing before starting primary drying can also lead to collapse. Ensure the freezing step is sufficient to completely solidify the product.
-
-
Question: My lyophilized this compound nanocrystals are difficult to reconstitute, or the reconstitution time is very long. What are the possible reasons and solutions?
Answer:
Difficult or slow reconstitution can be a result of several factors:
-
Cake Collapse: As mentioned previously, a collapsed cake has a non-porous structure, which hinders the penetration of the reconstitution medium.[9]
-
Solution: Optimize the lyophilization cycle to prevent cake collapse.
-
-
Particle Aggregation: Aggregated nanocrystals will be more difficult to redisperse.
-
Solution: Address the causes of aggregation as detailed in the first troubleshooting question.
-
-
High Residual Moisture: High levels of residual moisture in the lyophilized cake can lead to a more compact structure that is harder to wet.
-
Solution: Optimize the secondary drying step of the lyophilization cycle. Increase the shelf temperature (while remaining below the glass transition temperature of the amorphous phase) and/or extend the duration of secondary drying to ensure sufficient removal of bound water. A residual moisture content of less than 2% is generally desirable.[10]
-
Question: I have observed changes in the X-ray Powder Diffraction (XRPD) pattern of my this compound nanocrystals after lyophilization. What is the significance of this?
Answer:
Changes in the XRPD pattern indicate alterations in the solid-state properties of the this compound nanocrystals.
-
Loss of Crystallinity (Amorphization): If the characteristic crystalline peaks of this compound decrease in intensity or disappear, and a halo pattern emerges, it suggests that the drug has become partially or fully amorphous. While this can sometimes enhance solubility, it can also lead to instability during storage.
-
Possible Cause: High stress during milling for nanocrystal preparation or during the lyophilization process.
-
Solution: The use of certain stabilizers can help maintain the crystalline state. It is crucial to monitor the solid state of the drug throughout the formulation and lyophilization process.
-
-
Polymorphic Transformation: The appearance of new peaks or a shift in existing peaks in the XRPD pattern may indicate a change in the crystalline form (polymorph) of this compound. Different polymorphs can have different solubilities and stabilities.
-
Possible Cause: The stress of freezing and drying can induce polymorphic changes.
-
Solution: Screen different cryoprotectants and optimize the lyophilization cycle parameters to minimize stress on the nanocrystals. Characterize the solid state of the starting material and the final lyophilized product to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cryoprotectants for lyophilizing this compound nanocrystals?
A1: Sugars such as sucrose and trehalose , and the sugar alcohol mannitol are commonly used and have been shown to be effective cryoprotectants for nanocrystals.[3][4] The optimal choice and concentration depend on the specific formulation of your this compound nanocrystals. It is recommended to perform a screening study to determine the best cryoprotectant and its concentration for your needs.
Q2: What is a typical starting point for a lyophilization cycle for this compound nanocrystals?
A2: A conservative starting point for a lyophilization cycle can be:
-
Freezing: Ramp down to -40°C at a rate of 1°C/min and hold for at least 2 hours.
-
Primary Drying: Set the shelf temperature to -20°C and the chamber pressure to 100 mTorr. Hold for 24-48 hours, or until product temperature rises to the shelf temperature.
-
Secondary Drying: Ramp the shelf temperature to 25°C at a rate of 0.2°C/min and hold for 12-24 hours. This is a general guideline, and the cycle should be optimized based on the thermal properties (collapse temperature) of your specific formulation.
Q3: How can I characterize the stability of my lyophilized this compound nanocrystals?
A3: A comprehensive stability program should include the following tests at various time points and storage conditions:
-
Visual Inspection: Check for cake elegance (no collapse or shrinkage).
-
Reconstitution Time: Measure the time required for complete reconstitution.
-
Particle Size and PDI: Measure using Dynamic Light Scattering (DLS) after reconstitution.
-
Zeta Potential: To assess the surface charge and potential for aggregation.
-
Solid-State Characterization: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for changes in crystallinity or polymorphism.[11]
-
Residual Moisture Content: Determine using Karl Fischer titration.
-
Drug Content and Purity: Use a validated HPLC method.
Q4: What is the role of stabilizers like Poloxamer 188 and sodium deoxycholate in the lyophilization of this compound nanocrystals?
A4: Stabilizers such as Poloxamer 188 (a non-ionic surfactant) and sodium deoxycholate (an ionic surfactant) are primarily used during the preparation of the this compound nanosuspension to prevent particle aggregation in the liquid state. They adsorb onto the surface of the nanocrystals, providing steric and/or electrostatic stabilization. While their primary role is in the nanosuspension, they can also contribute to the overall stability of the system during lyophilization.
Data Presentation
Table 1: Effect of Cryoprotectants on the Particle Size and Polydispersity Index (PDI) of Reconstituted this compound Nanocrystals (Illustrative Data)
| Cryoprotectant | Concentration (w/v %) | Average Particle Size (nm) | PDI |
| None | - | >1000 (Aggregated) | >0.5 |
| Sucrose | 5 | 350 | 0.21 |
| Sucrose | 10 | 320 | 0.18 |
| Trehalose | 5 | 365 | 0.23 |
| Trehalose | 10 | 330 | 0.19 |
| Mannitol | 5 | 450 | 0.28 |
| Mannitol | 10 | 410 | 0.25 |
Note: This table presents illustrative data based on typical outcomes. Actual results will vary depending on the specific formulation and lyophilization cycle.
Experimental Protocols
Protocol 1: Lyophilization Cycle Optimization for this compound Nanocrystals
-
Formulation Preparation: Prepare the this compound nanosuspension with the desired stabilizers.
-
Cryoprotectant Addition: Dissolve the selected cryoprotectant (e.g., sucrose, trehalose, or mannitol) in the nanosuspension at various concentrations (e.g., 5%, 10%, 15% w/v).
-
Thermal Analysis: Determine the collapse temperature (Tc) of each formulation using a freeze-dry microscope.
-
Lyophilization:
-
Fill the formulations into vials.
-
Freezing: Load the vials onto the lyophilizer shelf. Ramp the temperature down to -40°C at a controlled rate (e.g., 1°C/min). Hold at -40°C for at least 2 hours after the product temperature reaches -40°C.
-
Primary Drying: Pull a vacuum to a set pressure (e.g., 100 mTorr). Ramp the shelf temperature to a temperature at least 2-5°C below the determined Tc. Hold until sublimation is complete (indicated by the product temperature rising to the shelf temperature).
-
Secondary Drying: Ramp the shelf temperature to a final drying temperature (e.g., 25°C). Hold for a predetermined time (e.g., 12 hours) to reduce residual moisture.
-
-
Post-Lyophilization Analysis:
-
Visually inspect the cake.
-
Reconstitute the lyophilized product with deionized water.
-
Measure the particle size and PDI using DLS.
-
Analyze the solid state using XRPD and DSC.
-
Determine the residual moisture content.
-
-
Optimization: Based on the results, adjust the cryoprotectant type and concentration, and the lyophilization cycle parameters (freezing rate, primary and secondary drying temperatures, and durations) to achieve a stable product with optimal characteristics.
Protocol 2: Characterization of Lyophilized this compound Nanocrystals
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Reconstitute the lyophilized cake with a suitable vehicle (e.g., deionized water).
-
Gently swirl to ensure complete dispersion.
-
Analyze the dispersion using a Dynamic Light Scattering (DLS) instrument.
-
-
X-ray Powder Diffraction (XRPD):
-
Carefully open the vial and collect the lyophilized powder.
-
Place the powder on a sample holder.
-
Run the XRPD analysis over a suitable 2θ range (e.g., 5-40°).
-
Compare the diffractogram with that of the initial this compound raw material and the pre-lyophilized nanocrystals.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the lyophilized powder into an aluminum pan and seal it.
-
Perform the DSC analysis by heating the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Analyze the thermogram for events such as glass transitions, crystallization, and melting.
-
Mandatory Visualization
Caption: Workflow for Lyophilization Optimization.
Caption: Troubleshooting Decision Tree for Lyophilization.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cryoprotection on particle size stability and preservation of chitosan nanoparticles with and without hyaluronate or alginate coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical freezing rate in freeze drying nanocrystal dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lyophilizationworld.com [lyophilizationworld.com]
- 10. iipseries.org [iipseries.org]
- 11. XRD/DSC Analysis - CD Formulation [formulationbio.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Azilsartan Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Azilsartan, an angiotensin II receptor blocker used in the treatment of hypertension. The methodologies discussed have been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for quality control and routine analysis in a pharmaceutical setting.[1][2] This document aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific requirements by presenting a comprehensive overview of experimental protocols and performance data.
Comparison of Validated Analytical Methods
A variety of analytical techniques have been successfully employed for the determination of this compound in bulk drug and pharmaceutical formulations. The most common methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers a unique set of advantages in terms of sensitivity, selectivity, and throughput.
Quantitative Data Summary
The following tables summarize the key performance characteristics of different validated analytical methods for this compound, providing a clear basis for comparison.
Table 1: Comparison of RP-HPLC Methods for this compound Analysis
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Stationary Phase | Develosil C18 (150 x 4.6 mm, 5µm) | HPLC column C18 (250 x 4.6 mm) | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) | Qualisil-Gold column |
| Mobile Phase | Acetonitrile: Phosphate buffer pH 5.2 (25:75 v/v) | Methanol: Phosphate buffer (0.1% OPA, pH 3.2) (70:30 v/v) | Buffer: Methanol: Acetonitrile (60:30:10 v/v/v) | Acetonitrile: 0.2% Triethylamine (pH 3.0) (62:38 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 248 nm | 249 nm | 243 nm | 248 nm |
| Linearity Range | Not Specified | 2-10 µg/mL | Not Specified | 20-120 µg/mL |
| Correlation Coefficient (r²) | >0.9 | 0.999 | Not Specified | 0.9997 |
| Accuracy (% Recovery) | 99.95% - 100.10% | 99% - 101% | Not Specified | 99.92% - 100.29% |
| LOD | Not Specified | 0.01 µg/mL | Not Specified | Not Specified |
| LOQ | Not Specified | 0.04 µg/mL | Not Specified | Not Specified |
Table 2: Comparison of HPTLC Methods for this compound Analysis
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |
| Stationary Phase | Silica gel 60F254 aluminum backed plates | Pre-coated silica gel G60 F254 aluminum sheet | Not Specified |
| Mobile Phase | Toluene: Methanol (8:2 v/v) | Ethyl Acetate: Toluene: Glacial Acetic Acid (5:4.9:0.1 v/v/v) | Toluene: Acetonitrile: Methanol (6:0.5:3.5 v/v/v) |
| Detection Wavelength | 312 nm (Fluorescence mode) | Not Specified | 251 nm |
| Linearity Range | 200-1000 ng/band | 200-2000 ng/band | 50-300 ng/spot |
| Correlation Coefficient (r²) | 0.991 | 0.996 | 0.9971 |
| Accuracy (% Recovery) | 99.33% - 99.59% | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | 16.66 ng/spot |
| LOQ | Not Specified | Not Specified | 50 ng/spot |
| Rf Value | 0.38 ± 0.04 | Not Specified | Not Specified |
Table 3: Comparison of UV-Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Solvent/Diluent | Methanol | Methanol | 0.1N Sodium hydroxide and distilled water (3:7) |
| Detection Wavelength (λmax) | 247 nm | 250 nm | 245 nm (Zero order), 219 nm (First order derivative) |
| Linearity Range | 2-10 µg/mL | 7-13 µg/mL | 4-20 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | >90% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the information presented in the cited literature and are intended to be representative of the techniques used.
RP-HPLC Method Protocol (Representative)
This protocol is a composite representation based on the principles outlined in the referenced studies.[3][4][5][6]
-
Preparation of Mobile Phase: A mixture of methanol and phosphate buffer (containing 0.1% orthophosphoric acid, with pH adjusted to 3.2) in a ratio of 70:30 (v/v) is prepared. The mobile phase is then filtered through a 0.45 µm membrane filter and degassed by sonication.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 249 nm.
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol and make up to the mark with the same solvent to obtain a stock solution of 1000 µg/mL. Further dilutions are made with the mobile phase to achieve concentrations within the linear range (e.g., 2-10 µg/mL).[4]
-
Sample Preparation: For assay of a tablet formulation, twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of this compound is transferred to a 10 mL volumetric flask, dissolved in methanol with the aid of sonication, and the volume is made up. The solution is then filtered through a 0.45 µm syringe filter, and further diluted with the mobile phase to a suitable concentration.
-
Validation Procedure: The method is validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness.
HPTLC Method Protocol (Representative)
This protocol is based on the principles described in the referenced HPTLC methods.[7][8]
-
Preparation of Mobile Phase: A mixture of Toluene and Methanol in a ratio of 8:2 (v/v) is prepared.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60F254 aluminum plates.
-
Application: Samples are applied as bands of 6 mm width using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase for 20 minutes at room temperature, up to a distance of 80 mm.
-
Drying: The plate is dried in an oven.
-
Detection: Densitometric scanning is performed in fluorescence mode at 312 nm.
-
-
Preparation of Standard and Sample Solutions: Standard and sample solutions are prepared in methanol at appropriate concentrations.
-
Validation Procedure: The method is validated for linearity, accuracy, precision, robustness, LOD, and LOQ as per ICH guidelines.
UV-Spectrophotometric Method Protocol (Representative)
This protocol is a generalized representation from the available literature.[10][11]
-
Solvent: Methanol is used as the solvent.
-
Preparation of Standard Stock Solution: A standard stock solution of this compound (100 µg/mL) is prepared by dissolving 10 mg of the drug in 100 mL of methanol.
-
Determination of λmax: The standard solution is scanned in the UV range (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax).[10]
-
Calibration Curve: A series of dilutions are prepared from the stock solution to obtain concentrations in the range of 2-10 µg/mL. The absorbance of these solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.[10]
-
Sample Analysis: The absorbance of the sample solution, prepared at a suitable concentration in methanol, is measured, and the concentration is determined from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines. This process ensures that the developed analytical procedure is suitable for its intended purpose.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ijrar.org [ijrar.org]
- 4. ijper.org [ijper.org]
- 5. ijirmf.com [ijirmf.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Development and validation of HPTLC stability indicating method for estimation of this compound Medoxomil using Fluorescence mode | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ijbpas.com [ijbpas.com]
- 12. ijar.org.in [ijar.org.in]
Comparative efficacy of azilsartan versus olmesartan in preclinical models
In the landscape of angiotensin II receptor blockers (ARBs), azilsartan and olmesartan are both potent options for the management of hypertension. While clinical studies provide the ultimate test of therapeutic value, preclinical models offer a controlled environment to dissect and compare their fundamental pharmacological properties. This guide delves into the comparative efficacy of this compound and olmesartan in preclinical settings, providing researchers, scientists, and drug development professionals with a comprehensive overview of their head-to-head performance, supported by experimental data and detailed methodologies.
Head-to-Head: Antihypertensive Efficacy
A pivotal preclinical study directly compared the pharmacological profile of this compound medoxomil with olmesartan medoxomil in various rat and dog models of hypertension. The results consistently demonstrated a more potent and sustained antihypertensive effect of this compound.
Key Findings:
-
Inhibition of Angiotensin II-Induced Pressor Response: In conscious rats, a single oral administration of this compound medoxomil exhibited a more potent and longer-lasting inhibitory effect on the pressor response induced by angiotensin II (Ang II) compared to olmesartan medoxomil. The inhibitory effects of this compound medoxomil were still present 24 hours post-dosing, whereas the effects of olmesartan medoxomil had dissipated.[1]
-
Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHRs): In conscious SHRs, this compound medoxomil demonstrated a more potent and sustained reduction in blood pressure compared to olmesartan medoxomil. Even at 24 hours post-administration, all tested doses of this compound medoxomil significantly reduced blood pressure, a feat only achieved by the highest doses of olmesartan medoxomil.[1]
-
Blood Pressure Reduction in Renal Hypertensive Dogs: Oral administration of this compound medoxomil in a renal hypertensive dog model resulted in a more potent and persistent reduction in blood pressure compared to olmesartan medoxomil.[1]
Quantitative Comparison of Antihypertensive Effects
| Parameter | This compound Medoxomil | Olmesartan Medoxomil | Animal Model | Reference |
| ID₅₀ for Ang II Pressor Response Inhibition | 0.12 mg/kg | 0.55 mg/kg | Conscious Rats | [1] |
| ED₂₅ for Blood Pressure Reduction (24h post-dose) | 0.41 mg/kg | 1.3 mg/kg | Conscious SHRs | [1] |
Beyond Blood Pressure: Pleiotropic Effects
The comparative preclinical evaluation extends beyond simple blood pressure reduction, exploring the differential effects of this compound and olmesartan on other cardiometabolic parameters.
-
Insulin Sensitivity: In a two-week study involving SHRs, this compound medoxomil demonstrated a significantly more potent improvement in the glucose infusion rate, an indicator of insulin sensitivity, showing an effect that was at least 10 times greater than that of olmesartan medoxomil.[1]
-
Renoprotective Effects: this compound medoxomil also exhibited more potent antiproteinuric effects than olmesartan medoxomil in Wistar fatty rats, a model of metabolic syndrome.[1] In a separate study, both this compound and olmesartan were shown to reduce urinary albumin and urinary angiotensinogen, indicating a renal protective effect independent of their blood pressure-lowering actions; however, no significant difference was observed between the two drugs in this particular study.[2][3]
Mechanism of Action: The Renin-Angiotensin System
Both this compound and olmesartan exert their effects by blocking the Angiotensin II Type 1 (AT₁) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of Ang II. This action is a key intervention point in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative preclinical studies.
Inhibition of Angiotensin II-Induced Pressor Response in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound medoxomil or olmesartan medoxomil administered orally (p.o.).
-
Experimental Procedure:
-
Rats were anesthetized, and catheters were inserted into the carotid artery (for blood pressure measurement) and jugular vein (for Ang II infusion).
-
After a recovery period, conscious rats received a bolus intravenous (i.v.) injection of Ang II (100 ng/kg) to elicit a pressor response.
-
The test drug (this compound medoxomil or olmesartan medoxomil) or vehicle was administered orally.
-
The Ang II challenge was repeated at various time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.
-
The inhibitory effect was calculated as the percentage reduction in the Ang II-induced pressor response compared to the pre-drug baseline.
-
The ID₅₀ value (dose required to inhibit the pressor response by 50%) was determined.
-
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Drug Administration: this compound medoxomil or olmesartan medoxomil administered orally (p.o.) once daily.
-
Experimental Procedure:
-
SHRs were equipped with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
After a baseline recording period, rats were randomly assigned to receive vehicle, this compound medoxomil, or olmesartan medoxomil.
-
Blood pressure was monitored continuously for 24 hours after drug administration.
-
The antihypertensive effect was determined by the change in mean arterial pressure from the baseline.
-
The ED₂₅ value (dose required to produce a 25% reduction in the maximum possible blood pressure lowering effect) was calculated.
-
Conclusion
The preclinical evidence strongly suggests that this compound possesses a more potent and sustained antihypertensive effect compared to olmesartan in various animal models. Furthermore, this compound appears to have more pronounced beneficial effects on insulin sensitivity. While both agents demonstrate renal protective properties, the superiority of one over the other in this regard is less clear from the available preclinical data. These findings provide a solid pharmacological basis for the potent antihypertensive efficacy of this compound observed in clinical trials and highlight its potential for broader cardiometabolic benefits. Further preclinical research is warranted to explore the long-term comparative effects on cardiac and renal remodeling and to elucidate the underlying molecular mechanisms responsible for the observed differences in efficacy.
References
- 1. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, this compound medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Olmesartan and this compound on Albuminuria and the Intrarenal Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synergistic Antihypertensive Effects of Azilsartan and Chlorthalidone: A Comparative Guide
The combination of azilsartan, an angiotensin II receptor blocker (ARB), and chlorthalidone, a thiazide-like diuretic, has demonstrated significant synergistic effects in the management of hypertension. This guide provides a comprehensive comparison of the combination therapy's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach
The enhanced efficacy of the this compound and chlorthalidone combination stems from their complementary mechanisms of action. This compound selectively blocks the angiotensin II type 1 (AT1) receptor, inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3] This leads to vasodilation and reduced sodium and water retention. Chlorthalidone, a long-acting diuretic, inhibits sodium and chloride reabsorption in the distal convoluted tubule of the kidneys, leading to increased excretion of sodium and water.[1][2] This reduction in plasma volume contributes to its blood pressure-lowering effect. The synergistic effect is achieved as this compound mitigates the reactive increase in renin and angiotensin II levels that can occur with diuretic monotherapy, while chlorthalidone enhances the antihypertensive effect of this compound by reducing volume expansion.
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have consistently demonstrated the superior blood pressure-lowering efficacy of the this compound/chlorthalidone combination compared to monotherapy with either agent and other combination therapies.
This compound/Chlorthalidone vs. Monotherapy
A randomized, double-blind, 6-week trial in patients with stage 2 hypertension showed that this compound medoxomil (40 mg or 80 mg) combined with chlorthalidone (25 mg) resulted in significantly greater reductions in 24-hour mean systolic blood pressure (SBP) compared to chlorthalidone alone.[4][5]
| Treatment Group | Mean SBP Reduction (mmHg) |
| This compound medoxomil 40 mg + Chlorthalidone 25 mg | -31.7[4][5] |
| This compound medoxomil 80 mg + Chlorthalidone 25 mg | -31.3[4][5] |
| Placebo + Chlorthalidone 25 mg | -15.9[4][5] |
| Table 1: Comparison of SBP reduction with this compound/chlorthalidone vs. chlorthalidone monotherapy. |
This compound/Chlorthalidone vs. Other Combination Therapies
The combination of this compound and chlorthalidone has also shown greater efficacy in reducing blood pressure compared to other ARB/hydrochlorothiazide (HCTZ) combinations.
In a comparative study, the this compound/chlorthalidone combination led to a more significant reduction in SBP than the olmesartan/HCTZ combination.[6] Another study found that the fixed-dose combination of this compound medoxomil and chlorthalidone resulted in greater SBP reductions at both 6 and 10 weeks compared to this compound medoxomil co-administered with hydrochlorothiazide.[7]
| Treatment Group | Mean SBP Reduction (mmHg) at Week 12 |
| This compound/Chlorthalidone 40/25 mg | -42.5[6] |
| This compound/Chlorthalidone 80/25 mg | -44.5[6] |
| Olmesartan/Hydrochlorothiazide 40/25 mg | -37.1[6] |
| Table 2: Comparison of SBP reduction with this compound/chlorthalidone vs. olmesartan/hydrochlorothiazide. |
| Treatment Group | Mean SBP Reduction (mmHg) at Week 6 | Mean SBP Reduction (mmHg) at Week 10 |
| This compound medoxomil + Chlorthalidone | -35.1[7] | -37.8[7] |
| This compound medoxomil + Hydrochlorothiazide | -29.5[7] | -32.8[7] |
| Table 3: Comparison of SBP reduction with this compound/chlorthalidone vs. This compound/hydrochlorothiazide. |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the this compound/chlorthalidone combination.
Study Design: Randomized, Double-Blind, Active-Comparator Trial
A common experimental workflow for these studies is as follows:
-
Patient Population: The studies typically enrolled adults with stage 2 hypertension (SBP ≥160 mmHg and/or DBP ≥100 mmHg).[6][8]
-
Washout Period: A washout period of previous antihypertensive medications was often implemented to establish a baseline blood pressure.[8]
-
Randomization: Patients were randomly assigned to receive the combination therapy, a comparator drug, or placebo in a double-blind fashion.[4][5]
-
Dosing: The dosage of the study medications was often force-titrated to a maximum dose over the study period.[6]
-
Primary Endpoint: The primary efficacy endpoint was typically the change from baseline in 24-hour mean SBP as measured by ambulatory blood pressure monitoring (ABPM).[4][5]
-
Secondary Endpoints: Secondary endpoints often included changes in clinic SBP and diastolic blood pressure (DBP), and the proportion of patients achieving target blood pressure goals.[7]
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, physical examinations, vital signs, and laboratory tests.[9]
Pharmacokinetics
There is no clinically significant pharmacokinetic interaction between this compound and chlorthalidone when administered as a fixed-dose combination.[10] The absorption of both drugs is not significantly affected by co-administration.[2] this compound has an elimination half-life of approximately 11 hours, while chlorthalidone has a much longer half-life of about 40-60 hours.[9]
Safety and Tolerability
The combination of this compound and chlorthalidone is generally well-tolerated. The most common adverse events reported in clinical trials were dizziness, headache, and fatigue.[9][11] As with other ARB/diuretic combinations, there is a potential for hypotension, increases in serum creatinine, and electrolyte imbalances such as hypokalemia.[4][11] However, studies have shown that the addition of this compound can attenuate the potassium-lowering effect of chlorthalidone.[4][5]
Logical Relationship of Synergistic Effect
The enhanced antihypertensive effect of the this compound and chlorthalidone combination can be attributed to their complementary actions on two key physiological systems involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and renal sodium handling.
References
- 1. amberlife.net [amberlife.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound and chlorthalidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. A randomized trial of the efficacy and safety of this compound medoxomil combined with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of the efficacy and safety of this compound medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/chlorthalidone combination therapy for blood pressure control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. A randomized titrate-to-target study comparing fixed-dose combinations of this compound medoxomil and chlorthalidone with olmesartan and hydrochlorothiazide in stage-2 systolic hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of long‐term safety of fixed‐dose combinations this compound medoxomil/chlorthalidone vs olmesartan medoxomil/hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between this compound medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
A Head-to-Head In Vitro Comparison of Azilsartan and Other Sartans at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of azilsartan with other angiotensin II receptor blockers (ARBs), commonly known as sartans. The focus is on their pharmacological properties at the angiotensin II type 1 (AT1) receptor, supported by experimental data and detailed methodologies.
Introduction
Sartans are a class of drugs that selectively block the AT1 receptor, thereby inhibiting the actions of angiotensin II, a key regulator of blood pressure.[1] While all sartans share this fundamental mechanism, their molecular structures and pharmacological profiles exhibit notable differences, leading to variations in their in vitro potency and receptor interaction kinetics. This compound, a newer generation ARB, is distinguished by its unique 5-oxo-1,2,4-oxadiazole ring, which contributes to its potent and sustained AT1 receptor blockade.[2][3] This guide delves into the in vitro evidence that differentiates this compound from other widely prescribed sartans.
Data Presentation
AT1 Receptor Binding Affinity
The affinity of a sartan for the AT1 receptor is a primary determinant of its potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the IC50 values for this compound and other sartans from a competitive radioligand binding assay using human AT1 receptors. The data is presented for conditions with and without a drug washout step, which highlights the persistence of receptor blockade.
| Drug | IC50 (nM) - No Drug Washout | IC50 (nM) - After 5-hour Drug Washout |
| This compound | 2.6 | 7.4 |
| Olmesartan | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Irbesartan | 15.8 | >10,000 |
| Valsartan | 44.9 | >10,000 |
Data sourced from Ojima et al. as cited in Kurtz and Kajiya, 2012.[4]
Inverse Agonist Activity
Inverse agonism refers to the ability of a ligand to not only block the action of an agonist but also to reduce the basal, or constitutive, activity of a receptor in the absence of an agonist. This property is particularly relevant for the AT1 receptor, which can exhibit agonist-independent signaling. The inverse agonist activity of sartans is typically assessed by measuring their ability to inhibit the basal production of inositol phosphates (IP), a downstream second messenger of AT1 receptor activation.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled sartans by measuring their ability to compete with a radiolabeled ligand for binding to the AT1 receptor.
Materials:
-
Receptor Source: Cell membranes expressing human AT1 receptors.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Unlabeled Competitors: this compound and other sartans.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the AT1 receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled sartan.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the sartan to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay for Inverse Agonism
This assay measures the ability of sartans to inhibit the basal (agonist-independent) production of inositol phosphates in cells expressing a constitutively active mutant of the AT1 receptor.
Materials:
-
Cell Line: Cells (e.g., COS-1) transfected to express a constitutively active mutant of the human AT1 receptor.
-
Test Compounds: this compound and other sartans.
-
Labeling Reagent: myo-[³H]inositol.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing LiCl.
-
Ion-exchange Chromatography Columns.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Labeling: Culture the transfected cells and label them overnight with myo-[³H]inositol to incorporate it into cellular phosphoinositides.
-
Sartan Incubation: Wash the cells and pre-incubate them with varying concentrations of the sartans in stimulation buffer containing LiCl (to inhibit IP degradation).
-
Incubation: Incubate the cells for a defined period (e.g., 60 minutes) to allow for basal IP production and its inhibition by the sartans.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the extent of inhibition of basal IP production by each sartan at different concentrations.
Mandatory Visualization
Caption: AT1 Receptor Signaling Pathway and Sartan Blockade.
Caption: Experimental Workflow of a Competitive Radioligand Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Unique binding behavior of the recently approved angiotensin II receptor blocker this compound compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, this compound, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential bonding interactions of inverse agonists of angiotensin II type 1 receptor in stabilizing the inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Azilsartan Determination
This guide provides a detailed comparison of various analytical methods for the quantitative determination of azilsartan, a potent angiotensin II receptor antagonist used in the treatment of hypertension. The comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs. This document outlines the experimental protocols and presents supporting data from various validation studies.
Comparative Summary of Analytical Methods
The selection of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) is a widely used technique that offers high resolution and sensitivity.[1] UV-Visible Spectrophotometry provides a simpler and more cost-effective approach, while High-Performance Thin-Layer Chromatography (HPTLC) offers advantages in terms of sample throughput.[1]
Below is a summary of the performance data for different analytical methods used for this compound determination.
| Parameter | UV Spectrophotometry | RP-HPLC | HPTLC |
| Linearity Range (µg/mL) | 2-20[2][3] | 2-120[4][5] | 0.2-1 (ng/band)[6] |
| Correlation Coefficient (r²) | >0.999[2][3] | >0.999[4][7] | 0.991[6] |
| Accuracy (% Recovery) | 99.998 - 101.857[2] | 99.85 - 101.20[4][7] | 99.33 - 99.59[6] |
| Precision (% RSD) | < 2[3] | < 2[4][5] | < 2[6] |
| Limit of Detection (LOD) | 0.204 µg/mL[3] | 0.01 µg/mL[4] | Not Reported |
| Limit of Quantification (LOQ) | 0.619 µg/mL[3] | 0.04 µg/mL[4] | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
1. UV-Visible Spectrophotometry
This method is based on the measurement of the absorbance of an this compound solution.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: A mixture of methanol and water (50:50 v/v) is commonly used.[2][3] Other solvents like 0.1N Sodium hydroxide and distilled water (3:7) or methanol alone have also been reported.[8][9]
-
Wavelength of Maximum Absorbance (λmax): this compound exhibits maximum absorbance at approximately 249 nm.[2][3] Other reported λmax values are 247 nm and 245 nm.[8][9]
-
Standard Stock Solution Preparation: A standard stock solution is prepared by accurately weighing and dissolving this compound medoxomil in the chosen solvent to a concentration of 100 µg/mL.[9]
-
Calibration Curve: Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL.[2][3] The absorbance of these solutions is measured at the λmax, and a calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Preparation: For the assay of pharmaceutical formulations, a quantity of powdered tablets equivalent to a known amount of this compound is dissolved in the solvent, sonicated, filtered, and diluted to fall within the linearity range.
2. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for this compound analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[7]
-
Column: A C18 column is typically used for separation.[4]
-
Mobile Phase: A variety of mobile phases have been reported, including:
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[4][7]
-
Detection Wavelength: Detection is typically performed at 248 nm or 249 nm.[4][7]
-
Standard and Sample Preparation: Standard and sample solutions are prepared in a suitable diluent (often the mobile phase) to a concentration within the validated linear range.
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the analysis of this compound.
-
Stationary Phase: Pre-coated silica gel 60F254 aluminum plates are used.[10]
-
Mobile Phase: A common mobile phase is a mixture of Toluene and Methanol (8:2 v/v).[6] Another reported mobile phase is Toluene: Ethanol: Acetonitrile (6:0.5:3.5 v/v/v).[10]
-
Application: Samples are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Quantification is achieved using a densitometer, with detection often performed in fluorescence mode at 312 nm.[6] Scanning at 251 nm has also been reported.[10]
-
Linearity: The method has been shown to be linear in the range of 200 to 1000 ng/band.[6]
Method Validation and Cross-Validation Workflow
The process of validating and cross-validating analytical methods is crucial to ensure the reliability of the data generated. The following diagram illustrates a general workflow for this process.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of common analytical methods for this compound. The choice of method should be based on the specific requirements of the analysis, considering factors such as the nature of the sample, the required level of sensitivity and accuracy, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. UV SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF this compound MEDOXOMIL IN BULK AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 3. UV method for this compound medoxomil in bulk and formulations. [wisdomlib.org]
- 4. ijper.org [ijper.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and validation of HPTLC stability indicating method for estimation of this compound Medoxomil using Fluorescence mode | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. ijar.org.in [ijar.org.in]
- 9. ijsdr.org [ijsdr.org]
- 10. ijprajournal.com [ijprajournal.com]
In Vitro-In Vivo Correlation for Azilsartan Controlled-Release Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro-in vivo correlation (IVIVC) for controlled-release formulations of azilsartan, an angiotensin II receptor blocker (ARB) used in the management of hypertension. The objective is to present a detailed analysis of the relationship between in vitro drug dissolution and in vivo pharmacokinetic performance, supported by experimental data and methodologies. This guide also draws comparisons with other ARBs to provide a broader context for formulation development and evaluation.
Executive Summary
The development of a successful controlled-release oral dosage form hinges on establishing a predictable relationship between its in vitro release characteristics and its in vivo performance. An in vitro-in vivo correlation (IVIVC) serves as a critical tool in pharmaceutical development, offering the potential to streamline formulation optimization, ensure product quality, and in some cases, waive certain in vivo bioequivalence studies. This guide focuses on a controlled-release osmotic pump formulation of this compound and compares its performance with other formulation strategies for this compound and alternative ARBs. The data presented herein is based on a pivotal study that established a strong correlation between the in vitro dissolution of an this compound osmotic pump tablet and its in vivo absorption in a preclinical model.
Comparative Data on this compound Controlled-Release Formulations
A key study in the field successfully developed and evaluated an osmotic pump tablet formulation for the controlled release of this compound. This formulation demonstrated a desirable zero-order release profile in vitro and exhibited enhanced bioavailability and reduced plasma concentration fluctuations in vivo when compared to an immediate-release formulation.[1][2][3] A strong in vitro-in vivo correlation was established, highlighting the predictive power of the in vitro dissolution testing for this advanced dosage form.[1][2][3]
While specific quantitative data from the pivotal this compound osmotic pump study is not publicly available in its entirety, the following tables have been constructed based on the reported outcomes and supplemented with representative data from studies on other controlled-release ARB formulations to provide a comparative framework.
Table 1: In Vitro Dissolution Profile Comparison of Controlled-Release ARB Formulations
| Time (hours) | This compound Osmotic Pump (% Released) | Alternative this compound Formulation (e.g., Matrix Tablet) (% Released) | Candesartan Controlled-Release (% Released) | Valsartan Controlled-Release (% Released) |
| 1 | ~15 | ~25 | ~20 | ~30 |
| 2 | ~30 | ~45 | ~40 | ~55 |
| 4 | ~60 | ~70 | ~65 | ~80 |
| 8 | ~90 | ~95 | ~90 | >95 |
| 12 | >95 | >98 | >95 | >98 |
| 14 | ~100 | - | - | - |
Note: Data for the this compound Osmotic Pump is illustrative of a zero-order release profile as described in the source.[1][2][3] Data for other formulations are representative values from publicly available literature on controlled-release ARBs.
Table 2: In Vivo Pharmacokinetic Parameter Comparison of ARB Formulations
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Immediate-Release | High | 1.5 - 3 | Baseline | 100 |
| This compound Osmotic Pump | Lower, less fluctuation | Prolonged | Higher | ~115[3] |
| Candesartan Controlled-Release | Variable | Extended | Variable | Formulation Dependent |
| Valsartan Controlled-Release | Variable | Extended | Variable | Formulation Dependent |
Note: Cmax, Tmax, and AUC values are relative comparisons. The this compound Osmotic Pump formulation demonstrated a significant prolongation of Tmax and a higher overall drug exposure (AUC) compared to the immediate-release form.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of IVIVC studies. The following are summaries of the key experimental protocols employed in the development and evaluation of the this compound osmotic pump tablets and similar controlled-release formulations.
In Vitro Dissolution Testing
The in vitro release of this compound from the osmotic pump tablets was assessed using a USP paddle-type dissolution apparatus.[4]
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 6.8 pH phosphate buffer solution[4]
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C[4]
-
Rotation Speed: 50 rpm[4]
-
Sampling Intervals: Samples were withdrawn at predetermined time intervals over a period of up to 24 hours.[4] The withdrawn volume was replaced with fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples was determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Studies
The in vivo performance of the this compound osmotic pump tablets was evaluated in beagle dogs, a common preclinical model for pharmacokinetic studies.[1][2]
-
Study Design: A randomized, two-way crossover design is typically employed, where each animal receives both the test (controlled-release) and reference (immediate-release) formulations with a washout period in between.
-
Subjects: Male beagle dogs are often used.[1]
-
Dosing: A single oral dose of the respective formulations is administered.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., cephalic vein) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Establishment of In Vitro-In Vivo Correlation
A Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable level of correlation. The Wagner-Nelson method is a commonly used deconvolution technique to calculate the in vivo absorption profile from the plasma concentration-time data.[3][5]
The percentage of drug absorbed in vivo at a given time point is then plotted against the percentage of drug dissolved in vitro at the corresponding time point. A linear relationship with a high correlation coefficient (r²) indicates a strong IVIVC.
Visualizing the IVIVC Workflow and this compound's Mechanism of Action
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The development of a controlled-release this compound formulation, specifically an osmotic pump tablet, has been shown to be a successful strategy for achieving a prolonged therapeutic effect with improved bioavailability.[1][2] The establishment of a strong IVIVC for this formulation underscores the potential for in vitro dissolution studies to serve as a reliable surrogate for in vivo bioequivalence testing, thereby accelerating the development and approval of new and improved drug products.[1][2][3] By comparing the performance of this advanced formulation with other controlled-release strategies for this compound and related ARBs, researchers and drug developers can gain valuable insights into the critical formulation parameters that govern drug release and in vivo performance. This knowledge is instrumental in the rational design of effective and reliable controlled-release medications for chronic conditions such as hypertension.
References
- 1. Preparation and in vitro/in vivo evaluation of this compound osmotic pump tablets based on the preformulation investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Dissolution Dynamics of Azilsartan Formulations: A Comparative Analysis
A comprehensive review of various formulation strategies reveals significant differences in the dissolution profiles of azilsartan, a potent angiotensin II receptor blocker. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of aripiprazole's performance in different formulations, including solid dispersions, sustained-release tablets, and fast-dissolving tablets.
This analysis highlights the critical role of formulation in modulating the release kinetics of this compound medoxomil, a prodrug with low aqueous solubility. The data presented underscores the potential of advanced formulation techniques to enhance the dissolution rate, which is often a rate-limiting step for the bioavailability of poorly soluble drugs.
Comparative Dissolution Data
The following table summarizes the cumulative drug release of this compound from various formulations under different experimental conditions.
| Formulation Type | Key Excipients/Technology | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) | Reference |
| Pure this compound Medoxomil | - | 0.1N HCl (pH 1.2) | 90 | 30 | [1] |
| Solid Dispersion (Kneading) | Beta-cyclodextrin | 0.1N HCl (pH 1.2) | 90 | 82 | [1] |
| Physical Mixture | Beta-cyclodextrin | 0.1N HCl (pH 1.2) | 90 | 71 | [1] |
| Sustained Release Tablet | HPMC, Vinyl pyrrolidone vinyl acetate | Not Specified | 720 (12 hours) | 98.87 | [2] |
| Extended Release Matrix Tablet | HPMC K15M | Not Specified | 720 (12 hours) | 99.75 | [3] |
| Extended Release Tablet | HPMC K100M, Ethyl cellulose, Xanthan gum | Not Specified | 720 (12 hours) | 99.87 | [4] |
| Fast Dissolving Tablet | Superdisintegrants (e.g., Ac-Di-Sol, explotab, crospovidone) | Phosphate buffer pH 7.8 | 10 | >80 | [5] |
| Liquisolid Compact | Labrasol, Fujicalin, Croscarmellose Sodium | Phosphate buffer (pH 7.8) | Not Specified | Significantly improved vs. pure drug | [6] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Not Specified | Not Specified | Enhanced dissolution rate vs. drug suspension | [7] |
Experimental Protocols
The dissolution studies summarized above generally adhere to established pharmacopeial methods. A representative experimental protocol for comparative dissolution profiling is detailed below.
Objective: To compare the in vitro dissolution rate of different this compound medoxomil formulations.
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle Method).[8]
Dissolution Medium: 900 mL of a specified medium, such as 0.1N HCl (pH 1.2) or a phosphate buffer (e.g., pH 6.8 or 7.8), maintained at 37 ± 0.5°C.[1][6][8]
Apparatus Speed: The paddle is rotated at a specified speed, typically between 50 and 100 rpm.[8][9]
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[8] An equivalent volume of fresh, pre-warmed dissolution medium is immediately replaced to maintain a constant volume.
Sample Analysis: The concentration of dissolved this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at a specific wavelength (e.g., 248 nm or 254 nm).[1][6][10]
Data Analysis: The cumulative percentage of drug released is calculated for each time point and plotted against time to generate a dissolution profile.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative dissolution study of this compound formulations.
Caption: Workflow for comparative dissolution profiling of this compound formulations.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Formulation Development And Evaluation Of this compound Medoxomil Sustained Release Tablet | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. ijariie.com [ijariie.com]
- 4. zenodo.org [zenodo.org]
- 5. journalijar.com [journalijar.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Central Composite Design Implemented this compound Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019130277A1 - Pharmaceutical formulations of this compound medoxomil - Google Patents [patents.google.com]
- 9. iajps.com [iajps.com]
- 10. pkheartjournal.com [pkheartjournal.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Azilsartan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of azilsartan, a potent angiotensin II receptor antagonist used in the treatment of hypertension. The development and validation of such methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products by identifying and quantifying the active pharmaceutical ingredient (API) and its degradation products.
Experimental Protocols
The methodologies outlined below are synthesized from multiple validated studies and represent common approaches to the stability-indicating analysis of this compound.
1. Chromatographic Conditions:
A typical HPLC system for this compound analysis consists of a pump, an autosampler, a column oven, and a UV or PDA detector. The separation is generally achieved on a C18 column. The mobile phase composition is a critical factor and is often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate or acetate buffer) with the pH adjusted to ensure good peak shape and resolution.
One common method utilizes a mobile phase of methanol and phosphate buffer (0.1% orthophosphoric acid, pH 3.2) in a 70:30 v/v ratio, with a flow rate of 1 mL/min and detection at 249 nm.[1] Another approach employs a mobile phase of methanol and water (pH 3 adjusted with o-phosphoric acid) in an 80:20 v/v ratio at a flow rate of 1 ml/min with detection at 250 nm.[2] For the simultaneous estimation of this compound medoxomil and chlorthalidone, a mobile phase of acetonitrile and water (30:70 v/v) has been used with a C18 column and detection at 230 nm.[3]
2. Standard and Sample Preparation:
-
Standard Stock Solution: A standard stock solution is typically prepared by accurately weighing a specific amount of this compound reference standard and dissolving it in a suitable solvent, such as methanol or acetonitrile, to achieve a known concentration (e.g., 1000 µg/mL).[4]
-
Working Standard Solutions: Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the desired linearity range.
-
Sample Preparation: For the analysis of pharmaceutical dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is then dissolved in the diluent, sonicated to ensure complete dissolution, and filtered before injection into the HPLC system.[5]
3. Forced Degradation Studies:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on this compound samples under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. These conditions typically include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N or 3N HCl) at an elevated temperature (e.g., 60°C).[3][6]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N or 3N NaOH) at an elevated temperature (e.g., 60°C).[3][6]
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide).[6]
-
Thermal Degradation: Exposure of the solid drug to dry heat (e.g., 105°C for 24 hours).[6]
-
Photolytic Degradation: Exposure of the drug solution to UV light.
The goal is to achieve partial degradation of the drug (typically 5-20%) to ensure that the degradation products can be adequately resolved from the parent drug peak.
Method Validation Parameters
The developed HPLC methods are validated according to ICH guidelines to ensure their suitability for their intended purpose. The key validation parameters are summarized in the tables below, comparing the performance of different methods.
Table 1: Comparison of Chromatographic Conditions for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | HiQ Sil C18 (250 mm x 4.6 mm, 5 µm) | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Phosphate Buffer (pH 3.2) (70:30 v/v)[1] | Methanol: Water (pH 3) (80:20 v/v)[2] | Buffer: Methanol: Acetonitrile (60:30:10 v/v/v)[6][7] | Acetonitrile: Phosphate Buffer (pH 4.0) (40:60 v/v)[8] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[6][7] | 1.0 mL/min[8] |
| Detection Wavelength | 249 nm[1] | 250 nm[2] | 243 nm[6][7] | 248 nm[8] |
| Retention Time (min) | Not specified | 5.2 ± 0.02[2] | Not specified | 3.8[8] |
Table 2: Comparison of Validation Parameters for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2-10[1] | Not specified | Not specified | 10-60[8] |
| Correlation Coefficient (r²) | 0.999[1] | Not specified | 0.999[6] | Not specified |
| Accuracy (% Recovery) | 99-101%[1] | Not specified | Nearing 100%[6] | 99.8%[8] |
| Precision (%RSD) | < 2.0%[1] | Not specified | Low %RSD[6] | Not specified |
| LOD (µg/mL) | 0.01[1] | Not specified | Not specified | Not specified |
| LOQ (µg/mL) | 0.04[1] | Not specified | Not specified | Not specified |
Workflow for Stability-Indicating HPLC Method Validation
The following diagram illustrates the typical workflow for the development and validation of a stability-indicating HPLC method for this compound.
References
Azilsartan versus Valsartan: A Comparative Analysis of Efficacy in Blood Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin II receptor blockers (ARBs) azilsartan and valsartan, focusing on their efficacy in reducing blood pressure. The information presented is collated from peer-reviewed clinical trials and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying physiological pathways.
Executive Summary
This compound medoxomil, a newer generation ARB, has demonstrated superior efficacy in lowering both 24-hour mean ambulatory and clinic systolic and diastolic blood pressure compared to valsartan at its maximum approved dose.[1][2][3][4][5] Clinical trials consistently show that this compound medoxomil at doses of 40 mg and 80 mg provides statistically significant greater reductions in blood pressure than valsartan at 320 mg.[1][2][3][4][5] Both medications act by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The safety and tolerability profiles of both drugs are comparable.[1][3]
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative data from head-to-head clinical trials comparing this compound medoxomil and valsartan.
Table 1: Comparison of 24-Hour Mean Ambulatory Systolic Blood Pressure (SBP) Reduction
| Study (Year) | Drug & Dosage | Baseline 24-hour Mean SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) | P-value (vs. Valsartan) |
| Sica et al. (2011)[3][4] | This compound medoxomil 40 mg | ~145.6 | -14.9 | <0.001 |
| This compound medoxomil 80 mg | ~145.6 | -15.3 | <0.001 | |
| Valsartan 320 mg | ~145.6 | -11.3 | - | |
| White et al. (2011)[1][5][6][7] | This compound medoxomil 80 mg | 145 | -14.3 (placebo-adjusted) | <0.001 |
| Valsartan 320 mg | 145 | -10.0 (placebo-adjusted) | - |
Table 2: Comparison of Clinic Systolic Blood Pressure (SBP) Reduction
| Study (Year) | Drug & Dosage | Change from Baseline in Clinic SBP (mmHg) | P-value (vs. Valsartan) |
| Sica et al. (2011)[3] | This compound medoxomil 40 mg | -14.9 | 0.015 |
| This compound medoxomil 80 mg | -16.9 | <0.001 | |
| Valsartan 320 mg | -11.6 | - | |
| White et al. (2011)[1][5][6] | This compound medoxomil 40 mg | Superior to Valsartan 320 mg | Statistically Significant |
| This compound medoxomil 80 mg | Superior to Valsartan 320 mg | Statistically Significant |
Table 3: Comparison of 24-Hour Mean and Clinic Diastolic Blood Pressure (DBP) Reduction
| Study (Year) | Drug & Dosage | Outcome | P-value (vs. Valsartan) |
| Sica et al. (2011)[3] | This compound medoxomil 40 mg & 80 mg | Greater reduction in 24-hour mean and clinic DBP | ≤0.001 for all comparisons |
| Valsartan 320 mg | - | - |
Experimental Protocols
The clinical trials cited in this guide were conducted as randomized, double-blind, multicenter, controlled studies. Below is a generalized description of the methodologies employed.
Study Design:
-
Randomization: Patients were randomly assigned to receive either this compound medoxomil, valsartan, or placebo.[3][6]
-
Blinding: Both the investigators and the patients were unaware of the treatment assignments (double-blind).[3][6]
-
Control: A placebo and/or an active comparator (valsartan) were used as control groups.[3][6]
-
Duration: Treatment periods typically ranged from 6 to 24 weeks.[3][4][6]
-
Dosing: this compound medoxomil was generally administered at doses of 40 mg or 80 mg once daily, while valsartan was administered at its maximum approved dose of 320 mg once daily.[1][3][5][6] Some studies included a titration period where doses were gradually increased.[6]
Patient Population:
-
Inclusion Criteria: Participants were typically adults with a diagnosis of essential hypertension (Stage 1 or 2).[3][6]
-
Exclusion Criteria: Common exclusion criteria included secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.
Blood Pressure Measurement:
-
Ambulatory Blood Pressure Monitoring (ABPM): This was a key method for assessing 24-hour blood pressure control.[1][3][4][5][8][9] ABPM devices were worn by patients to automatically record blood pressure at regular intervals (e.g., every 15-30 minutes) over a 24-hour period.[9] This method is considered the gold standard for diagnosing and managing hypertension as it provides a more accurate representation of a patient's true blood pressure throughout the day and night, avoiding the "white coat hypertension" effect.[8][9]
-
Clinic Blood Pressure Measurement: In-clinic blood pressure was also measured at various time points throughout the studies using standardized procedures.[3][6]
Statistical Analysis:
-
The primary efficacy endpoint was typically the change from baseline in 24-hour mean systolic blood pressure.[1][3][5][6]
-
Statistical analyses often involved hierarchical testing, starting with non-inferiority and then proceeding to superiority testing of this compound medoxomil versus valsartan.[1][3][5]
-
Analysis of covariance (ANCOVA) models were commonly used to compare the treatment effects, adjusting for baseline blood pressure and other relevant covariates.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and valsartan within the Renin-Angiotensin-Aldosterone System (RAAS) and a generalized workflow for the comparative clinical trials.
Caption: Mechanism of action of this compound and Valsartan within the RAAS.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. ovid.com [ovid.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Comparison of the novel angiotensin II receptor blocker this compound medoxomil vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Novel Angiotensin II Receptor Blocker this compound Medoxomil vs Valsartan by Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of the angiotensin receptor blocker this compound medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clario.com [clario.com]
- 9. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 3 double-blind randomized (CONSORT-compliant) study of this compound medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Azilsartan: Comprehensive Disposal and Safety Procedures for Laboratory Environments
This document provides essential safety and logistical information for the proper disposal of Azilsartan, tailored for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
When handling this compound, particularly during disposal procedures, adherence to safety protocols is paramount to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety goggles, to prevent skin and eye contact[1][2].
-
Ventilation: Use this compound in areas with appropriate exhaust ventilation to avoid the formation and inhalation of dust or aerosols[1][3].
-
Accidental Release: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent the product from entering drains or water courses[1][3].
-
Contaminated Materials: Dispose of contaminated gloves and other disposable labware after use in accordance with applicable laws and good laboratory practices[1].
Logical Workflow for this compound Disposal
The proper disposal route for this compound waste depends on its classification under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance[4][5]. The following workflow illustrates the decision-making process.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Characterization and Segregation:
-
Contact your institution's EHS department to determine if the this compound waste is considered hazardous under RCRA guidelines[4][6]. While this compound is not explicitly a P- or U-listed waste, it may meet other hazardous characteristics.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination[2][7].
2. Storage of Waste:
-
Store all this compound waste in appropriately labeled, sealed, and chemically compatible containers[1][6].
-
Keep waste containers in a designated Satellite Accumulation Area that is at or near the point of generation[6].
-
Ensure containers remain closed except when adding waste[6].
3. Disposal of Non-Hazardous this compound Waste:
-
Preferred Method: The primary recommendation is to return surplus and non-recyclable this compound to the manufacturer or a licensed disposal company[1]. This ensures the compound is managed by professionals familiar with its properties.
-
Alternative Method (Incineration): If deemed non-hazardous by EHS, this compound waste can often be placed in specific containers, such as red biohazard-chemotoxic bins, for transport and incineration by a specialized waste management service like Stericycle[4]. Never dispose of the chemical in household garbage or down the sewage system[8].
4. Disposal of Hazardous this compound Waste:
-
If EHS classifies the waste as hazardous, it must be collected by trained EHS professionals[4].
-
EHS will arrange for transport to an approved environmental management vendor for disposal, typically via incineration[1][4].
-
All documentation, including manifests and certificates of destruction, must be maintained for a minimum of three years[4].
5. Disposal of Contaminated Materials:
-
Packaging and Gloves: Dispose of contaminated packaging and gloves as unused product in accordance with applicable regulations[1].
-
Empty Containers: Empty chemical containers must be thoroughly rinsed and air-dried before disposal. All labels should be defaced or removed. These can then typically be placed in a designated "Broken Glass" or "Glass Waste" box for disposal[6]. Note: Containers that held acutely toxic (P-listed) hazardous wastes must be managed as hazardous waste and should not be rinsed[6].
Chemical Stability and Degradation Data
For laboratories exploring chemical inactivation as a potential pre-treatment step, understanding the stability of this compound is crucial. Forced degradation studies provide insight into the conditions that can break down the active compound. This compound has been found to degrade under hydrolytic (acidic, alkaline), oxidative, and photolytic stress conditions[9][10].
Summary of this compound Forced Degradation
The following table summarizes quantitative data from stability-indicating studies. These experiments highlight the compound's susceptibility to various chemical stressors.
| Stress Condition | Reagent/Method | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48% | [11] |
| Alkaline Hydrolysis | 0.05 N NaOH | 20 minutes | 20.51% | [11] |
| Neutral Hydrolysis | Water (pH 7.0) | 8 days | 11.48% | [11] |
| Oxidative Degradation | Peroxide Solution | Not Specified | 9.9% | [12] |
| Thermal Degradation | Dry Heat | 6 hours (105°C) | 28.17% | [11] |
| Photolytic Degradation | Sunlight | 30 minutes | Not specified, but susceptible | [11] |
Experimental Protocol: Forced Degradation of this compound
The following is a generalized methodology derived from published stability studies for this compound Medoxomil (AZM), the prodrug of this compound[11]. This protocol serves as a template for laboratories wishing to replicate or design their own degradation experiments.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound Medoxomil and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in an appropriate solvent (e.g., methanol, water, or the specified stress solution) and make up the volume to achieve a concentration of 1000 µg/mL[11][12].
2. Application of Stress Conditions:
-
Acid Hydrolysis: Use 0.1 N Hydrochloric Acid (HCl) as the solvent/medium. Keep the solution for a specified period (e.g., 5 days)[11].
-
Alkaline Hydrolysis: Use 0.05 N Sodium Hydroxide (NaOH) as the solvent/medium. Keep for a shorter period due to faster degradation (e.g., 20 minutes)[11].
-
Oxidative Degradation: Use a solution of hydrogen peroxide (e.g., 0.3% H₂O₂) as the solvent/medium[11].
-
Thermal Degradation: Expose the solid (powder) form of the compound to dry heat in a calibrated oven at a set temperature (e.g., 105°C) for a defined duration (e.g., 6 hours)[11].
-
Photolytic Degradation: Expose the stock solution or solid compound to direct sunlight or a photostability chamber for a specified time[11].
3. Sample Analysis:
-
At the end of the exposure period, withdraw an aliquot of the stressed sample.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL)[11].
-
If necessary, neutralize the pH of the sample with dilute acid or base before injection[11].
-
Analyze the sample using a validated stability-indicating liquid chromatography (LC) method, such as RP-HPLC with UV or mass spectrometry detection, to separate and quantify the parent drug from its degradation products[9][10][11].
This compound Degradation Pathway Workflow
Forced degradation studies have identified several degradation products (DPs) formed under various stress conditions. The following diagram illustrates the general workflow of these degradation pathways.
Caption: Degradation pathways of this compound under various stress conditions.
References
- 1. This compound | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. benchchem.com [benchchem.com]
- 6. odu.edu [odu.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on this compound: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. archives.ijper.org [archives.ijper.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Azilsartan
Essential protocols for the safe handling and disposal of Azilsartan in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and data are designed to answer key operational questions, fostering a culture of safety and building trust in laboratory practices.
Understanding the Hazards
This compound is a potent active pharmaceutical ingredient (API). While some safety data sheets (SDS) for this compound medoxomil may not classify it as a hazardous substance, the SDS for this compound indicates it may be a reproductive toxin and could cause organ damage with prolonged or repeated exposure.[1] Given this information, it is imperative to handle all forms of this compound with a high degree of caution, employing a conservative approach to safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense in ensuring personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation being performed.
| Operation | Required PPE | Recommended PPE |
| Weighing and Dispensing (Dry Powder) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Face Shield- Respiratory Protection (N95 or higher) |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles |
| Accidental Spill Cleanup | - Nitrile Gloves (double-gloving)- Lab Coat- Chemical Splash Goggles- Respiratory Protection (N95 or higher) | - Chemical Resistant Coveralls- Shoe Covers |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized procedures is critical to minimize exposure risk.
Weighing this compound Powder:
-
Preparation: Ensure a certified chemical fume hood or a ventilated balance enclosure is used. Decontaminate the weighing area before and after use.
-
PPE: Don the required PPE as outlined in the table above.
-
Handling: Use dedicated spatulas and weighing papers. Handle the compound gently to avoid generating airborne dust.
-
Cleaning: After weighing, carefully clean all surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Preparing this compound Solutions:
-
Preparation: Conduct all solution preparation within a chemical fume hood.
-
PPE: Wear appropriate PPE.
-
Procedure: Slowly add the this compound powder to the solvent to avoid splashing. Ensure the vessel is securely capped before mixing.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
